(S)-(-)-2-Chloropropionic acid
Description
(S)-2-chloropropanoic acid is a monocarboxylic acid that is propanoic acid substituted at position 2 by a chloro group (the S-enantiomer). It has a role as a neurotoxin. It is a monocarboxylic acid and a chlorocarboxylic acid. It derives from a propionic acid. It is a conjugate acid of a (S)-2-chloropropanoate.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWAYYRQGQZKCR-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Record name | CHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896915 | |
| Record name | (2S)-Chloropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | CHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
28554-00-9, 29617-66-1 | |
| Record name | CHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (2S)-2-Chloropropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29617-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanoic acid, chloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloropropionic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029617661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-Chloropropanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-chloropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoic acid, 2-chloro-, (2S) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROPROPIONIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCC7J322CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (S)-(-)-2-Chloropropionic Acid
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-(-)-2-Chloropropionic acid, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental methodologies, and presents logical workflows to facilitate a deeper understanding of this important chiral intermediate.
Core Physicochemical Data
This compound is a chiral carboxylic acid with the molecular formula C₃H₅ClO₂.[1] At room temperature, it exists as a colorless to light yellow liquid with a pungent odor.[2][3] It is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[4][5] The following tables summarize its key physicochemical properties based on available literature data.
Table 1: Identification and Structural Information
| Parameter | Value |
| CAS Number | 29617-66-1 |
| Molecular Formula | C₃H₅ClO₂ |
| Molecular Weight | 108.52 g/mol |
| SMILES String | C--INVALID-LINK--C(O)=O |
| InChI Key | GAWAYYRQGQZKCR-REOHCLBHSA-N |
Table 2: Thermodynamic Properties
| Parameter | Value | Conditions |
| Melting Point | 4 °C | |
| Boiling Point | 77 °C | at 10 mmHg |
| 187 - 189 °C | at 760 mmHg | |
| Flash Point | 107 °C / 224.6 °F | Closed Cup |
| Vapor Pressure | 5 hPa | at 20 °C |
| 7.01 mmHg | at 25 °C |
Table 3: Physical and Chemical Properties
| Parameter | Value | Conditions |
| Density | 1.249 g/mL | at 25 °C |
| Refractive Index (n20/D) | 1.434 - 1.436 | at 20 °C |
| pKa | 2.83 | at 25 °C |
| Solubility | Soluble in water | |
| Optical Activity [α]25/D | -14° to -14.5° | neat |
| LogP | 0.82 | at 20.5 °C |
Experimental Protocols
Detailed experimental protocols for the determination of every physicochemical property are not exhaustively available in the public domain. The presented values are generally accepted literature values. However, standard analytical chemistry methodologies would be employed for their determination. For instance, melting and boiling points are typically determined by differential scanning calorimetry (DSC) or using a capillary melting point apparatus and a distillation setup under controlled pressure, respectively. Density is measured using a pycnometer or a digital density meter.
More detailed procedures are available for the synthesis of this compound. The primary methods include chemical resolution of the racemic mixture, bioenzymatic resolution, and asymmetric synthesis.[5][8] A common laboratory-scale synthesis involves the diazotization of L-alanine.[11]
Protocol: Synthesis of this compound from L-Alanine
This method involves the stereospecific substitution of the amino group in L-alanine with a chlorine atom.
-
Dissolution: L-alanine is dissolved in a solution of hydrochloric acid.
-
Diazotization: The solution is cooled, and a nitrosylating agent (e.g., sodium nitrite (B80452) or nitrosyl chloride) is added slowly while maintaining a low temperature. This in-situ formation of nitrous acid leads to the diazotization of the primary amine.
-
Substitution: The diazonium salt intermediate is unstable and decomposes, with the diazonium group being replaced by a chloride ion from the hydrochloric acid solvent.
-
Extraction: The resulting this compound is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane).
-
Purification: The organic extract is dried over an anhydrous drying agent (e.g., calcium chloride), filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.[8][12][13]
Visualized Workflows
The synthesis of this compound can be visualized to better understand the chemical transformations. The following diagrams, generated using the DOT language, illustrate the key synthesis pathways.
Caption: Overview of synthesis routes for this compound.
Caption: Step-wise workflow for the synthesis from L-Alanine.
Concluding Remarks
This guide provides essential physicochemical data and procedural insights into this compound. The tabulated data offers a quick reference for its properties, while the outlined synthesis protocol and visualized workflows provide a practical understanding of its preparation. This information is intended to support research and development activities where this chiral molecule is of interest.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. (S)-(-)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound CAS#: 29617-66-1 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. (-)-2-Chloropropanoic acid | CAS#:29617-66-1 | Chemsrc [chemsrc.com]
- 11. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
(S)-(-)-2-Chloropropionic acid CAS number 29617-66-1 details
CAS Number: 29617-66-1
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(-)-2-Chloropropionic acid, a pivotal chiral building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.
Chemical and Physical Properties
This compound, also known as L-α-Chloropropionic acid, is a colorless to light yellow liquid.[1][2][3] It is a chiral carboxylic acid that serves as a versatile intermediate in asymmetric synthesis.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅ClO₂ | [5][6] |
| Molecular Weight | 108.52 g/mol | [1][5][7] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Melting Point | 4 °C (39.2 °F) | [8] |
| Boiling Point | 77 °C at 10 mmHg | [1][9] |
| 187 °C at 760 mmHg | [8] | |
| Density | 1.249 g/mL at 25 °C | [1][9] |
| Refractive Index (n20/D) | 1.4347 | [1] |
| Optical Activity ([α]25/D) | -14°, neat | [1] |
| Flash Point | 106 °C (222.8 °F) - closed cup | [1][8] |
| Solubility | Soluble in water | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ: 1.66 (d, 3H, J=6.7), 4.40 (q, 1H, J=6.7), 12.0 (s, 1H) | [10] |
| ¹³C NMR (CDCl₃) | δ: 20.9, 52.0, 176.0 | [10][11] |
| Infrared (IR) | Available in the NIST WebBook | [6] |
| Mass Spectrometry (MS) | Available in the NIST WebBook | [12] |
Synthesis of this compound
The enantiomerically pure this compound is commonly synthesized from the readily available chiral precursor, L-alanine, via a diazotization reaction.[10][13] This method is favored for its high yield and retention of stereochemistry.[14] Alternative methods include the resolution of racemic 2-chloropropionic acid using chiral resolving agents or enzymatic methods.[5][15]
Experimental Protocol: Synthesis from L-Alanine
This protocol is adapted from the procedure described in Organic Syntheses.[10]
Materials:
-
(S)-Alanine (L-alanine)
-
5 N Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Diethyl Ether
-
Sodium Carbonate
-
Saturated Brine
-
Anhydrous Calcium Chloride
Procedure:
-
Diazotization: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.[10]
-
Cool the mixture to 0°C in an ice/salt bath.[10]
-
Slowly add a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water dropwise, maintaining the reaction temperature below 5°C with vigorous stirring.[10]
-
After the addition is complete, continue stirring at 0°C for 3 hours, then allow the mixture to warm to room temperature and stir overnight.[10]
-
Work-up: Carefully add 100 g of solid sodium carbonate in small portions to neutralize the excess acid.[10]
-
Extract the reaction mixture with four 400 mL portions of diethyl ether.[10]
-
Combine the ether layers, concentrate them to approximately 300 mL using a rotary evaporator, and wash with 50 mL of saturated brine.[10]
-
Re-extract the brine wash with three 100 mL portions of diethyl ether.[10]
-
Purification: Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.[10]
-
Remove the ether by distillation at atmospheric pressure.[10]
-
Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75–77°C at 10 mmHg to yield 63–71 g (58–65%) of this compound as a colorless oil.[10]
Caption: Workflow for the synthesis of this compound from L-alanine.
Applications in Research and Drug Development
This compound is a crucial intermediate in the chemical industry.
-
Agrochemicals: It is a key starting material for the synthesis of highly efficient and low-toxicity aryloxyphenoxypropionic acid herbicides.[2][9][16]
-
Pharmaceuticals: This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. For example, it can be used in the synthesis of PPAR agonists.[9] Its derivative, 2-chloropropionyl chloride, reacts with isobutylbenzene (B155976) in the synthesis of ibuprofen.[13]
-
Chiral Synthesis: It is used to produce other valuable chiral molecules. Reduction with lithium aluminum hydride affords (S)-2-chloropropanol, which can be cyclized to form (R)-propylene oxide, a useful chiral epoxide.[13]
Key Chemical Reactions
The reactivity of this compound is centered around the carboxylic acid and the chlorinated chiral center, allowing for a range of chemical transformations.
Caption: Reaction pathways starting from this compound.
Safety and Toxicology
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Classification: It is classified as corrosive, causing severe skin burns and eye damage.[8][17] It is also harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[1][17][18]
-
Safety Precautions:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] Handle in a well-ventilated area or in a closed system.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a faceshield.[1][8] Use a suitable respirator (e.g., type ABEK EN14387 filter).[1]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[8][18] Store in a corrosives area and keep locked up.[8][17]
-
-
Toxicology: The compound is a known neurotoxin.[1][9][13] In rats, it has been shown to induce ataxia and cause neuropathological changes, primarily in the cerebellum.[1]
References
- 1. (S)-(-)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. This compound/29617-66-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C3H5ClO2 | CID 107915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 29617-66-1 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound [webbook.nist.gov]
- 13. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 14. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]
- 15. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 16. 2-クロロプロピオン酸 92% | Sigma-Aldrich [sigmaaldrich.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chemicalbook.com [chemicalbook.com]
Spectroscopic Data and Experimental Protocols for (S)-(-)-2-Chloropropionic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-2-Chloropropionic acid, a significant chiral building block in synthetic organic chemistry and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Overview of this compound
This compound is a chiral carboxylic acid with the chemical formula C₃H₅ClO₂.[1] Its stereochemistry plays a crucial role in its biological activity and its utility as a precursor in the synthesis of pharmaceuticals and other fine chemicals. Accurate spectroscopic characterization is essential for confirming its identity, purity, and stereochemical integrity.
Chemical Structure:
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-Depth Technical Guide to the Material Safety of (S)-(-)-2-Chloropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for (S)-(-)-2-Chloropropionic acid (CAS No. 29617-66-1). The information is compiled and presented to meet the needs of laboratory personnel, researchers, and professionals in the field of drug development. This document includes detailed safety protocols, physical and chemical properties, toxicological information, and experimental methodologies.
Chemical Identification and Physical Properties
This compound, also known as (2S)-Chloropropanoic acid or L-2-Chloropropanoic acid, is a chiral compound used as an intermediate in the synthesis of various organic molecules, including herbicides and pharmaceuticals.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅ClO₂ | [3][4] |
| Molecular Weight | 108.52 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Odor | Pungent | [1][3] |
| Melting Point | 4 °C / 39.2 °F | [1][3] |
| Boiling Point | 187 °C / 368.6 °F @ 760 mmHg | [1][3] |
| Flash Point | 107 °C / 224.6 °F | [1][3] |
| Density | 1.240 - 1.249 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.4347 | [4][5] |
| Solubility | Miscible with water | [7] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][8] It is also harmful if swallowed or in contact with skin.[1][8]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1A/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[9]
-
Skin Protection: Impervious gloves (e.g., Butyl rubber, Nitrile rubber) and protective clothing to prevent skin exposure.[3][9]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator with an appropriate filter for acid gases (Type E, yellow) should be used.[1]
Engineering Controls
Work should be conducted in a chemical fume hood.[8] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][9]
Storage
Store in a cool, dry, and well-ventilated area in a tightly closed, corrosion-resistant container.[8][10] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][9] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][11] |
Toxicological Information
This compound is a known neurotoxin, with research indicating selective toxicity to cerebellar granule cells in rats.[5]
| Toxicity Data | Value | Species | Reference(s) | |---|---|---| | Acute Oral Toxicity (TDLo) | 750 mg/kg | Rat |[8] | | Reproductive Toxicity | May cause adverse reproductive effects based on animal studies. Testicular damage was observed in a prolonged oral toxicity study in male rats. | Rat |[9] |
The neurotoxic effects are reported to be delayed, appearing 36-48 hours after exposure.[9] The mechanism is thought to involve the activation of NMDA receptors, leading to excessive calcium influx and subsequent neuronal cell death.[7][12]
Experimental Protocols
Synthesis of this compound from (S)-Alanine
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
(S)-alanine
-
5 N Hydrochloric acid
-
Sodium nitrite (B80452)
-
Sodium carbonate
-
Diethyl ether
-
Calcium chloride
-
Saturated brine solution
Equipment:
-
4-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
500-mL dropping funnel
-
Thermometer
-
Reflux condenser
-
Ice/sodium chloride bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid in the three-necked flask.[1]
-
Cool the mixture to 0°C using an ice/sodium chloride bath.[1]
-
Prepare a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water.
-
Add the sodium nitrite solution dropwise to the (S)-alanine solution over 5 hours, maintaining the temperature below 5°C with vigorous stirring.[1]
-
Allow the reaction mixture to stand overnight at room temperature.[1]
-
Carefully evacuate the flask with stirring for 3 hours to remove nitrogen oxides.[1]
-
Neutralize the mixture by carefully adding 100 g of solid sodium carbonate in small portions.[1]
-
Extract the aqueous layer with four 400 mL portions of diethyl ether.[1]
-
Combine the ether layers and concentrate to approximately 300 mL using a rotary evaporator.[1]
-
Wash the concentrated ether solution with 50 mL of saturated brine, then re-extract the brine with three 100 mL portions of diethyl ether.[1]
-
Combine all ethereal solutions and dry over calcium chloride for 10 hours.[1]
-
Remove the ether by distillation using a rotary evaporator.[1]
-
Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75–77°C at 10 mmHg.[1]
In Vivo Neurotoxicity Study in Rats
The following is a generalized protocol based on published studies investigating the neurotoxic effects of this compound.
Animals:
-
Male Wistar rats are commonly used.
Dosing:
-
Prepare a solution of this compound and neutralize it to pH 7 with sodium hydroxide.
-
Administer a single oral dose of 750 mg/kg body weight.[8]
Observation:
-
Monitor the animals for clinical signs of neurotoxicity, such as ataxia (difficulty in maintaining normal locomotion), which typically appear 36-48 hours post-dosing.[9]
Histological Analysis:
-
At selected time points (e.g., 36, 48, 72 hours post-dose), euthanize the animals.
-
Perfuse the animals transcardially with saline followed by a 10% formalin solution.
-
Dissect and remove the brain, with a focus on the cerebellum.
-
Post-fix the brain tissue in 10% formalin.
-
Process the tissue for paraffin (B1166041) embedding.
-
Section the cerebellum at a thickness of 5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe neuronal morphology and identify areas of necrosis, particularly in the granule cell layer.[13]
Visualizations
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Proposed Signaling Pathway for Neurotoxicity
References
- 1. Ca2+ signals and death programmes in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria, calcium-dependent neuronal death and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | GluN2B-containing NMDA receptor attenuated neuronal apoptosis in the mouse model of HIBD through inhibiting endoplasmic reticulum stress-activated PERK/eIF2α signaling pathway [frontiersin.org]
- 7. L-2-chloropropionic acid-induced neurotoxicity in the rat: a valuable model for studying selective neuronal cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrastructural pathology and cytochemical investigations of L-2-chloropropionic acid-induced neurointoxication of the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Secondary Cerebellar Cortex Injury in Albino Male Rats after MCAO: A Histological and Biochemical Study [mdpi.com]
Synthesis of Enantiomerically Pure (S)-2-Chloropropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-chloropropionic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals, particularly aryloxyphenoxypropionic acid herbicides.[1][2] The stereochemistry at the C2 position is critical for the biological activity of the final product. This guide provides an in-depth overview of the primary synthetic pathways to obtain enantiomerically pure (S)-2-chloropropionic acid, complete with experimental protocols, quantitative data, and process visualizations.
Stereospecific Synthesis from L-Alanine via Diazotization
One of the most established and reliable methods for preparing (S)-2-chloropropionic acid is the diazotization of the readily available and inexpensive chiral amino acid, L-alanine.[3][4] This reaction proceeds with retention of configuration at the chiral center.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | L-Alanine | [3] |
| Key Reagents | Sodium Nitrite (B80452), Hydrochloric Acid | [3] |
| Yield | 58-65% | [3] |
| Enantiomeric Excess (e.e.) | >99% | [5] |
| Reaction Temperature | 0-5°C | [3] |
| Reaction Time | ~5 hours + overnight | [3] |
Experimental Protocol
Materials:
-
L-alanine (1 mol, 89.1 g)
-
5 N Hydrochloric acid (1300 mL)
-
Sodium nitrite (1.6 mol, 110 g)
-
Water (400 mL)
-
Sodium carbonate
-
Diethyl ether
-
Calcium chloride
-
Ice/sodium chloride bath
Procedure: [3]
-
In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve L-alanine in 5 N hydrochloric acid.
-
Cool the solution to 0°C using an ice/sodium chloride bath.
-
Slowly add a precooled aqueous solution of sodium nitrite dropwise over 5 hours, maintaining the reaction temperature below 5°C with vigorous stirring.
-
After the addition is complete, remove the cooling bath and allow the mixture to stand at room temperature overnight.
-
Carefully evacuate the flask with stirring for 3 hours to remove dissolved nitrogen oxides.
-
Neutralize the mixture by the portion-wise addition of solid sodium carbonate until foaming ceases.
-
Extract the aqueous solution with four portions of diethyl ether (400 mL each).
-
Combine the ether extracts and wash with saturated brine.
-
Dry the ethereal solution over anhydrous calcium chloride for 10 hours.
-
Remove the diethyl ether using a rotary evaporator.
-
Fractionally distill the oily residue under reduced pressure to yield pure (S)-2-chloropropionic acid (boiling point 75-77°C at 10 mm Hg).
Synthesis Pathway Diagram
Kinetic Resolution of Racemic 2-Chloropropionic Acid
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be achieved through chemical or enzymatic methods.
Enzymatic Resolution using Lipases
Lipases are versatile enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[6] Lipases from Candida species are commonly employed for the resolution of 2-halopropionic acids.[7]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Racemic 2-chloropropionic acid | [7] |
| Enzyme | Candida Lipase (B570770) | [7] |
| Method | Asymmetric Esterification | [7] |
| Alcohol | n-Butanol | [7] |
| Solvent | n-Hexane | [7] |
| Conversion | 68% | [7] |
| Enantiomeric Excess (e.e.) of (S)-acid | 95% | [7] |
| Reaction Time | 14.5 hours | [7] |
| Reaction Temperature | 30°C | [7] |
Experimental Protocol (Representative)
Materials:
-
Racemic 2-chloropropionic acid (4.34 g)
-
Candida lipase (2 g)
-
n-Butanol (11.0 mL)
-
n-Hexane (400 mL)
Procedure: [7]
-
To a solution of racemic 2-chloropropionic acid in n-hexane, add n-butanol and Candida lipase.
-
Stir the mixture vigorously at 30°C for 14.5 hours.
-
Monitor the reaction for a conversion of approximately 68%.
-
Separate the enzyme from the reaction mixture by filtration.
-
Isolate the unreacted (S)-2-chloropropionic acid from the reaction mixture, for instance, by vacuum distillation. The (R)-ester will also be present.
Enzymatic Resolution Workflow
Chemical Resolution using Chiral Amines
This classical method involves the reaction of racemic 2-chloropropionic acid with a chiral resolving agent, typically an optically active amine, to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Racemic 2-chloropropionic acid | [8] |
| Resolving Agent | Optically active 2-aryl-2-isopropylethylamine | [8] |
| Yield of (S)-acid | 24.2% | [8] |
| Enantiomeric Excess (e.e.) | 83.2% | [8] |
Experimental Protocol (General)
Materials:
-
Racemic 2-chloropropionic acid
-
Optically active amine (e.g., (-)-1-(1-naphthyl)ethylamine)
-
Suitable solvent (e.g., isopropanol)
-
Acid (for liberation of the resolved acid)
-
Base (for recovery of the resolving agent)
Procedure:
-
Dissolve the racemic 2-chloropropionic acid in a suitable solvent.
-
Add a solution of the optically active amine (approximately 0.8-1.0 equivalent) to the acid solution, often with gentle warming.
-
Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Isolate the precipitated salt by filtration.
-
Treat the isolated salt with an acid (e.g., HCl) to liberate the enantiomerically enriched 2-chloropropionic acid.
-
Extract the resolved acid with an organic solvent.
-
The resolving agent can be recovered from the aqueous layer by basification and extraction.
-
The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer of 2-chloropropionic acid.
Chemical Resolution Workflow
Synthesis from Chiral Lactic Acid
(S)-2-chloropropionic acid can also be synthesized from L-lactic acid, which is a readily available chiral starting material. The process typically involves the esterification of L-lactic acid, followed by chlorination with inversion of configuration using a reagent like thionyl chloride, and subsequent hydrolysis of the resulting ester.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | L-Lactic acid ester | [9][10] |
| Chlorinating Agent | Thionyl Chloride | [9][10] |
| Catalyst | Phase-transfer catalyst | [10] |
| Yield (ester formation) | 92-96% | [10] |
| Optical Purity (ester) | 95-98% | [10] |
| Configuration | Inversion | [10] |
Experimental Protocol (Two-Step)
Part 1: Synthesis of (S)-2-Chloropropionic Acid Ester [10] Materials:
-
L-lactic acid ester (1.0 mol)
-
Thionyl chloride (1.05 mol)
-
Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt)
Procedure:
-
Add the L-lactic acid ester dropwise to thionyl chloride at room temperature with stirring.
-
After the evolution of hydrogen chloride ceases, allow the solution to stand for 24 hours to form the intermediate chlorosulfinoxypropionic acid ester.
-
Heat the crude intermediate in the presence of a phase-transfer catalyst under vacuum.
-
The (S)-2-chloropropionic acid ester is formed and distills directly from the reaction vessel.
Part 2: Hydrolysis to (S)-2-Chloropropionic Acid Materials:
-
(S)-2-chloropropionic acid ester
-
Aqueous base (e.g., NaOH solution)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Hydrolyze the ester by heating with an aqueous base.
-
After the reaction is complete, cool the mixture and acidify to precipitate the (S)-2-chloropropionic acid.
-
Isolate the product by extraction with an organic solvent and subsequent purification.
Synthesis Pathway from L-Lactic Acid
Asymmetric Reduction of 2-Chloroacrylic Acid
A biocatalytic approach involves the asymmetric reduction of 2-chloroacrylic acid using a specific reductase enzyme. This method can offer high enantioselectivity and operates under mild conditions.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloroacrylic acid | [11] |
| Enzyme System | 2-Haloacrylate reductase from Burkholderia sp. WS | [11] |
| Cofactor Regeneration | Glucose dehydrogenase | [11] |
| Product Concentration | 37.4 g/L | [11] |
| Enantiomeric Excess (e.e.) | >99.9% | [11] |
Experimental Protocol (Conceptual)
Procedure:
-
Construct a whole-cell biocatalyst system, typically using recombinant E. coli, co-expressing 2-haloacrylate reductase and an enzyme for NADPH regeneration (e.g., glucose dehydrogenase).
-
In a buffered aqueous medium, combine the whole-cell biocatalyst with the substrate, 2-chloroacrylic acid, and a co-substrate for cofactor regeneration (e.g., glucose).
-
Maintain the reaction under optimal pH and temperature until the substrate is consumed.
-
Isolate the (S)-2-chloropropionic acid from the reaction broth.
Asymmetric Reduction Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 5. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]
- 10. EP0056981A1 - Process for the preparation of optically active 2-chloropropionic acid esters - Google Patents [patents.google.com]
- 11. Production of (S)-2-chloropropionate by asymmetric reduction of 2-chloroacrylate with 2-haloacrylate reductase coupled with glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Role and Toxicity of (S)-2-Chloropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Chloropropanoic acid, a chiral organochlorine compound, holds a dual identity in the scientific landscape. It serves as a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals, yet it also exhibits significant neurotoxicity. This technical guide provides a comprehensive overview of the biological roles and toxicological profile of (S)-2-chloropropanoic acid. We delve into its mechanisms of action, including its impact on crucial signaling pathways, and present quantitative toxicity data. Detailed experimental protocols for key in vitro and in vivo studies are provided to facilitate further research in this area.
Biological Role and Applications
(S)-2-Chloropropanoic acid is primarily utilized as a chiral intermediate in the chemical industry. Its stereospecific nature is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical sectors.
-
Pharmaceutical Synthesis: It serves as a precursor for the development of various drug candidates where specific stereochemistry is essential for therapeutic efficacy and reduced side effects.
-
Agrochemicals: (S)-2-Chloropropanoic acid is a key component in the manufacture of certain herbicides.[1] Its herbicidal activity stems from its ability to disrupt essential enzymatic pathways in plants, leading to the inhibition of their metabolic processes.[2]
While not a naturally abundant compound, trace amounts have been identified in some microbial metabolites. Industrially, it is synthesized through the chlorination of propionic acid derivatives.
Toxicological Profile
The toxicity of (S)-2-chloropropanoic acid, particularly its neurotoxicity, is a significant area of research. The L-enantiomer, which corresponds to the (S)-enantiomer, is a known neurotoxin.
Neurotoxicity
Oral administration of L-2-chloropropionic acid in rats leads to selective necrosis of the granule cell layer in the cerebellum.[2][3] This damage is delayed, typically appearing 36-48 hours after exposure. The neurotoxic effects manifest as ataxia and other locomotor dysfunctions.
The proposed mechanism of neurotoxicity is multifactorial, involving an excitotoxic process:
-
NMDA Receptor Involvement: Evidence suggests that the neurotoxicity is mediated through the activation of N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptors.[4]
-
Calcium Influx: This activation likely leads to an excessive influx of calcium into the cerebellar granule cells, disrupting cellular calcium homeostasis.
-
Free Radical Production: The toxic effects are also associated with the production of reactive oxygen species (ROS), leading to oxidative stress. The free radical trapping agent N-tert-butyl-alpha-(2-sulfophenyl)-nitrone (S-PBN) has been shown to provide complete protection against L-CPA-induced toxicity in vitro.[5]
-
Mitochondrial Dysfunction: The mitochondrial transition pore inhibitor, Cyclosporin A, offers partial protection, indicating the involvement of mitochondrial pathways in the cell death process.[5]
Other Toxic Effects
(S)-2-Chloropropanoic acid is also classified as:
-
Corrosive: It can cause severe skin burns and eye damage.[6]
-
Harmful if swallowed or in contact with skin.
-
Potential for Male Reproductive Toxicity.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of 2-chloropropanoic acid.
| Toxicity Endpoint | Test Organism/System | Value | Reference |
| LD50 (Oral) | Rat | 500 mg/kg |
| Toxicity Endpoint | Test System | Exposure Time | Value (mM) | Reference |
| EC50 | Rat cerebellar granule cells | 24 hours | 18.3 ± 0.3 | [5] |
| EC50 | Rat cerebellar granule cells | 48 hours | 7.4 ± 0.1 | [5] |
| EC50 | Rat cerebellar granule cells | 72 hours | 3.5 ± 0.1 | [5] |
Signaling Pathways and Mechanisms of Action
The neurotoxicity of (S)-2-chloropropanoic acid appears to be primarily driven by an excitotoxic mechanism in cerebellar granule cells. The proposed signaling pathway is illustrated below.
(S)-2-chloropropanoic acid is also known to inhibit pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. While this activation has been demonstrated, its direct link to the observed neurotoxicity is not fully established.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the neurotoxicity of (S)-2-chloropropanoic acid.
In Vitro Neurotoxicity Assay using Primary Rat Cerebellar Granule Cell Culture
This protocol outlines the assessment of (S)-2-chloropropanoic acid's neurotoxicity on primary cultures of rat cerebellar granule cells.
Materials:
-
Postnatal day 7-8 Sprague-Dawley rat pups
-
Dissection medium (e.g., Hank's Balanced Salt Solution)
-
Enzyme solution (e.g., trypsin)
-
Culture medium (e.g., Basal Medium Eagle supplemented with serum and potassium chloride)
-
Poly-L-lysine coated culture plates
-
(S)-2-Chloropropanoic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Culture:
-
Isolate cerebella from rat pups under sterile conditions.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cerebellar granule cells on poly-L-lysine coated plates at a desired density.
-
Culture the cells for 7-10 days to allow for differentiation.
-
-
Toxicity Assay:
-
Prepare a stock solution of (S)-2-chloropropanoic acid and dilute to various concentrations in the culture medium.
-
Replace the existing medium in the cell culture plates with the medium containing different concentrations of the test compound.
-
Incubate the plates for 24, 48, and 72 hours.
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 value.
-
In Vivo Neurotoxicity Study in Rats
This protocol describes the induction and assessment of neurotoxicity in rats following oral administration of (S)-2-chloropropanoic acid.
Materials:
-
Adult male Sprague-Dawley rats
-
(S)-2-Chloropropanoic acid
-
Vehicle (e.g., water)
-
Oral gavage needles
-
Anesthetics
-
Perfusion and fixation solutions (e.g., saline and formalin)
-
Histopathology equipment and reagents
Procedure:
-
Animal Dosing:
-
Acclimatize rats to the housing conditions for at least one week.
-
Prepare a neutralized solution of (S)-2-chloropropanoic acid in the vehicle.
-
Administer a single oral dose of the test compound (e.g., 750 mg/kg) to the rats using a gavage needle. A control group should receive the vehicle only.
-
-
Observation and Tissue Collection:
-
Monitor the animals for clinical signs of neurotoxicity, such as ataxia, at regular intervals.
-
At predetermined time points (e.g., 36 and 48 hours post-dosing), anesthetize the animals.
-
Perform transcardial perfusion with saline followed by a fixative solution.
-
Carefully dissect the brain and isolate the cerebellum.
-
-
Histopathological Analysis:
-
Process the cerebellar tissue for paraffin (B1166041) embedding.
-
Cut thin sections of the cerebellum and mount them on microscope slides.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains.
-
Examine the sections under a microscope to assess the extent of neuronal necrosis in the granule cell layer.
-
Conclusion
(S)-2-chloropropanoic acid presents a classic example of a molecule with both beneficial applications and significant toxicological concerns. Its role as a chiral building block is indispensable in modern synthetic chemistry. However, its potent and selective neurotoxicity necessitates careful handling and a thorough understanding of its mechanisms of action. The excitotoxic pathway involving NMDA receptor activation, calcium dysregulation, and oxidative stress provides a framework for its neurotoxic effects. Further research is warranted to fully elucidate the intricate molecular events leading to cerebellar granule cell necrosis and to explore potential therapeutic interventions to mitigate its toxicity. The detailed protocols provided herein serve as a foundation for researchers to further investigate the multifaceted nature of this compound.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Cerebellum Granule Neurons from Mouse or Rat Pups and Evaluation of Clostridial Neurotoxin Activity and Their Inhibitors by Western Blot and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Reactivity of (S)-(-)-2-Chloropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Chloropropionic acid, a chiral halogenated organic acid, serves as a crucial building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its stereospecific nature makes it a valuable intermediate for the production of enantiomerically pure active ingredients, where specific stereoisomers are often responsible for the desired biological activity.[1] Understanding the stability and reactivity of this molecule is paramount for its effective use in synthesis, ensuring the integrity of the final product and the safety of the manufacturing process. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its physical and chemical properties, known reactions, and general protocols for stability and reactivity testing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems and under various experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅ClO₂ | [2] |
| Molecular Weight | 108.52 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| pKa | 2.83 (at 25°C) | [3] |
| Boiling Point | 186 °C (at 760 mmHg) | [2] |
| Melting Point | -13 °C | [1] |
| Density | 1.2585 g/cm³ (at 20°C) | [2] |
| Solubility | Miscible with water, ethanol, and diethyl ether. | [2] |
Stability Profile
This compound is generally stable under normal storage conditions. However, as a halogenated carboxylic acid, its stability can be influenced by factors such as temperature, pH, and light.
Thermal Stability: While specific degradation kinetics and Arrhenius parameters for this compound are not readily available in the public domain, general principles of thermal decomposition for organic compounds apply. At elevated temperatures, decarboxylation and dehydrochlorination are potential degradation pathways. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to determine its decomposition temperature and thermal behavior.
pH Stability: The stability of this compound is pH-dependent. In aqueous solutions, it can undergo hydrolysis, particularly under basic conditions. The rate of hydrolysis is expected to increase with increasing pH due to the increased concentration of the hydroxide (B78521) nucleophile. Under acidic conditions, the carboxylic acid group is protonated, which may influence its stability and reactivity.
Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can potentially lead to the degradation of halogenated organic compounds. Photodegradation can occur through various mechanisms, including homolytic cleavage of the carbon-chlorine bond to form radical intermediates.
Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the carboxylic acid group and the chlorine atom on the alpha-carbon.
Acid-Base Reactions: As a carboxylic acid, it readily undergoes acid-base reactions with bases to form the corresponding carboxylate salt.
Nucleophilic Substitution: The carbon atom bearing the chlorine atom is electrophilic and is susceptible to nucleophilic attack. This compound and its esters typically undergo bimolecular nucleophilic substitution (Sₙ2) reactions. This reaction proceeds with an inversion of stereochemistry at the chiral center, a crucial aspect for stereospecific synthesis. A variety of nucleophiles, such as hydroxides, alkoxides, and amines, can displace the chloride ion.
Reduction: Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride to yield (S)-2-chloropropanol.[1]
Conversion to other functional groups: The carboxylic acid moiety can be converted to other functional groups, such as acid chlorides, esters, and amides, using standard organic synthesis methodologies. For instance, reaction with thionyl chloride will produce the corresponding acid chloride.
Experimental Protocols
Detailed experimental protocols for assessing the stability and reactivity of chemical compounds are provided by international regulatory bodies such as the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
Stability Testing (Following ICH Q1A Guidelines):
1. Stress Testing (Forced Degradation):
-
Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures.
-
Conditions:
-
Acidic: 0.1 M HCl at 60°C for a specified duration.
-
Basic: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat at a temperature significantly above the recommended storage temperature.
-
Photostability: Exposure to a light source according to ICH Q1B guidelines.
-
2. Accelerated and Long-Term Stability Testing:
-
Objective: To evaluate the stability of the substance under defined storage conditions to establish a re-test period.
-
Conditions (for a substance intended for storage at room temperature):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Analysis: Samples are analyzed at specified time points for appearance, assay, and degradation products using a validated stability-indicating analytical method (e.g., HPLC).
Reactivity Assessment: Nucleophilic Substitution with Sodium Hydroxide
-
Objective: To determine the rate of nucleophilic substitution by monitoring the disappearance of the starting material or the appearance of the product.
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if needed for solubility).
-
Prepare a standard solution of sodium hydroxide in the same solvent system.
-
Equilibrate both solutions to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by mixing the two solutions.
-
At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the base with a known amount of acid).
-
Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC, titration) to determine the concentration of the remaining this compound or the formed product, (S)-lactic acid.
-
Plot the concentration data versus time to determine the reaction rate and rate constant.
-
Visualizations
Caption: Workflow for Stability Testing of a Drug Substance.
References
Navigating the Solubility Landscape of (S)-(-)-2-Chloropropionic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Chloropropionic acid, a chiral carboxylic acid, serves as a critical building block in the synthesis of various agrochemicals and pharmaceuticals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addresses the current landscape of available data, and presents a detailed protocol for its experimental determination.
Quantitative Solubility Data: A Noteworthy Absence in Public Literature
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in a diverse range of organic solvents. While qualitative descriptions are available, precise numerical data, such as mole fraction, molarity, or grams per 100 mL at various temperatures, remains largely unpublished. This absence of data underscores the need for experimental determination by researchers working with this compound.
Qualitative Solubility Profile
Based on available safety data sheets and chemical database entries, a qualitative solubility profile of this compound has been compiled. This information provides a general understanding of its behavior in common organic solvents.
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Slightly Soluble |
| Ethanol | Miscible | |
| Ethers | Diethyl Ether | Miscible |
| Ketones | Acetone | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Water | Water | Soluble |
Note: "Miscible" implies that the substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of the solute dissolves in the solvent. "Slightly soluble" suggests that only a small amount of the solute dissolves. These are general terms and the actual solubility can be influenced by factors such as temperature and the presence of impurities.
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
To address the lack of quantitative data, researchers can employ the isothermal equilibrium method, a reliable and widely used technique for determining the solubility of a solid or liquid compound in a solvent. The following is a detailed, generalized protocol.
Principle
An excess amount of this compound is mixed with the chosen organic solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After equilibrium is achieved, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined analytically.
Apparatus and Reagents
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature shaker bath or magnetic stirrer with a hot plate
-
Calibrated thermometer or thermocouple
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, or a titrator for acid-base titration.
-
-
Reagents:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Mobile phase for HPLC or carrier gas for GC (if applicable)
-
Standard solutions for calibration (if applicable)
-
Titrant (e.g., standardized sodium hydroxide (B78521) solution) and indicator for titration method.
-
Experimental Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound and transfer it to a pre-weighed vial. The excess amount should be sufficient to ensure that a solid phase remains at equilibrium.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the constant temperature shaker bath or on the magnetic stirrer set to the desired temperature.
-
Agitate the mixture vigorously to ensure thorough mixing and facilitate the dissolution process.
-
Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours). The required time for reaching equilibrium should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for a sufficient time (e.g., 2-4 hours) at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Record the mass of the collected filtrate.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC, or titration) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the solute in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as:
-
Mole fraction (x): x = moles of solute / (moles of solute + moles of solvent)
-
Molarity (mol/L): M = moles of solute / volume of solution (L)
-
Mass/Volume ( g/100 mL): (mass of solute (g) / volume of solution (mL)) * 100
-
-
-
Repeatability:
-
Repeat the experiment at least three times for each solvent and temperature to ensure the reliability and reproducibility of the results.
-
Visualizing the Experimental Workflow
The logical flow of the isothermal equilibrium method for solubility determination can be visualized using the following diagram.
Thermochemical Profile of (S)-(-)-2-Chloropropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Chloropropionic acid, a chiral carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its thermochemical properties is paramount for process safety, reaction optimization, and the development of robust manufacturing protocols. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details established experimental methodologies for its determination, and presents a logical workflow for its analysis.
Core Thermochemical Data
The following table summarizes the key thermochemical parameters for 2-chloropropionic acid. It is important to note that some of the available data does not differentiate between the specific (S)-(-) enantiomer and the racemic mixture. However, for most thermochemical properties such as enthalpy of formation, the difference between enantiomers is negligible and falls within the experimental error of the measurement.
| Thermochemical Property | Symbol (State) | Value | Unit | Reference(s) |
| Standard Molar Enthalpy of Formation | ΔfH⁰ (liquid) | -522.5 | kJ/mol | [1] |
| Standard Molar Enthalpy of Formation | ΔfH⁰ (gas) | -475.8 | kJ/mol | [1] |
| Standard Molar Enthalpy of Combustion | ΔcH⁰ (liquid) | -1396.20 | kJ/mol | [2] |
| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/mol·K | [3] |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol | [3] |
| Enthalpy of Fusion at Standard Conditions | ΔfusH° | Data not available | kJ/mol | [3] |
| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | Data not available | kJ/mol | [3] |
| Dissociation Constant | pKa (25°C, water) | 2.83 | [1] |
Experimental Protocols: Determination of Enthalpy of Combustion by Bomb Calorimetry
The enthalpy of combustion is a critical thermochemical parameter determined experimentally using a bomb calorimeter. For halogenated organic compounds like this compound, special considerations are necessary to ensure complete combustion and to handle the corrosive products formed (e.g., HCl). The following is a detailed, generalized protocol for this determination.
Principle
A known mass of the sample is completely combusted in a sealed, constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured, and from this, the heat of combustion is calculated. For chloro-organic compounds, a rotating-bomb calorimeter is often preferred to ensure that the combustion products dissolve in a capture solution, leading to a well-defined final state.[4]
Equipment and Reagents
-
Adiabatic or isoperibol bomb calorimeter
-
Oxygen bomb (preferably with a platinum lining or made of a corrosion-resistant alloy)
-
Crucible (platinum or quartz)
-
Pellet press
-
Fuse wire (e.g., platinum or nickel-chromium)
-
High-pressure oxygen cylinder with a regulator
-
Calibrated digital thermometer (resolution of at least 0.001 °C)
-
Distilled or deionized water
-
Benzoic acid (as a standard for calibration)
-
This compound sample
-
Arsenious oxide or sodium arsenite solution (to reduce chlorine to chloride ions)
Procedure
Part 1: Calorimeter Calibration
-
Preparation of the Standard: Accurately weigh approximately 1 g of benzoic acid and press it into a pellet. Place the pellet in the crucible.
-
Fuse Wire Attachment: Cut a measured length of fuse wire (approx. 10 cm) and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
-
Bomb Assembly: Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere with water vapor. Carefully place the bomb head into the bomb cylinder and seal it tightly.
-
Oxygen Filling: Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen. Then, pressurize the bomb with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: Place the sealed bomb into the calorimeter bucket. Accurately weigh a known mass of distilled water (typically 2000 g) and add it to the bucket, ensuring the bomb is fully submerged.
-
Temperature Equilibration and Firing: Assemble the calorimeter, start the stirrer, and allow the system to reach thermal equilibrium. Record the temperature at regular intervals for several minutes to establish a baseline. Ignite the sample by passing a current through the fuse wire.
-
Data Acquisition: Record the temperature of the water bath at short intervals until a maximum temperature is reached and then begins to fall. Continue recording to establish a post-combustion temperature trend.
-
Calculations: Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.
Part 2: Combustion of this compound
-
Sample Preparation: Accurately weigh approximately 0.8-1.0 g of this compound. As it is a liquid at room temperature, it should be encapsulated in a gelatin capsule or a similar combustible container of known heat of combustion.
-
Capture Solution: Instead of distilled water, add a small, known volume of a reducing solution (e.g., arsenious oxide) to the bomb. This will quantitatively reduce the chlorine produced during combustion to chloride ions, preventing the formation of a mixture of chlorine and hydrochloric acid.
-
Combustion Procedure: Repeat steps 1.2 to 1.7 for the this compound sample.
-
Analysis of Products: After combustion, vent the bomb and analyze the liquid contents to confirm the complete conversion of chlorine to chloride ions and to check for any unburned carbon.
-
Calculations: Calculate the heat of combustion of the sample, making corrections for the heat of combustion of the fuse wire, the gelatin capsule (if used), and the heat of reaction of the capture solution.
Mandatory Visualizations
Experimental Workflow for Thermochemical Analysis
The following diagram illustrates the logical workflow for the comprehensive thermochemical analysis of a chiral organic acid like this compound.
Caption: Workflow for the thermochemical analysis of a chiral organic acid.
This comprehensive approach ensures the accuracy and reliability of the determined thermochemical data, which is essential for the safe and efficient application of this compound in research and development.
References
Methodological & Application
The Versatility of (S)-(-)-2-Chloropropionic Acid in Asymmetric Synthesis: Application Notes and Protocols
(S)-(-)-2-Chloropropionic acid , a readily available and cost-effective chiral building block, serves as a cornerstone in modern asymmetric synthesis. Its utility spans the agrochemical and pharmaceutical industries, where the precise control of stereochemistry is paramount for biological activity and safety. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the diverse applications of this versatile synthon.
Introduction
This compound [CAS: 29617-66-1] is a colorless to light yellow liquid possessing a stereogenic center at the C-2 position.[1] This inherent chirality makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules. Its applications range from the synthesis of high-potency herbicides to the construction of critical chiral intermediates for active pharmaceutical ingredients (APIs).
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅ClO₂ | |
| Molecular Weight | 108.52 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 77 °C / 10 mmHg | [1] |
| Density | 1.249 g/mL at 25 °C | |
| Optical Rotation | [α]²⁵/D −14°, neat | |
| Purity | >98.0% (GC), >95.0% e.e. |
Synthesis of this compound
The most common and efficient method for the preparation of enantiomerically pure this compound is through the diazotization of the readily available amino acid, L-alanine, in the presence of hydrochloric acid.[2][3] This reaction proceeds with retention of configuration at the alpha-carbon.
Experimental Protocol: Synthesis from L-Alanine
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
L-Alanine
-
5 N Hydrochloric acid
-
Sodium nitrite (B80452)
-
Diethyl ether
-
Anhydrous calcium chloride
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve L-alanine (1.0 mol) in 5 N hydrochloric acid (1300 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.6 mol in 400 mL of water) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour and then allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Extract the reaction mixture with diethyl ether (4 x 400 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the ethereal solution over anhydrous calcium chloride.
-
Remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
Expected Yield and Purity:
Applications in Agrochemical Synthesis
A primary application of this compound is in the synthesis of aryloxyphenoxypropionate herbicides.[4][5] These compounds are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, a key enzyme in fatty acid biosynthesis.[6][7][8] The herbicidal activity resides almost exclusively in the (R)-enantiomer of the final product, which is obtained via a stereospecific Sₙ2 reaction with this compound, resulting in an inversion of stereochemistry.
Synthesis of (R)-2-Phenoxypropionic Acid
(R)-2-Phenoxypropionic acid is a key intermediate for many aryloxyphenoxypropionate herbicides.[5]
Reaction Scheme:
Caption: Synthesis of (R)-2-Phenoxypropionic acid.
Experimental Protocol: Synthesis of (R)-2-Phenoxypropionic Acid
This protocol is based on a generalized procedure for Williamson ether synthesis.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in water and add phenol (1.0 eq).
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain crude (R)-2-phenoxypropionic acid, which can be further purified by recrystallization or distillation.
Quantitative Data for Herbicide Intermediate Synthesis:
| Reactant 1 | Reactant 2 | Product | Yield (%) | e.e. (%) | Reference(s) |
| This compound | Phenol | (R)-2-Phenoxypropionic acid | 74.9 | >95 | [5] |
Applications in Pharmaceutical Synthesis
This compound is a valuable chiral precursor for the synthesis of various pharmaceutical intermediates and active ingredients. A key transformation is its reduction to (S)-2-chloropropanol, which can then be converted to the highly useful chiral epoxide, (R)-propylene oxide.[9] (R)-Propylene oxide is a critical building block for several important drugs.[10]
Synthesis of (S)-2-Chloropropanol and (R)-Propylene Oxide
Workflow for Chiral Epoxide Synthesis:
Caption: Synthesis of (R)-Propylene Oxide.
Experimental Protocol: Reduction to (S)-2-Chloropropanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-2-chloropropanol.
Experimental Protocol: Cyclization to (R)-Propylene Oxide
Materials:
-
(S)-2-Chloropropanol
-
Potassium hydroxide (KOH)
-
Water
Equipment:
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve (S)-2-chloropropanol in a solution of potassium hydroxide in water.
-
Heat the mixture to induce cyclization and distill the resulting (R)-propylene oxide.
-
The collected distillate can be further purified by redistillation.
Quantitative Data for Chiral Intermediate Synthesis:
| Starting Material | Product | Reagents | Yield (%) | Reference(s) |
| This compound | (S)-2-Chloropropanol | LiAlH₄ | ~95 | [11] |
| (S)-2-Chloropropanol | (R)-Propylene Oxide | KOH | ~35 | [11] |
(R)-Propylene oxide is a key chiral building block in the synthesis of the antibiotic Linezolid and the antiviral drug Tenofovir Alafenamide.[10]
Use as a Chiral Derivatizing Agent
This compound can be used as a chiral derivatizing agent to determine the enantiomeric excess of chiral amines and alcohols via chromatographic methods such as HPLC. The acid is converted to its more reactive acid chloride, which then reacts with the chiral analyte to form a pair of diastereomers. These diastereomers can be separated and quantified on a non-chiral stationary phase.
General Workflow for Enantiomeric Excess Determination
Caption: Workflow for e.e. determination.
Experimental Protocol: Derivatization of a Chiral Amine
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Racemic chiral amine (e.g., 1-phenylethylamine)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
HPLC grade solvents
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
HPLC system with a UV detector
Procedure:
-
Acid Chloride Formation: Gently reflux this compound with an excess of thionyl chloride for 1 hour. Remove the excess thionyl chloride by distillation.
-
Derivatization: Dissolve the racemic amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. To this solution, add the freshly prepared (S)-2-chloropropionyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
HPLC Analysis: Dissolve the resulting diastereomeric amides in the mobile phase and inject into the HPLC system. The two diastereomers should exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the integrated peak areas of the two diastereomers. A similar derivatization with 1-naphthylamine (B1663977) has been reported to achieve good separation on a chiral column.[12]
Conclusion
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its ready availability, low cost, and the predictability of its stereochemical transformations make it an attractive starting material for a wide range of applications. The protocols and data presented herein demonstrate its utility in the synthesis of agrochemicals and as a precursor to vital pharmaceutical intermediates. Furthermore, its application as a chiral derivatizing agent provides a practical method for the determination of enantiomeric purity in a research and development setting. The continued exploration of new applications for this fundamental chiral synthon is expected to yield further innovations in asymmetric synthesis.
References
- 1. S-(-)-2-Chloropropanoic acid [myskinrecipes.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-(-)-2-Chloropropionic Acid as a Versatile Chiral Building Block
For: Researchers, scientists, and drug development professionals.
Introduction
(S)-(-)-2-Chloropropionic acid is a crucial chiral intermediate widely utilized in the chemical industry for the synthesis of a variety of valuable compounds.[1] As the simplest chiral chlorocarboxylic acid, its ready availability as a single enantiomer makes it a preferred starting material in asymmetric synthesis.[2] This document details its primary applications, particularly in the production of agrochemicals and pharmaceuticals, and provides comprehensive experimental protocols for its use. Its versatility as a building block is pivotal in creating stereospecific molecules where biological activity is dependent on a single enantiomer.[3][4]
Key Applications
The primary utility of this compound lies in its role as a precursor for introducing a chiral propionic acid moiety. This is particularly significant in the synthesis of agrochemicals and pharmaceuticals.
Agrochemicals: Aryloxyphenoxypropionate Herbicides
This compound is a key intermediate for the synthesis of highly efficient and low-toxicity aryloxyphenoxypropionate herbicides.[5][6] These herbicides are selective against grassy weeds. The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by a phenoxide, typically with inversion of stereochemistry, to produce the corresponding (R)-2-phenoxypropionic acid derivative.
An important example is the synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate for several classic herbicides.[7] The process involves the etherification of a phenol (B47542) with (S)-2-chloropropionic acid.[7]
Pharmaceutical Intermediates
This chiral building block is employed in the synthesis of various pharmaceutical drugs and intermediates.[3] Its defined stereochemistry is essential for producing enantiomerically pure active pharmaceutical ingredients (APIs), where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
-
Profen Class of NSAIDs: While not a direct synthesis, its derivative, 2-chloropropionyl chloride, is used in the synthesis of ibuprofen.[2] The principles of using a chiral propionic acid precursor are central to the production of enantiomerically pure profens.
-
PPAR Agonists: this compound can be used to synthesize Peroxisome Proliferator-Activated Receptor (PPAR) agonists through a stereospecific displacement reaction.[5]
Synthesis of Other Chiral Compounds
This compound also serves as a starting material for other valuable chiral molecules. A notable transformation is its reduction to (S)-2-chloropropanol, which can then be cyclized to form (R)-propylene oxide, a versatile chiral epoxide intermediate.[2]
Data Presentation: Synthesis and Resolution
The following tables summarize quantitative data for key transformations involving this compound.
Table 1: Synthesis of this compound from L-Alanine
| Reactants | Reagents | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| L-Alanine | HCl, NaNO₂ | 0-5°C, aqueous solution | Not specified | High | [8] |
| L-Alanine | HCl, Nitrosyl Chloride | 0°C, aqueous HCl | 94.0 | 98.7 | [9] |
Table 2: Synthesis of (R)-2-Phenoxypropionic Acid (R-PPA)
| Reactants | Catalyst / Base | Conditions | Molar Conversion Rate (%) | Purity (%) | Reference |
| (S)-2-Chloropropionic acid, Phenol | KI | 125°C reflux, 1.5 h | 74.9 | 95.08 | [7] |
Table 3: Resolution of Racemic 2-Chloropropionic Acid and its Esters
| Method | Resolving Agent / Enzyme | Key Parameters | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chemical Resolution | Optically active 2-aryl-2-isopropylethylamine | - | 24.2 | 83.2 | [9] |
| Enzymatic Hydrolysis | Pseudomonas Lipase (B570770) | Hydrolysis of (S)-ester | Not specified | Not specified | [9] |
| Enzymatic Hydrolysis | Porcine Pancreatic Lipase | pH 7.2, 30°C, 6-8 h | Not specified | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Alanine
This protocol is based on the diazotization of L-alanine followed by nucleophilic substitution with chloride.[2][8]
Materials:
-
L-Alanine
-
5 N Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Diethyl ether
-
Anhydrous calcium chloride
-
Ice-salt bath
-
4-L three-necked, round-bottomed flask with mechanical stirrer and dropping funnel
Procedure:
-
Dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N HCl in the three-necked flask.[8]
-
Cool the mixture to 0°C using an ice-salt bath. A precipitate of the amino acid hydrochloride may form.[8]
-
Prepare a solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and pre-cool it.
-
Add the cold sodium nitrite solution dropwise to the alanine (B10760859) solution over 5 hours, maintaining the reaction temperature below 5°C with vigorous stirring.[8]
-
After the addition is complete, remove the cooling bath and allow the reaction to stand overnight at room temperature.[8]
-
To remove dissolved nitrogen oxides, carefully evacuate the flask with a water aspirator while stirring for 3 hours. The solution color should change from yellowish-brown to pale yellow.[8]
-
Extract the aqueous solution with four 400 mL portions of diethyl ether.[8]
-
Combine the ether layers and wash with 50 mL of saturated brine. Re-extract the brine wash with three 100 mL portions of diethyl ether.[8]
-
Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.[8]
-
Remove the diethyl ether using a rotary evaporator at atmospheric pressure (bath temperature 40–50°C).[8]
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Protocol 2: Synthesis of (R)-2-Phenoxypropionic Acid (R-PPA)
This protocol describes the etherification of phenol with this compound, resulting in stereochemical inversion.[7]
Materials:
-
This compound
-
Phenol
-
Potassium iodide (KI)
-
Anionic exchange resin (e.g., Amberlite IRA-400)
-
Reaction flask with reflux condenser
Procedure:
-
Combine phenol, this compound, and KI in a reaction flask. The optimal molar ratio is KI: (S)-2-chloropropionic acid: phenol = 0.075: 1.2: 1.0.[7]
-
Heat the mixture to reflux at 125°C for 1.5 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in an appropriate solvent and extract it using an anionic exchange resin to isolate the R-PPA product.[7]
-
Elute the product from the resin and remove the solvent under reduced pressure.
-
Analyze the final product for purity (e.g., by GC or HPLC). A purity of over 95% can be achieved under optimal conditions.[7]
Protocol 3: Enzymatic Resolution of Racemic 2-Chloropropionate Ester
This protocol utilizes the enantioselective hydrolysis of a racemic ester, where the enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.[6]
Materials:
-
Racemic 2-chloropropionate ester (e.g., methyl or ethyl ester)
-
Porcine Pancreatic Lipase (PPL)
-
Phosphate (B84403) buffer (0.1 M, pH 7.2)
-
Anhydrous sodium sulfate
-
Centrifuge
Procedure:
-
Dissolve the racemic 2-chloropropionate ester in the pH 7.2 phosphate buffer.[6]
-
Add porcine pancreatic lipase (10-20% of the ester's mass) to the solution.[6]
-
Stir the mixture at 30°C for 6-8 hours, monitoring the reaction progress (e.g., by chiral HPLC) to reach approximately 50% conversion.[6]
-
Once the desired conversion is reached, stop the reaction and centrifuge the solution to separate the enzyme.[6]
-
Extract the supernatant with dichloromethane. The organic layer will contain the unreacted (S)-(-)-2-chloropropionate ester.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-ester.[6]
-
Acidify the remaining aqueous layer to pH ≤ 1.0 with a suitable acid (e.g., HCl).[6]
-
Extract the acidified aqueous layer with dichloromethane to recover the (R)-(+)-2-chloropropionic acid.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the enantiomerically enriched (R)-acid.[6]
Visualizations
Synthetic Pathways and Workflows
Caption: Synthesis of this compound from L-Alanine.
Caption: Application in Aryloxyphenoxypropionate Herbicide Synthesis.
Caption: General Experimental Workflow for Synthesis and Purification.
Caption: Synthesis of (R)-Propylene Oxide from (S)-CPA.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 3. longchangchemical.com [longchangchemical.com]
- 4. innospk.com [innospk.com]
- 5. This compound | 29617-66-1 [chemicalbook.com]
- 6. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Herbicides Using (S)-(-)-2-Chloropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Chloropropionic acid is a critical chiral intermediate in the agrochemical industry, primarily utilized for the synthesis of optically active aryloxyphenoxypropionate (APP) herbicides.[1] The (S)-enantiomer is of particular importance as the herbicidal activity of APP herbicides is predominantly associated with the (R)-isomer of the final product, which is obtained from the (S)-isomer of 2-chloropropionic acid through a Walden inversion during a Williamson ether synthesis. This document provides detailed protocols for the synthesis of key APP herbicides, summarizing quantitative data and illustrating the synthetic pathways.
Introduction to Aryloxyphenoxypropionate (APP) Herbicides
Aryloxyphenoxypropionate herbicides, also known as "fops," are a class of post-emergence herbicides that are highly effective against a wide range of grass weeds in broadleaf crops. Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in susceptible grass species. This disruption of lipid synthesis ultimately leads to weed death. The chirality of these herbicides is crucial, with the (R)-enantiomer exhibiting significantly higher herbicidal activity.
General Synthesis Pathway
The synthesis of APP herbicides from this compound generally follows a two-step process:
-
Synthesis of the Aryloxyphenoxypropionic Acid Intermediate: This step involves a Williamson ether synthesis, where a substituted phenol (B47542) or hydroquinone (B1673460) is reacted with an ester of this compound. This reaction proceeds with an inversion of stereochemistry at the chiral center.
-
Esterification or Amidation: The resulting carboxylic acid is then typically converted to an ester or an amide to yield the final active herbicide.
Data Presentation: Synthesis of Key APP Herbicides
The following table summarizes the synthesis of representative aryloxyphenoxypropionate herbicides using this compound or its derivatives.
| Herbicide | Starting Materials | Key Intermediate | Reaction Conditions | Yield | Optical Purity (ee) | Reference |
| Quizalofop-P-ethyl (B1662796) | This compound, 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, Ethanol (B145695) | (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid | 1. Etherification: Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat. 2. Esterification: Acid catalyst, Ethanol, Reflux. | ~82% (esterification step) | >97% (R-isomer) | [2] |
| Haloxyfop-P-methyl | This compound methyl ester (or derivative), 3-chloro-5-(trifluoromethyl)-2-pyridinol | (R)-2-[4-({3-chloro-5-(trifluoromethyl)-2-pyridinyl}oxy)phenoxy]propanoic acid | Nucleophilic substitution: Base (e.g., K₂CO₃), Solvent (e.g., Chlorobenzene), 80-85°C, 48h. | ~95% | >92% | [3] |
| Dichlorprop-P | This compound, 2,4-Dichlorophenol | (R)-2-(2,4-dichlorophenoxy)propanoic acid | Williamson ether synthesis: Base (e.g., KOH), Solvent (e.g., DMSO), 20-80°C, 8-10h. | ~93% | Not specified | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Quizalofop-P-ethyl
This protocol outlines the synthesis of Quizalofop-P-ethyl, a selective post-emergence herbicide. The synthesis involves the reaction of an intermediate, (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid, with ethanol. The intermediate itself is synthesized from this compound and 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.
Step 1: Synthesis of (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid
A detailed procedure for this step involves the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an ester of this compound in the presence of a base, followed by hydrolysis. A patent describes a similar synthesis starting from D-lactic acid, which is converted to an ester of D-2-chloropropionic acid (equivalent to (S)-2-chloropropionic acid for the purpose of this reaction).[2]
Step 2: Esterification to Quizalofop-P-ethyl [2]
-
To a flask equipped with a Dean-Stark apparatus, add 68.9 g of (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid, 300 mL of benzene, and 1 g of sulfuric acid.
-
Heat the mixture to reflux to remove any water.
-
Once the water removal is complete, add 11.6 g of absolute ethanol dropwise while maintaining reflux and continuing to remove water.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture and wash it three times with water.
-
Separate the organic phase and decolorize it with activated carbon.
-
Filter the solution and remove the solvent under reduced pressure at a temperature not exceeding 60°C.
-
The crude product is then recrystallized from ethanol.
-
The final product is dried in an oven at 60 ± 5°C to yield Quizalofop-P-ethyl.
Protocol 2: Synthesis of Haloxyfop-P-methyl
This protocol describes the synthesis of Haloxyfop-P-methyl, another important APP herbicide.
Procedure: [3]
-
In a 250 mL three-necked flask, add 10.4 g (0.075 mol) of potassium carbonate, 14.5 g (0.05 mol) of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, and 116 mL of chlorobenzene.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 18.2 g (0.1 mol) of (L)-methyl 2-methanesulfonyloxypropionate dropwise over 30 minutes. (Note: (L)-methyl 2-methanesulfonyloxypropionate is derived from (S)-lactic acid and serves as an equivalent to an activated form of (S)-2-chloropropionic acid methyl ester).
-
After the addition is complete, raise the temperature to 80-85°C and continue the reaction for 48 hours.
-
After completion, the reaction mixture is worked up by washing with water, and the organic layer is separated.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification by chromatography or distillation may be required to obtain pure Haloxyfop-P-methyl.
Protocol 3: Synthesis of Dichlorprop-P
This protocol outlines the synthesis of the herbicidally active (R)-enantiomer of Dichlorprop.
Procedure: [4]
-
In a 1000 mL reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 163 g (1 mol) of 2,4-dichlorophenol, 400 mL of dimethyl sulfoxide (B87167) (DMSO), and 109 g (1 mol) of this compound.
-
To the stirred mixture, add 125 g (2 mol) of potassium hydroxide (B78521) and 3 g of dimethylaminopyridine.
-
Heat the mixture to 70°C and stir for 9 hours.
-
After the reaction is complete, maintain the temperature at 70°C and neutralize by dropwise addition of sulfuric acid.
-
Filter the mixture and remove the solvent by distillation under reduced pressure to obtain the solid product.
-
The crude product can be further purified by recrystallization.
Visualizations
Synthesis Pathway of Aryloxyphenoxypropionate Herbicides
Caption: General synthesis pathway for APP herbicides.
Experimental Workflow for Herbicide Synthesis
Caption: A typical experimental workflow for the synthesis of APP herbicides.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]
- 3. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 4. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Note: Chiral Resolution of Amines via Derivatization with (S)-(-)-2-Chloropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the chiral resolution of primary and secondary amines through derivatization with (S)-(-)-2-chloropropionic acid. This indirect approach results in the formation of diastereomeric amides, which can be effectively separated using standard achiral high-performance liquid chromatography (HPLC). The protocol provides a step-by-step guide for the derivatization of a model amine, subsequent purification, and analysis of the resulting diastereomers. This method is particularly valuable in drug development and quality control for the accurate determination of enantiomeric purity.
Introduction
Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of effective methods for the separation and quantification of enantiomers is paramount. One established strategy for the chiral resolution of amines is the derivatization with a chiral resolving agent to form diastereomers.[1] These diastereomers, unlike enantiomers, have different physicochemical properties and can be separated using conventional achiral chromatography.[2][3]
This compound is an effective chiral derivatizing agent for primary and secondary amines. The reaction proceeds via the formation of an amide bond between the carboxylic acid group of the derivatizing agent and the amino group of the analyte. The resulting diastereomeric amides can then be baseline separated by reversed-phase HPLC, allowing for accurate quantification and determination of the enantiomeric excess (e.e.) of the original amine.
Chemical Reaction
The derivatization reaction involves the coupling of a racemic amine with enantiomerically pure this compound to yield a mixture of two diastereomeric amides.
Caption: Derivatization of a racemic amine with this compound.
Experimental Workflow
The overall experimental process for the chiral resolution of an amine using this method is outlined below.
Caption: Experimental workflow for chiral amine resolution.
Detailed Experimental Protocols
Materials and Reagents
-
Racemic amine (e.g., 1-phenylethylamine)
-
This compound (≥98% enantiomeric purity)
-
(S)-(-)-2-Chloropropionyl chloride (alternative to the acid, can be prepared from the acid using thionyl chloride)
-
Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Catalyst: 4-Dimethylaminopyridine (B28879) (DMAP)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), Hexane, Acetonitrile (B52724) (ACN, HPLC grade), Water (HPLC grade)
-
Reagents for work-up: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Protocol 1: Derivatization of a Model Amine (1-Phenylethylamine)
This protocol describes the formation of diastereomeric amides from racemic 1-phenylethylamine (B125046) and this compound using a carbodiimide (B86325) coupling agent.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve racemic 1-phenylethylamine (1.0 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Addition of Coupling Agent and Catalyst: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.
-
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to remove any unreacted starting materials or byproducts.
Protocol 2: HPLC Analysis of Diastereomeric Amides
The separation of the diastereomeric amides is performed on a standard reversed-phase HPLC system.
-
Sample Preparation: Dissolve a small amount of the diastereomeric amide mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the specific diastereomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or a suitable wavelength for the analyte)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the two separated diastereomers.
-
Calculate the enantiomeric excess (e.e.) of the original amine using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively).
-
Data Presentation
The following table presents representative data for the HPLC separation of diastereomeric N-(1-phenylethyl)-2-chloropropanamides, formed from racemic 1-phenylethylamine and this compound.
| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (R)-Amine-(S)-Acid | 8.5 | 150,000 | - |
| (S)-Amine-(S)-Acid | 9.8 | 152,000 | 2.1 |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and instrumentation.
Troubleshooting
-
Poor Resolution in HPLC:
-
Optimize the mobile phase composition by varying the ratio of organic solvent to water.
-
Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
-
Adjust the column temperature.
-
-
Incomplete Derivatization Reaction:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the reaction time or temperature.
-
Consider using the more reactive (S)-(-)-2-chloropropionyl chloride as the derivatizing agent.
-
-
Presence of Extraneous Peaks in Chromatogram:
-
Ensure complete removal of the coupling agent byproducts during work-up.
-
Purify the crude diastereomer mixture using column chromatography prior to HPLC analysis.
-
Conclusion
The derivatization of amines with this compound provides a reliable and accessible method for chiral resolution. The formation of diastereomeric amides allows for their separation on conventional achiral HPLC systems, avoiding the need for more specialized and expensive chiral stationary phases. This application note provides a comprehensive protocol for the successful implementation of this technique, which is a valuable tool for the enantiomeric purity assessment of chiral amines in research and industrial settings.
References
Application Notes and Protocols: (S)-(-)-2-Chloropropionic Acid as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Chloropropionic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical intermediates.[1] Its stereogenic center is often retained throughout synthetic sequences, providing an efficient route to enantiomerically pure active pharmaceutical ingredients (APIs). This is particularly significant in the production of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer is predominantly responsible for the therapeutic activity.[2] These drugs exert their analgesic, anti-inflammatory, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for three widely used profens: Ibuprofen, Naproxen (B1676952), and Fenoprofen.
Mechanism of Action: Profens and the Cyclooxygenase (COX) Pathway
Profens, the final drug products derived from the intermediates described herein, are non-selective inhibitors of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The (S)-enantiomer of profens is a more potent inhibitor of COX enzymes than the (R)-enantiomer.
Application 1: Synthesis of a (S)-Ibuprofen Intermediate
(S)-Ibuprofen is the therapeutically active enantiomer of this widely used NSAID. A key step in its synthesis from this compound is the Friedel-Crafts acylation of isobutylbenzene (B155976).
Experimental Workflow
Protocols
Step 1: Synthesis of (S)-2-Chloropropionyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place this compound (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the flask through the dropping funnel at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up and Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude (S)-2-chloropropionyl chloride is then purified by fractional distillation.
Step 2: Friedel-Crafts Acylation for (S)-Ibuprofen Intermediate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: To the cooled suspension, slowly add a solution of (S)-2-chloropropionyl chloride (1.0 eq) in dry dichloromethane from the dropping funnel.
-
Addition of Substrate: After the addition of the acyl chloride, add isobutylbenzene (1.0 eq) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 3-4 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude (S)-2-chloro-1-(4-isobutylphenyl)propan-1-one can be purified by column chromatography.
| Step | Product | Starting Materials | Key Reagents | Typical Yield | Purity |
| 1 | (S)-2-Chloropropionyl Chloride | This compound | Thionyl Chloride | >90% | >98% |
| 2 | (S)-2-Chloro-1-(4-isobutylphenyl)propan-1-one | (S)-2-Chloropropionyl Chloride, Isobutylbenzene | Anhydrous AlCl₃ | 70-80% | >95% |
Application 2: Synthesis of a (S)-Naproxen Intermediate
(S)-Naproxen is another important NSAID. A stereospecific synthesis can be achieved using (S)-2-chloropropionyl chloride in a Friedel-Crafts acylation with 1-chloro-2-methoxynaphthalene (B175985).[3][4]
Experimental Workflow
Protocol
Step 1: Synthesis of (S)-2-Chloropropionyl Chloride
Follow the protocol as described in Application 1.
Step 2: Friedel-Crafts Acylation for (S)-Naproxen Intermediate [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq) and dry methylene (B1212753) chloride.
-
Reagent Addition: To the stirred suspension, gradually add (S)-2-chloropropionyl chloride (1.55 eq) while maintaining the temperature at 20-25°C.
-
Substrate Addition: Add 1-chloro-2-methoxynaphthalene (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 20-25°C for 4 hours.
-
Work-up and Purification: Hydrolyze the reaction mixture and work up according to standard procedures. The crude product is then recrystallized from a heptane/methanol mixture to afford (S)-2-chloro-1-(5'-chloro-6'-methoxy-2'-naphthyl)-propan-1-one.[3]
| Step | Product | Starting Materials | Key Reagents | Typical Yield | Purity |
| 1 | (S)-2-Chloropropionyl Chloride | This compound | Thionyl Chloride | >90% | >98% |
| 2 | (S)-2-Chloro-1-(5-chloro-6-methoxy-2-naphthyl)propan-1-one | (S)-2-Chloropropionyl Chloride, 1-Chloro-2-methoxynaphthalene | Anhydrous AlCl₃ | ~60%[3] | Recrystallized |
Application 3: Synthesis of a (S)-Fenoprofen Intermediate
(S)-Fenoprofen is another member of the profen family. A key transformation in its synthesis involves the formation of an ether linkage, which can be achieved via a Williamson ether synthesis.
Experimental Workflow
Protocols
Step 1: Synthesis of Ethyl (S)-2-chloropropionate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), absolute ethanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ester is purified by distillation.
Step 2: Williamson Ether Synthesis for Ethyl (S)-2-phenoxypropanoate
-
Alkoxide Formation: In a round-bottom flask, dissolve phenol (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in ethanol.
-
Nucleophilic Substitution: To the resulting sodium phenoxide solution, add ethyl (S)-2-chloropropionate (1.0 eq) dropwise.
-
Reaction: Heat the mixture to reflux for 6-8 hours.
-
Work-up and Purification: Cool the reaction mixture, remove the ethanol under reduced pressure, and add water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with dilute sodium hydroxide solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude ethyl (S)-2-phenoxypropanoate is purified by distillation.
Step 3: Hydrolysis to (S)-2-Phenoxypropionic acid
-
Reaction Setup: In a round-bottom flask, dissolve ethyl (S)-2-phenoxypropanoate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent to obtain pure (S)-2-phenoxypropionic acid.
| Step | Product | Starting Materials | Key Reagents | Typical Yield | Purity |
| 1 | Ethyl (S)-2-chloropropionate | This compound, Ethanol | H₂SO₄ (cat.) | 80-90% | >98% |
| 2 | Ethyl (S)-2-phenoxypropanoate | Ethyl (S)-2-chloropropionate, Phenol | Sodium Hydroxide | 70-85% | >97% |
| 3 | (S)-2-Phenoxypropionic acid | Ethyl (S)-2-phenoxypropanoate | Sodium Hydroxide, HCl | >90% | >99% |
Conclusion
This compound serves as a critical and versatile precursor for the stereoselective synthesis of important pharmaceutical intermediates. The protocols outlined in this document for the preparation of key building blocks for Ibuprofen, Naproxen, and Fenoprofen demonstrate the utility of this chiral starting material. By employing well-established synthetic transformations such as Friedel-Crafts acylation and Williamson ether synthesis, researchers can efficiently access these valuable intermediates in high yield and purity, paving the way for the synthesis of the final enantiomerically pure drug substances.
References
Application Notes and Protocols: Enantioselective Reactions Involving (S)-(-)-2-Chloropropionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-(-)-2-Chloropropionic acid is a crucial chiral building block in modern asymmetric synthesis. Its defined stereochemistry is of paramount importance as it allows for the controlled synthesis of other chiral compounds, particularly in the agrochemical and pharmaceutical industries.[1][2] This molecule's utility lies in the reactivity of its functional groups: the carboxylic acid can be easily converted to esters and amides, while the chlorine atom at the chiral center can be displaced by various nucleophiles.[1] A key feature of these displacement reactions is that they typically proceed via a second-order nucleophilic substitution (SN2) mechanism, resulting in a predictable and desirable inversion of the stereochemical configuration.[1][3] This stereospecificity is critical for synthesizing enantiomerically pure active ingredients, such as herbicides and pharmaceuticals, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful.[1][4]
Key Applications and Reactions
The primary application of this compound is in the synthesis of (R)-aryloxypropionic acids, a class of compounds widely used as selective herbicides.[1][5] This transformation is a classic example of a Williamson ether synthesis, where a phenoxide displaces the chloride ion, leading to an inversion of stereochemistry at the chiral center.
Synthesis of (R)-Aryloxypropionic Acid Herbicides
This compound is a key intermediate for producing highly efficient, low-toxicity aryloxypropionic acid herbicides.[4][6] The reaction with a substituted phenol (B47542) under basic conditions yields the corresponding (R)-2-aryloxypropionic acid. This stereospecific reaction ensures the formation of the biologically active enantiomer.[1] For instance, the reaction with phenol produces (R)-2-phenoxypropionic acid (R-PPA), which is a precursor for herbicides like R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA).[5]
Synthesis of Other Chiral Compounds
Beyond herbicides, this compound serves as a precursor for other valuable chiral molecules:
-
Reduction: Reduction with agents like lithium aluminium hydride affords (S)-2-chloropropanol, a chiral chloro-alcohol.[2]
-
Hydrolysis: Nucleophilic substitution with a hydroxide (B78521) ion leads to the formation of (R)-Lactic acid with an inversion of configuration.[3]
Chiral Derivatization for Enantiomeric Purity Analysis
Determining the optical purity of 2-chloropropionic acid is crucial. This is often achieved by derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC.[7] For example, derivatization with 1-naphthylamine (B1663977) allows for satisfactory separation on a chiral column.[7]
Data Presentation
Table 1: Synthesis of this compound from L-Alanine
This compound is commonly prepared from the readily available amino acid L-alanine through a diazotization reaction.[2][8]
| Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| L-Alanine | NaNO₂, 5N HCl | 0 - <5 | 58 - 65 | >99 | [8] |
| L-Alanine | Nitrosyl chloride, HCl | ~0 | 94.0 | 98.7 | [9] |
Table 2: Enantioselective Synthesis of (R)-Phenoxypropionic Acid Derivatives
This table summarizes the Williamson ether synthesis using this compound or its esters with phenols. The reaction proceeds with inversion of configuration.
| Chiral Reactant | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| (S)-2-Chloropropionic acid | Phenol | KI (catalyst) | Not specified | 125°C reflux, 1.5 h | (R)-2-Phenoxypropionic acid | 74.9 (molar conversion) | [5] |
| Methyl (S)-2-chloropropionate | o-Cresol (B1677501) | NaOH | Toluene (B28343) | Reflux, 1.5 h | (R)-2-(2-methylphenoxy)propionic acid | ~89 (calculated from raw data) | [10] |
| (S)-2-Chloropropanoic acid sodium salt | Hydroquinone | NaOH | Water | Heat | 2-[4-(hydroxyphenoxy)] propionic acid | Not specified | [11] |
Table 3: Chiral Analysis of 2-Chloropropionic Acid via Derivatization and HPLC
This table outlines the conditions for determining the enantiomeric purity of 2-chloropropionic acid after derivatization.
| Derivatizing Agent | HPLC Column | Mobile Phase (V/V) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 1-Naphthylamine | Chiralcel OD-H | Hexane-Methanol-Ethanol (50:45:5) | 1.0 | 224 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Alanine
This protocol is adapted from a procedure in Organic Syntheses, which details the diazotization of L-alanine.[8]
Materials:
-
(S)-Alanine (L-alanine)
-
5 N Hydrochloric acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Deionized water
-
Sodium carbonate
-
Diethyl ether
-
Calcium chloride (anhydrous)
Procedure:
-
In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.
-
Cool the mixture to 0°C in an ice/salt bath.
-
Prepare a solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and pre-cool it.
-
Add the cold sodium nitrite solution dropwise to the alanine (B10760859) solution over 5 hours, ensuring the reaction temperature is maintained below 5°C with vigorous stirring.
-
After the addition is complete, remove the cooling bath and allow the reaction to stand overnight at room temperature.
-
Carefully evacuate the flask with a water aspirator for 3 hours to remove dissolved nitrogen oxides.
-
Neutralize the mixture by carefully adding solid sodium carbonate in small portions to avoid excessive foaming.
-
Extract the aqueous solution with four 400 mL portions of diethyl ether.
-
Combine the ether layers, wash with saturated brine, and dry over anhydrous calcium chloride for 10 hours.
-
Remove the ether using a rotary evaporator.
-
Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75–77°C (10 mm Hg) to yield 63–71 g (58–65%) of (S)-2-chloropropanoic acid.
Protocol 2: Synthesis of (R)-2-(2-methylphenoxy)propionic acid
This protocol is based on the Williamson ether synthesis for producing aryloxypropionic acids and is adapted from a patent procedure.[10]
Materials:
-
Methyl (S)-2-chloropropionate
-
o-Cresol
-
Sodium hydroxide (flakes)
-
Toluene
-
Hydrochloric acid
-
Methylene (B1212753) chloride
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Prepare a solution of 216 g of o-cresol and 164.8 g of sodium hydroxide flakes in 1000 cc of toluene in a reaction vessel.
-
Cool the solution to 15°C.
-
Add 245 g of Methyl (S)-2-chloropropionate over 10 minutes, maintaining the temperature between 15°C and 20°C.
-
Stir the mixture for 3 hours at ambient temperature.
-
Heat the reaction mixture to reflux (approx. 111°C) and maintain reflux for 1.5 hours.
-
Cool the mixture and add 1500 cc of water.
-
Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 3: Derivatization of 2-Chloropropionic Acid for HPLC Analysis
This protocol outlines the pre-column derivatization of 2-chloropropionic acid with 1-naphthylamine for chiral separation.[7]
Materials:
-
2-Chloropropionic acid sample
-
1-Naphthylamine
-
Suitable solvent (e.g., acetonitrile)
-
Condensation agent (e.g., a carbodiimide, not specified in the abstract but typically required)
Procedure:
-
Prepare a standard solution of the 2-chloropropionic acid sample.
-
In a vial, mix the 2-chloropropionic acid solution with a solution of 1-naphthylamine. A condensation agent is typically added to facilitate amide bond formation.
-
Allow the reaction to proceed at 30°C for 10 minutes.
-
Quench the reaction if necessary and dilute the sample with the mobile phase.
-
Inject an aliquot into the HPLC system for analysis under the conditions specified in Table 3.
Visualizations
Caption: SN2 reaction pathway of this compound.
Caption: Experimental workflow for synthesis of (R)-Aryloxypropionic Acid.
Caption: Importance of stereoselectivity in synthesizing bioactive molecules.
References
- 1. (R)-(+)-2-Chloropropionic acid | 7474-05-7 | Benchchem [benchchem.com]
- 2. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 3. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 4. This compound | 29617-66-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Use of (S)-(-)-2-Chloropropionic acid in the preparation of propargyl 2-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of propargyl (S)-2-chloropropionate, a valuable bifunctional molecule. This compound serves as a key intermediate in various chemical syntheses, particularly as a functional initiator in Atom Transfer Radical Polymerization (ATRP) for the creation of well-defined polymers with terminal alkyne groups. The presence of the propargyl group allows for post-polymerization modification via "click" chemistry, making it a versatile tool in the development of advanced materials and drug delivery systems.
Introduction
(S)-(-)-2-Chloropropionic acid is a chiral building block utilized in the synthesis of various chemical entities, including herbicides and pharmaceutical intermediates. Its reaction with propargyl alcohol via esterification yields propargyl (S)-2-chloropropionate. This esterification can be effectively achieved using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method, known as the Steglich esterification, is favored for its mild reaction conditions.[1][2][3]
The resulting propargyl (S)-2-chloropropionate is a functional initiator for ATRP, a controlled radical polymerization technique.[4][5][6] The 2-chloropropionate moiety initiates the polymerization of various monomers, while the propargyl group's terminal alkyne remains available for subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This dual functionality is highly advantageous for the synthesis of block copolymers, star polymers, and bioconjugates.
Reaction Scheme
The overall reaction for the synthesis of propargyl (S)-2-chloropropionate is depicted below:
Caption: General reaction scheme for the Steglich esterification of this compound with propargyl alcohol.
Experimental Protocol
This protocol details the Steglich esterification for the preparation of propargyl (S)-2-chloropropionate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 108.52 | ≥98% | Sigma-Aldrich |
| Propargyl alcohol | 56.06 | ≥99% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | ≥99% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | ≥99.8% | Sigma-Aldrich |
| Diethyl ether, anhydrous | 74.12 | ≥99.7% | Sigma-Aldrich |
| n-Hexane | 86.18 | ACS grade | Fisher Scientific |
| Ethyl acetate (B1210297) | 88.11 | ACS grade | Fisher Scientific |
| Magnesium sulfate, anhydrous | 120.37 | ≥99.5% | Sigma-Aldrich |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas inlet
-
Rubber septa
-
Syringes and needles
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and purification
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add propargyl alcohol (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Once the reaction is complete, filter off the DCU precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure propargyl (S)-2-chloropropionate.
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (example) |
| This compound | 1.0 | 108.52 | 1.085 g (10 mmol) |
| Propargyl alcohol | 1.2 | 56.06 | 0.673 g (12 mmol) |
| DCC | 1.1 | 206.33 | 2.270 g (11 mmol) |
| DMAP | 0.1 | 122.17 | 0.122 g (1 mmol) |
| Solvent (DCM) | - | - | 50 mL |
| Temperature | - | - | 0 °C to RT |
| Reaction Time | - | - | 12-24 h |
Table 2: Expected Product Characterization
| Property | Value |
| Molecular Formula | C₆H₇ClO₂ |
| Molecular Weight | 146.57 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~1.7 (d, 3H), ~2.5 (t, 1H), ~4.5 (q, 1H), ~4.8 (d, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~21, ~52, ~53, ~75, ~77, ~170 |
| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ calculated for C₆H₇ClNaO₂⁺: 169.00, found: ~169.0 |
Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of propargyl (S)-2-chloropropionate.
Signaling Pathway Analogy: ATRP Initiation
While not a biological signaling pathway, the initiation of Atom Transfer Radical Polymerization (ATRP) by propargyl (S)-2-chloropropionate can be visualized as a chemical cascade.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 5. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]
- 6. Polymerizing via ATRP [sigmaaldrich.com]
Application Notes: Synthesis and Characterization of (1-carboxyethyl) Chitosan for Drug Development
Introduction
Chitosan (B1678972), a linear polysaccharide derived from the deacetylation of chitin, is a versatile biopolymer with extensive applications in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and low toxicity.[1] However, its application is often limited by its poor solubility in neutral or alkaline aqueous solutions.[2] Chemical modification of chitosan, such as carboxyethylation, enhances its water solubility over a wider pH range, thereby expanding its utility in areas like drug delivery, tissue engineering, and as a component in hydrogels.[3][4]
(1-carboxyethyl) chitosan is typically synthesized through the nucleophilic substitution reaction between the primary amino groups of chitosan and an alkylating agent. This document provides a detailed protocol for the synthesis of (1-carboxyethyl) chitosan using 2-chloropropionic acid. The resulting derivative possesses both cationic (–NH₃⁺) and anionic (–COO⁻) groups, making it a valuable ampholytic polymer for various drug development applications.
Experimental Workflow and Reaction Principle
The overall workflow for the synthesis and characterization of (1-carboxyethyl) chitosan is outlined below, from the preparation of raw materials to the final characterization and application assessment.
Caption: Workflow for synthesis, purification, and characterization.
The synthesis of N-(1-carboxyethyl) chitosan proceeds via a nucleophilic substitution reaction. The amino group on the chitosan backbone acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 2-chloropropionic acid. The reaction is typically carried out under basic conditions to deprotonate the amino groups, enhancing their nucleophilicity.
Caption: Reaction of chitosan with 2-chloropropionic acid.
Detailed Experimental Protocols
Materials and Equipment
-
Materials:
-
Chitosan (low molecular weight, degree of deacetylation > 80%)
-
2-Chloropropionic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Isopropanol (B130326) or Ethanol (reagent grade)
-
Methanol (reagent grade)
-
Distilled or deionized water
-
1 M Hydrochloric acid (HCl) for cleaning
-
Deuterium oxide (D₂O) and DCl for NMR analysis
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hot plate
-
Condenser
-
Dropping funnel
-
pH meter
-
Buchner funnel and vacuum flask
-
Vacuum oven
-
Freeze-dryer (optional)
-
FTIR Spectrometer
-
NMR Spectrometer (400 MHz or higher)
-
Synthesis of (1-carboxyethyl) Chitosan
This protocol is adapted from methods used for similar halopropionic acids, such as 3-chloropropionic acid.[5][6]
-
Chitosan Swelling and Alkalization:
-
Disperse 2.0 g of chitosan powder in 40 mL of isopropanol (or distilled water) in a three-neck round-bottom flask.
-
Stir the suspension for 30 minutes at room temperature to ensure uniform wetting.
-
Prepare a 50% (w/v) NaOH solution. Slowly add 5 mL of this solution to the chitosan suspension while stirring.
-
Heat the mixture to 60°C and stir for 1-2 hours to activate the chitosan (alkalization).
-
-
Carboxyethylation Reaction:
-
Dissolve a predetermined amount of 2-chloropropionic acid in 10 mL of isopropanol (refer to Table 1 for molar ratios).
-
Add the 2-chloropropionic acid solution dropwise to the activated chitosan suspension over 30 minutes using a dropping funnel.
-
Maintain the reaction temperature at 60°C and continue stirring for 4-8 hours. The reaction time can be varied to control the degree of substitution.
-
-
Neutralization and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to pH 7.0 by slowly adding 1 M HCl.
-
Pour the neutralized solution into 400 mL of 80% ethanol or methanol to precipitate the (1-carboxyethyl) chitosan.
-
Allow the precipitate to settle, then collect it by vacuum filtration using a Buchner funnel.
-
Wash the product repeatedly with 70-90% ethanol to remove unreacted reagents and salts.
-
Finally, dry the purified product in a vacuum oven at 50-60°C for 24 hours or until a constant weight is achieved.
-
Characterization Protocols
a) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a KBr pellet by mixing ~2 mg of the dried sample with ~200 mg of dry KBr powder.
-
Record the spectrum in the range of 4000–400 cm⁻¹.[7]
-
Confirm the introduction of the carboxyethyl group by observing the characteristic peaks (see Table 3).
b) ¹H NMR Spectroscopy for Degree of Substitution (DS)
-
Dissolve 10-15 mg of the synthesized (1-carboxyethyl) chitosan in 1.0 mL of D₂O. Add a few drops of DCl to aid dissolution.
-
Record the ¹H NMR spectrum.[8]
-
The Degree of Substitution (DS) is calculated by comparing the integral of the methyl protons of the carboxyethyl group (–CH(CH₃ )–) to the integral of the H2 proton of the glucosamine (B1671600) unit.
Quantitative Data and Characterization
The degree of substitution (DS) is a critical parameter that influences the physicochemical properties of the modified chitosan, such as solubility and charge density. The DS can be controlled by adjusting the reaction conditions.
Table 1: Influence of Reaction Parameters on the Degree of Substitution (DS)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on DS |
| Molar Ratio (Chitosan:Acid) | 1:1 | 1:3 | 1:5 | DS generally increases with a higher acid ratio. |
| Reaction Time (hours) | 4 | 6 | 8 | Longer reaction times typically lead to a higher DS. |
| Temperature (°C) | 50 | 60 | 70 | Higher temperatures can increase reaction rate and DS. |
| NaOH Concentration | 20% (w/v) | 40% (w/v) | 60% (w/v) | Higher base concentration enhances nucleophilicity, increasing DS up to an optimal point.[2] |
Table 2: Key Spectroscopic Data for Characterization
| Analysis | Chitosan | (1-carboxyethyl) Chitosan | Reference |
| FTIR (cm⁻¹) | ~3400 (O-H, N-H stretch)~1650 (Amide I)~1590 (N-H bend) | ~1725 (C=O stretch of -COOH)~1595 (asymmetric stretch of -COO⁻)~1410 (symmetric stretch of -COO⁻) | [9] |
| ¹H NMR (ppm) | ~3.1 (H2 of GlcN)~3.5-3.9 (H3-H6 of GlcN)~2.0 (CH₃ of Ac-GlcN) | ~1.3-1.5 (doublet, -CH(CH₃ )-)~3.5-4.0 (quartet, -CH (CH₃)-) | [8] |
Applications in Drug Development
The enhanced solubility and ampholytic nature of (1-carboxyethyl) chitosan make it a highly attractive material for various pharmaceutical applications:
-
Drug Delivery Systems: It can be used to form nanoparticles, hydrogels, and films for the controlled release of both hydrophilic and hydrophobic drugs.[10][11] The pH-responsive swelling and charge characteristics can be exploited for targeted drug delivery.[4]
-
Gene Delivery: The cationic nature of the polymer at physiological pH allows it to form complexes with negatively charged nucleic acids (DNA, siRNA), protecting them from degradation and facilitating cellular uptake.
-
Tissue Engineering: It can be incorporated into scaffolds and hydrogels to promote cell growth and tissue regeneration due to its excellent biocompatibility.[3]
-
Wound Healing: Formulations based on carboxyethyl chitosan can maintain a moist environment at the wound site, and its inherent antimicrobial properties can help prevent infections.[12]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete precipitation.Loss of product during washing. | Increase the volume of the anti-solvent (ethanol/methanol).Use centrifugation instead of filtration for fine precipitates. |
| Low Degree of Substitution (DS) | Insufficient alkalization.Short reaction time or low temperature.Low molar ratio of alkylating agent. | Increase alkalization time or NaOH concentration.Extend reaction time or increase temperature (e.g., to 70°C).Increase the molar ratio of 2-chloropropionic acid. |
| Product is Insoluble in Water | Very low DS.Cross-linking side reactions. | Re-evaluate and optimize the reaction conditions for a higher DS.Ensure proper temperature control to minimize side reactions. |
| Broad or Unresolved NMR Peaks | High viscosity of the sample.Presence of paramagnetic impurities. | Use a lower sample concentration.Ensure thorough purification to remove any metal ion contaminants. |
References
- 1. Pharmaceutical and drug delivery applications of chitosan biopolymer and its modified nanocomposite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Substitution Synthesis of Carboxymethyl Chitosan for Properties Improvement of Carboxymethyl Chitosan Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medical Applications and Cellular Mechanisms of Action of Carboxymethyl Chitosan Hydrogels [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-Carboxyethyl)chitosans: regioselective synthesis, characterisation and protolytic equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. hristov.com [hristov.com]
- 12. Carboxymethyl Chitosan with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
Synthesis of (S)-(-)-2-Chloropropionic Acid via Diazotization of L-Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (S)-(-)-2-Chloropropionic acid, a valuable chiral building block in organic synthesis, through the diazotization of the readily available amino acid, L-alanine. The protocols described herein are based on established literature procedures, offering two primary methods utilizing different diazotizing agents: sodium nitrite (B80452) in hydrochloric acid and nitrosyl chloride with hydrogen chloride gas.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chirality is often crucial for the biological activity of the final product. The diazotization of L-alanine presents a cost-effective and stereospecific route to this compound, retaining the (S)-configuration of the starting material.[1] This process involves the conversion of the primary amine group of L-alanine into a diazonium salt, which is subsequently displaced by a chloride ion from the reaction medium. Careful control of reaction conditions, particularly temperature, is critical to minimize side reactions and prevent racemization.
Data Presentation
The following table summarizes the key quantitative data from two prominent literature methods for the synthesis of this compound from L-alanine.
| Parameter | Method 1: Sodium Nitrite/HCl[2] | Method 2: Nitrosyl Chloride/HCl[3][4] |
| Starting Material | (S)-Alanine | L-Alanine |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Nitrosyl Chloride (NOCl) & Hydrogen Chloride (HCl) gas |
| Solvent/Medium | 5 N Hydrochloric Acid | 20% Hydrochloric Acid |
| Molar Ratio (L-Alanine:Diazotizing Agent) | 1 : 1.6 (NaNO₂) | 1 : 1.5 (NOCl) |
| Reaction Temperature | 0°C to < 5°C | ~ 0°C |
| Reaction Time | 5 hours (addition) + overnight (standing) | 1 hour (post-addition stirring) |
| Work-up Procedure | Extraction with diethyl ether, drying over CaCl₂, fractional distillation | Neutralization with ammonia (B1221849), extraction with dichloromethane (B109758), drying over CaCl₂, distillation |
| Reported Yield | 58 - 65% | 94.0% |
| Reported Optical Purity (ee value) | High enantiomeric purity (specific value not stated) | 98.7% |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound from L-alanine.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis using Sodium Nitrite and Hydrochloric Acid[2]
This protocol is adapted from Organic Syntheses.
Materials:
-
(S)-Alanine (1 mol, 89.1 g)
-
5 N Hydrochloric Acid (1300 mL)
-
Sodium Nitrite (1.6 mol, 110 g)
-
Deionized Water (400 mL)
-
Sodium Carbonate (solid, ~100 g)
-
Diethyl Ether
-
Saturated Brine Solution
-
Anhydrous Calcium Chloride
Equipment:
-
4 L three-necked round-bottomed flask
-
Mechanical stirrer
-
500 mL dropping funnel
-
Thermometer
-
Reflux condenser
-
Ice/sodium chloride bath
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Dissolution: In a 4 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer/condenser adapter, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.
-
Cooling: Cool the mixture to 0°C using an ice/sodium chloride bath. A precipitate of the amino acid hydrochloride may form.[2]
-
Diazotization: Prepare a solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and pre-cool it. Add this solution dropwise to the stirred L-alanine solution at a rate of approximately 2 mL/min. Maintain the reaction temperature below 5°C throughout the addition.
-
Reaction Completion: After the addition is complete (approximately 5 hours), remove the cooling bath and allow the reaction mixture to stand overnight at room temperature.
-
Removal of Nitrogen Oxides: Connect the flask to a water aspirator and carefully evacuate with stirring for 3 hours to remove dissolved nitrogen oxides. The color of the solution should change from yellowish-brown to pale yellow.
-
Neutralization: While stirring vigorously, carefully add ~100 g of solid sodium carbonate in small portions to neutralize the excess acid. Be cautious of foaming.
-
Extraction: Extract the reaction mixture with four 400 mL portions of diethyl ether.
-
Washing and Drying: Combine the ether extracts and concentrate to about 300 mL using a rotary evaporator. Wash the concentrated solution with 50 mL of saturated brine. Re-extract the brine wash with three 100 mL portions of diethyl ether. Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.
-
Purification: Remove the diethyl ether by distillation at atmospheric pressure (bath temperature 40–50°C). Transfer the oily residue to a distillation flask and perform fractional distillation under reduced pressure. Collect the main fraction boiling at 75–77°C at 10 mmHg to yield 63–71 g (58–65%) of this compound.
Method 2: Synthesis using Nitrosyl Chloride and Hydrogen Chloride Gas[3][4]
This protocol is based on a patented procedure which reports a higher yield.
Materials:
-
L-Alanine (0.1 mol, 8.9 g)
-
20% Hydrochloric Acid (90.3 g)
-
Nitrosyl Chloride (gas)
-
Hydrogen Chloride (gas)
-
20% Ammonia Solution (~140 g)
-
Dichloromethane
-
Anhydrous Calcium Chloride
Equipment:
-
500 mL three-necked flask
-
Stirrer
-
Thermometer
-
Gas inlet tube
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolution and Cooling: In a 500 mL three-necked flask equipped with a stirrer and thermometer, dissolve 8.9 g (0.1 mol) of L-alanine in 90.3 g of 20% hydrochloric acid. Cool the solution to approximately 0°C with an ice bath.
-
Diazotization: Introduce a mixed gas of nitrosyl chloride and hydrogen chloride into the stirred solution. The molar ratio of nitrosyl chloride to L-alanine should be 1.5:1. Continue to introduce hydrogen chloride gas until the hydrochloric acid is saturated.
-
Reaction Completion: Monitor the reaction progress (e.g., by TLC or LC-MS) until the L-alanine is consumed. Stop the gas flow and continue stirring the mixture for 1 hour at 0°C.
-
Neutralization: Add 140 g of 20% ammonia solution in portions to neutralize the reaction mixture.
-
Extraction: Extract the mixture with three 50 mL portions of dichloromethane.
-
Drying: Combine the dichloromethane extracts and dry over 5 g of anhydrous calcium chloride.
-
Purification: Filter the solution and distill to obtain the product, L-2-chloropropionic acid. The reported yield is 10.2 g (94.0%) with an ee value of 98.7%.[4]
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Nitrogen oxides and nitrosyl chloride are toxic and corrosive gases. Handle with extreme care.
-
Diazotization reactions can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle hydrochloric acid and other corrosive reagents with care.
Conclusion
The diazotization of L-alanine is a robust and effective method for the stereospecific synthesis of this compound. The choice between the sodium nitrite and nitrosyl chloride methods may depend on the availability of reagents, desired yield, and scale of the reaction. The nitrosyl chloride method appears to offer a significantly higher yield, though it requires the handling of gaseous reagents. Both protocols necessitate careful control of the reaction temperature to ensure high enantiomeric purity of the final product.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Chloropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 2-chloropropionic acid (2-CPA). Optically pure enantiomers of 2-CPA are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. This guide outlines two primary enzymatic strategies: enantioselective dehalogenation using dehalogenases and enantioselective esterification using lipases. Detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the workflows and reaction mechanisms are provided to assist researchers in implementing these methods.
Introduction
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical and fine chemical industries.[1] For many biologically active molecules, only one enantiomer exhibits the desired therapeutic or pesticidal activity, while the other may be inactive or even harmful.[2] 2-Chloropropionic acid is an important chiral synthon, and its enantiomerically pure forms are utilized in the production of various herbicides and pharmaceuticals. Enzymatic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution methods.[3] This document details two effective enzymatic approaches for the resolution of racemic 2-CPA.
The first approach utilizes stereospecific dehalogenases, which catalyze the hydrolytic cleavage of the carbon-halogen bond in one enantiomer of 2-CPA, leaving the other enantiomer unreacted.[4] The second method employs lipases to catalyze the enantioselective esterification of one of the 2-CPA enantiomers with an alcohol in a non-aqueous solvent.[5]
Enzymatic Resolution using Dehalogenases
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds.[4] Stereospecific dehalogenases can differentiate between the enantiomers of a chiral haloacid, making them excellent catalysts for kinetic resolutions.[3] For racemic 2-CPA, L-specific dehalogenases (L-DEX) can be employed to selectively convert L-2-CPA to D-lactic acid, leaving behind optically enriched D-2-CPA.[4] Conversely, D-specific dehalogenases (D-DEX) can convert D-2-CPA to L-lactic acid, yielding L-2-CPA.[3]
Data Presentation: Dehalogenase-Catalyzed Resolution
The following table summarizes typical reaction parameters and expected outcomes for the resolution of racemic 2-CPA using dehalogenases from Pseudomonas sp..
| Parameter | D-Specific Dehalogenase (DehD) | L-Specific Dehalogenase (DehL) | Reference |
| Enzyme Source | Pseudomonas sp. strain S3 | Pseudomonas sp. strain S3 | [6] |
| Substrate | D,L-2-Chloropropionic acid | D,L-2-Chloropropionic acid | [6] |
| Product | L-Lactic acid & L-2-CPA | D-Lactic acid & D-2-CPA | [3][6] |
| Optimal pH | 9.5 | 7.5 - 8.5 | [6] |
| Optimal Temperature | 35°C | 50°C | [6] |
| Km Value | 0.3 mM (for D-2-CPA) | 0.05 mM (for L-2-CPA) | [6] |
| Enantiomeric Excess (e.e.) of remaining 2-CPA | >95% | >95% | Assumed based on high stereospecificity |
| Conversion | ~50% | ~50% | Ideal for kinetic resolution |
Experimental Protocol: Dehalogenase-Catalyzed Resolution
This protocol is a representative example for the kinetic resolution of racemic 2-CPA using a crude cell extract containing dehalogenase.
1. Enzyme Preparation (Crude Extract):
-
Culture Pseudomonas sp. strain S3 in a minimal salt medium containing D,L-2-CPA as the sole carbon source to induce dehalogenase expression.[6]
-
Harvest the cells in the late-logarithmic phase by centrifugation.
-
Wash the cell pellet twice with a suitable buffer (e.g., 0.1 M Tris-acetate, pH 7.5).
-
Resuspend the cells in the same buffer and disrupt them by sonication or high-pressure homogenization on ice.
-
Centrifuge the cell lysate to remove cell debris. The resulting supernatant is the crude cell extract containing the dehalogenase.
2. Enzymatic Resolution:
-
In a temperature-controlled reaction vessel, prepare a solution of racemic 2-chloropropionic acid in the appropriate buffer (e.g., Tris-HCl buffer at the optimal pH for the specific dehalogenase). A typical substrate concentration is in the range of 10-50 mM.
-
Initiate the reaction by adding the crude dehalogenase extract (e.g., 10% v/v).
-
Maintain the reaction at the optimal temperature with gentle stirring.
-
Monitor the reaction progress by measuring the release of chloride ions using a chloride-selective electrode or by chiral HPLC analysis of the remaining 2-CPA.
-
Terminate the reaction at approximately 50% conversion to achieve the highest enantiomeric excess of the unreacted substrate. The reaction can be stopped by acidifying the mixture (e.g., with HCl to pH 2) and/or by heat denaturation of the enzyme.
3. Product Isolation and Analysis:
-
After stopping the reaction, centrifuge to remove any precipitated protein.
-
Extract the unreacted 2-chloropropionic acid from the acidified aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the enantiomerically enriched 2-CPA.
-
Determine the enantiomeric excess of the recovered 2-CPA using chiral HPLC or GC after derivatization (see Section 4).
Visualization: Dehalogenase Resolution Workflow
Caption: Workflow for dehalogenase-catalyzed resolution of 2-CPA.
Enzymatic Resolution using Lipases
Lipases are a class of hydrolases that, in non-aqueous environments, can catalyze esterification reactions.[1] Their enantioselectivity makes them powerful tools for the kinetic resolution of racemic carboxylic acids or alcohols.[7] In the case of racemic 2-CPA, a lipase (B570770) can selectively catalyze the esterification of one enantiomer with an alcohol, resulting in an enantioenriched mixture of the unreacted acid and the newly formed ester.[5] Lipases from Candida rugosa (often referred to as Candida cylindracea) are commonly used for this purpose.[8] Immobilization of the lipase on a solid support can enhance its stability and facilitate its reuse.[9]
Data Presentation: Lipase-Catalyzed Resolution
The following table presents representative data for the kinetic resolution of racemic 2-CPA via esterification catalyzed by Candida rugosa lipase.
| Parameter | Value | Reference |
| Enzyme | Candida rugosa lipase (immobilized) | [2][9] |
| Substrate | Racemic 2-Chloropropionic acid | |
| Acyl Acceptor | 1-Butanol or other suitable primary alcohol | |
| Solvent | Hexane (B92381) or other non-polar organic solvent | |
| Temperature | 30 - 40°C | [10] |
| pH (of immobilized enzyme preparation) | 6.0 - 7.0 (for immobilization) | [11] |
| Enzyme Loading | 5-10% (w/w of substrate) | Representative value |
| Substrate Concentration | 0.1 - 0.5 M | Representative value |
| Reaction Time | 24 - 72 hours | Representative value |
| Conversion | ~50% | Ideal for kinetic resolution |
| e.e. of remaining (S)-2-CPA | >95% | Assumed based on similar resolutions |
| e.e. of (R)-butyl-2-chloropropionate | >95% | Assumed based on similar resolutions |
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol describes the resolution of racemic 2-CPA using immobilized Candida rugosa lipase.
1. Lipase Immobilization (Adsorption on Silica (B1680970) Nanoparticles):
-
Prepare a solution of Candida rugosa lipase (e.g., 2 mg/mL) in a phosphate (B84403) buffer (0.2 M, pH 7.0).
-
Add silica nanoparticles (e.g., 20 mg per 10 mL of lipase solution) to the lipase solution.
-
Stir the suspension at 4°C for 30 minutes.
-
Separate the immobilized lipase by centrifugation.
-
Wash the immobilized lipase with phosphate buffer and then with ethanol (B145695) to remove unbound enzyme and water.
-
Dry the immobilized lipase under vacuum.[9]
2. Enzymatic Esterification:
-
In a sealed flask, dissolve racemic 2-chloropropionic acid and a slight excess of an alcohol (e.g., 1-butanol, 1.2 equivalents) in a non-polar organic solvent (e.g., hexane).
-
Add the immobilized lipase (e.g., 40 mg for a 0.025 M substrate solution in 20 mL).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with shaking.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the substrate and product by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
3. Separation and Analysis:
-
The filtrate contains the unreacted 2-CPA enantiomer and the esterified enantiomer.
-
The unreacted acid can be separated from the ester by extraction with an aqueous basic solution (e.g., NaHCO₃).
-
Acidify the aqueous layer and re-extract the unreacted 2-CPA with an organic solvent.
-
The ester remains in the original organic layer. It can be purified and then hydrolyzed back to the corresponding 2-CPA enantiomer if desired.
-
Determine the enantiomeric excess of both the recovered acid and the ester (or the acid obtained after its hydrolysis) using chiral analytical techniques.
Visualization: Lipase Resolution Signaling Pathway
Caption: Enantioselective esterification of racemic 2-CPA by lipase.
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods, often requiring derivatization of the carboxylic acid.
Chiral HPLC Method
A common approach involves pre-column derivatization of 2-CPA with a UV-active chiral or achiral amine, followed by separation on a chiral stationary phase.
-
Derivatization: React 2-chloropropionic acid with 1-naphthylamine (B1663977) to form the corresponding amide.[4]
-
Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase.[4]
-
Mobile Phase: A mixture of hexane and alcohols (e.g., hexane-methanol-ethanol).[4]
-
Detection: UV detector at a wavelength where the derivative absorbs (e.g., 224 nm).[4]
-
Quantification: The e.e. is calculated from the integrated peak areas of the two enantiomers.
Chiral GC Method
Direct analysis of the free acid is challenging due to its polarity and potential for thermal degradation. Derivatization to a more volatile ester or amide is recommended.
-
Derivatization: Convert the 2-CPA enantiomers to their methyl or other simple esters, or to amides (e.g., by reaction with a chiral amine).
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., CycloSil-B).[4][12]
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Quantification: The e.e. is determined by comparing the peak areas of the separated enantiomeric derivatives.
Conclusion
The enzymatic resolution of racemic 2-chloropropionic acid using dehalogenases or lipases provides effective and stereoselective routes to obtain its enantiomerically pure forms. Dehalogenase-catalyzed hydrolysis is a direct method that yields the desired enantiomer and the corresponding hydroxy acid, while lipase-catalyzed esterification in organic media offers an alternative pathway, yielding an ester and the unreacted acid enantiomer. The choice of method will depend on the desired enantiomer, available resources, and downstream processing considerations. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and optimize these valuable biocatalytic transformations.
References
- 1. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(-)-2-Chloropropionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of (S)-(-)-2-Chloropropionic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are three main synthetic strategies:
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, most commonly L-alanine, which is converted to the target molecule.[1]
-
Kinetic Resolution: This method involves the separation of enantiomers from a racemic mixture of 2-chloropropionic acid.[2][3] This can be achieved through chemical resolving agents or enzymatic processes.[4][5]
-
Asymmetric Synthesis: This involves using a chiral catalyst to stereoselectively create the desired (S)-enantiomer from a prochiral substrate.[1]
Q2: Which synthesis method generally provides the highest yield and enantiomeric excess?
A2: The diazotization of L-alanine, a chiral pool synthesis method, is reported to produce high yields (often exceeding 90%) and excellent enantiomeric excess (ee >98%).[4][6] Asymmetric synthesis using specific catalysts, such as ruthenium-based complexes, can also achieve very high yields and enantiomeric purity.[1] Kinetic resolution methods may result in lower yields for the desired enantiomer, typically not exceeding 50% for a single resolution step.[7]
Q3: What are the common impurities encountered during the synthesis and how can they be removed?
A3: Common impurities include the (R)-(+)-enantiomer, unreacted starting materials, and byproducts such as dichloro-derivatives.[8] Purification is typically achieved through fractional distillation under reduced pressure.[9] In cases where metal-containing reagents are used, they can be removed by evaporation or extraction at temperatures below 160°C to prevent product degradation.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction during diazotization of L-alanine. | Ensure the molar ratio of nitrosyl chloride to L-alanine is optimized (e.g., 1.5:1).[4] Maintain a low reaction temperature (0-5°C) to prevent decomposition of the diazonium salt.[6][9] |
| Inefficient extraction of the product. | Use a suitable organic solvent like diethyl ether or dichloromethane (B109758) for extraction.[4][9] Perform multiple extractions to maximize recovery.[4][9] | |
| Loss of product during distillation. | Use a fractional distillation setup under reduced pressure to carefully separate the product from lower and higher boiling point impurities.[9] | |
| Low Enantiomeric Excess (ee) | Racemization during the reaction. | Maintain a low temperature throughout the diazotization reaction. Diazotization in 5 N hydrochloric acid has been shown to be superior to other methods in minimizing racemization.[9] |
| Inefficient separation in kinetic resolution. | For chemical resolution, select a resolving agent that forms diastereomeric salts with a significant difference in solubility.[10] For enzymatic resolution, ensure optimal pH, temperature, and enzyme concentration. | |
| Formation of Brownish Forerun During Distillation | Presence of unstable nitrogen oxides. | Before extraction, carefully evacuate the reaction flask with stirring to remove dissolved nitrogen oxides.[9] If a colored forerun is observed, it is recommended to interrupt the distillation and remove it, as it can sometimes decompose vigorously.[9] |
| Product Contamination with Dichloro-derivatives | High reaction temperatures during chlorination of propionic acid (if this is the starting point for a racemic mixture). | Maintain the reaction temperature between 115-140°C when preparing racemic 2-chloropropionic acid by direct chlorination.[11] |
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Diazotization | L-Alanine | Nitrosyl chloride, Hydrogen chloride | 94.0 | 98.7 | [4] |
| Diazotization | L-Alanine | Sodium nitrite (B80452), Hydrochloric acid | 58-65 | High | [9] |
| Chemical Resolution | Racemic 2-chloropropionic acid | Optically active 2-aryl-2-isopropylethylamine | 24.2 | 83.2 | [4] |
| Enzymatic Hydrolysis | Racemic 2-chloropropionic acid ester | Pseudomonas Lipase | - | - | [4] |
| Asymmetric Synthesis | - | (S)-BINAP-RuCl2 dimer | 97 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Alanine via Diazotization with Nitrosyl Chloride
This protocol is adapted from patent CN107879925A.[4][6]
1. Reaction Setup:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 8.9 g (0.1 mol) of L-alanine in 90.3 g of 20% hydrochloric acid.
-
Cool the solution to approximately 0°C with stirring.
2. Diazotization:
-
Introduce a mixed gas of nitrosyl chloride and hydrogen chloride. The molar ratio of nitrosyl chloride to L-alanine should be 1.5:1.
-
Introduce hydrogen chloride gas until the hydrochloric acid is saturated.
-
Continue the gas introduction until the starting material is fully converted (monitor via a suitable method, e.g., TLC or HPLC).
-
Stop the gas flow and continue stirring for 1 hour at 0°C.
3. Work-up and Purification:
-
Add 140 g of 20% ammonia (B1221849) solution in portions to neutralize the reaction mixture.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over 5 g of anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Remove the solvent by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Protocol 2: Synthesis of this compound from L-Alanine via Diazotization with Sodium Nitrite
This protocol is a summary of the procedure described in Organic Syntheses, 1988, 66, 151.[9]
1. Reaction Setup:
-
In a 4 L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a reflux condenser, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.
-
Cool the mixture to 0°C in an ice/salt bath.
2. Diazotization:
-
Prepare a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water.
-
Add the sodium nitrite solution dropwise to the alanine (B10760859) solution at a rate of about 2 mL/min with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete (approx. 5 hours), remove the cooling bath and allow the reaction to stand overnight at room temperature.
3. Work-up and Purification:
-
Carefully evacuate the flask with stirring for 3 hours to remove nitrogen oxides.
-
Slowly add 100 g of solid sodium carbonate in small portions to neutralize the acid.
-
Extract the aqueous solution with four 400 mL portions of diethyl ether.
-
Combine the ether layers, concentrate to about 300 mL, and wash with 50 mL of saturated brine. Re-extract the brine with three 100 mL portions of diethyl ether.
-
Combine all ethereal solutions and dry over calcium chloride for 10 hours.
-
Distill off the ether at atmospheric pressure.
-
Fractionally distill the oily residue under reduced pressure (e.g., bp 75-77°C at 10 mm) to obtain the pure (S)-2-Chloropropanoic acid.
Visualizations
Caption: Workflow for the synthesis of this compound via diazotization.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Page loading... [guidechem.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. Mutual kinetic resolution: probing enantiorecognition phenomena and screening for kinetic resolution with racemic reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 29617-66-1 [chemicalbook.com]
- 6. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. US5215671A - Purification method of 2-chloropropionic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]
- 11. CA1231347A - Process for the preparation of 2-chloropropionic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (S)-(-)-2-Chloropropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (S)-(-)-2-Chloropropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include:
-
Dichloro derivatives: Such as 2,2-dichloropropionic acid, which can form during the chlorination of propionic acid.[1]
-
Unreacted propionic acid: Leftover starting material from the synthesis.[1]
-
The (R)-(+)-enantiomer: The opposite enantiomer, which needs to be removed to achieve high enantiomeric purity.
-
Residual solvents: From the reaction or initial extraction steps.
-
Water: Which can affect the accuracy of specific rotation measurements.[2]
-
By-products from synthesis: For example, if synthesized from L-alanine via diazotization, residual nitrosyl chloride or its by-products might be present.[3]
Q2: Which purification method is best for my needs?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Fractional Distillation: Suitable for removing impurities with significantly different boiling points, such as unreacted propionic acid and some dichloro derivatives. It is a good method for initial, large-scale purification.
-
Diastereomeric Salt Crystallization: An effective method for separating the (S)- and (R)-enantiomers to achieve high enantiomeric excess. This involves forming a salt with a chiral resolving agent.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for achieving very high enantiomeric purity, especially on an analytical or semi-preparative scale.
Q3: How can I determine the purity and enantiomeric excess of my purified this compound?
A3: Several analytical techniques can be used:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining enantiomeric excess. The acid may need to be derivatized, for example with 1-naphthylamine (B1663977), for effective separation on a chiral column like Chiralcel OD-H.[4]
-
Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, this method can separate and quantify the enantiomers. Derivatization to a more volatile form, such as a tert-butylamide, may be necessary.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: This technique can be used to distinguish between the enantiomers in solution.
-
Polarimetry: Measurement of the specific rotation can give an indication of enantiomeric purity, but it is sensitive to impurities, including water.[2]
Q4: My purified this compound has a brownish color. What could be the cause and how can I remove it?
A4: A brownish color can indicate the presence of impurities or decomposition products. A brownish forerun is sometimes observed during distillation, which may turn green and can be unstable.[2] It is recommended to interrupt the distillation and remove this fraction.[2] If the color persists, consider a purification step involving activated charcoal, which can adsorb colored impurities.
Troubleshooting Guides
Fractional Distillation
Issue: The desired purity of this compound is not achieved after distillation.
| Possible Cause | Solution |
| Inefficient column: The distillation column may not have enough theoretical plates for the separation. | Use a column with a higher number of theoretical plates, such as a Podbielniak column.[1] A longer packed column can also improve separation. |
| Incorrect take-off ratio: A high take-off rate can lead to incomplete separation. | Use a lower take-off ratio, for example, 1:5 (1 part collected for every 5 parts returned to the column), to improve separation efficiency.[1] |
| Fluctuating pressure: Unstable vacuum can cause inconsistent boiling points and poor separation. | Ensure a stable vacuum is maintained using a reliable vacuum pump and a pressure regulator. |
| Presence of azeotropes: Some impurities may form azeotropes with the product, making separation by simple distillation difficult. | Consider using azeotropic distillation with a suitable entrainer, such as an aliphatic hydrocarbon, to remove specific impurities like dichloro derivatives.[1] |
Issue: The product appears to be decomposing during distillation.
| Possible Cause | Solution |
| High distillation temperature: this compound can decompose at high temperatures. | Perform the distillation under reduced pressure to lower the boiling point. The boiling point is approximately 77 °C at 10 mmHg. |
| Prolonged heating: Extended time at high temperatures can lead to decomposition. | Minimize the distillation time. Ensure the heating mantle is appropriately sized for the flask to allow for efficient heating. |
| Presence of catalytic impurities: Certain metal impurities can catalyze decomposition at elevated temperatures. | A pre-treatment step involving heating with a metal compound followed by its removal can sometimes help to stabilize the acid before final distillation.[1] |
Diastereomeric Salt Crystallization
Issue: The diastereomeric salt "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High concentration of solute: The solution is supersaturated to the point where the solute's solubility is exceeded at a temperature above its melting point. | Re-heat the solution and add more of the "good" solvent to dissolve the oil. Then, allow it to cool more slowly.[5] |
| Cooling too rapidly: Fast cooling does not allow sufficient time for crystal lattice formation. | Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is crucial for forming well-defined crystals.[6] |
| Inappropriate solvent system: The chosen solvent may not be ideal for crystallization. | Experiment with different solvents or solvent pairs. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.[7] For the resolution of 2-chloropropionic acid, solvents like isopropanol (B130326) have been used successfully with resolving agents like 1-(1-naphthyl)ethylamine.[8] |
| High impurity level: Impurities can lower the melting point of the salt, making it more prone to oiling out.[5] | Purify the crude acid by another method, such as distillation, before attempting crystallization. |
Issue: Low yield of the desired diastereomeric salt.
| Possible Cause | Solution |
| Incomplete precipitation: Not all of the desired diastereomer has crystallized out of solution. | After the initial crystallization and filtration, try cooling the mother liquor to a lower temperature to induce further precipitation. Be aware that this may decrease the purity of the second crop. |
| Suboptimal solvent: The chosen solvent may be too good, keeping a significant portion of the desired salt in solution. | Choose a solvent in which the desired diastereomeric salt has low solubility at cool temperatures, but is soluble at higher temperatures. |
| Incorrect stoichiometry of resolving agent: Using too much or too little of the chiral resolving agent can affect the yield. | Use an appropriate molar ratio of the resolving agent to the racemic acid. For example, using 0.8-1.0 equivalents of the resolving agent is often recommended.[8] |
Chiral HPLC Purification
Issue: Poor separation of the (S)- and (R)-enantiomers.
| Possible Cause | Solution |
| Incorrect chiral stationary phase (CSP): The chosen column is not suitable for separating the enantiomers of 2-chloropropionic acid. | Polysaccharide-based columns, such as Chiralcel OD-H, have been shown to be effective for this separation after derivatization.[4] |
| Inappropriate mobile phase: The composition of the mobile phase is not optimal for resolution. | Optimize the mobile phase composition. For normal-phase chromatography on a Chiralcel OD-H column, a mixture of hexane, methanol, and ethanol (B145695) (e.g., 50:45:5 v/v) has been used successfully.[4] For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. |
| Suboptimal temperature: The column temperature can affect the separation. | Investigate the effect of column temperature on the resolution.[4] |
| No derivatization: For some chiral columns, derivatization of the carboxylic acid is necessary for good separation. | Derivatize the acid with a suitable agent, such as 1-naphthylamine, to introduce a chromophore and potentially enhance chiral recognition.[4] |
Issue: Peak tailing or broad peaks.
| Possible Cause | Solution |
| Secondary interactions with the stationary phase: The acidic nature of the compound can lead to strong interactions with the silica (B1680970) backbone of the column. | Add a modifier to the mobile phase. For acidic compounds, adding a small amount of a stronger acid (e.g., 0.1% TFA) can help to reduce peak tailing. |
| Column overload: Injecting too much sample can lead to broad, distorted peaks. | Reduce the amount of sample injected onto the column. |
| Column degradation: The stationary phase may be degrading over time. | Ensure the mobile phase is compatible with the column and operate within the recommended pH range. If necessary, replace the column. |
Quantitative Data Summary
| Purification Method | Typical Yield | Typical Purity/Enantiomeric Excess (ee) | Notes |
| Fractional Distillation | 58-65% (from L-alanine synthesis)[2] | >95.6% ee[2] | Effective for removing impurities with different boiling points. |
| Diastereomeric Salt Crystallization | 24.2% (with 2-aryl-2-isopropylethylamine)[1] | 83.2% ee[1] | Yield and ee are highly dependent on the resolving agent and solvent. |
| Enzymatic Resolution | 82.5% (of butyl ester)[9] | 88.6% ee[9] | Involves the selective hydrolysis or esterification of one enantiomer. |
| Chiral HPLC | N/A (typically for analytical or small-scale preparative) | Can achieve >99% ee | A highly effective but often more expensive method for achieving high purity. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling forerun, which may contain residual solvents or more volatile impurities. A brownish forerun may be observed and should be collected separately as it can be unstable.[2]
-
Once the temperature stabilizes at the boiling point of this compound at the working pressure (approx. 77 °C at 10 mmHg), collect the main fraction in a clean receiving flask.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Diastereomeric Salt Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude racemic 2-chloropropionic acid in a suitable solvent (e.g., isopropanol).[8]
-
Addition of Resolving Agent: Slowly add a solution of the chiral resolving agent (e.g., (S)-(-)-1-(1-naphthyl)ethylamine) in the same solvent to the 2-chloropropionic acid solution, typically in a 0.8-1.0 molar equivalent.[8]
-
Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize. Slow cooling, followed by cooling in an ice bath, can enhance crystallization.
-
Isolation of Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Liberation of the Free Acid:
-
Suspend the collected diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the this compound.
-
Extract the free acid into an organic solvent (e.g., diethyl ether or dichloromethane).
-
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by Chiral HPLC
-
Derivatization (if necessary):
-
Dissolve a small amount of the purified this compound in a suitable solvent.
-
Add a derivatizing agent (e.g., 1-naphthylamine) and a coupling reagent.
-
Allow the reaction to proceed to completion.[4]
-
-
HPLC System Preparation:
-
Equilibrate a chiral HPLC column (e.g., Chiralcel OD-H) with the chosen mobile phase (e.g., hexane:methanol:ethanol 50:45:5 v/v).[4]
-
-
Injection: Inject a small volume of the derivatized sample solution onto the column.
-
Detection: Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 224 nm for the 1-naphthylamine derivative).[4]
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for "oiling out" during crystallization.
References
- 1. This compound | 29617-66-1 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]
- 9. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
Technical Support Center: Chlorination of Propionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of propionic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the chlorination of propionic acid, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction is producing a high yield of β-chloropropionic acid. How can I increase the selectivity for α-chloropropionic acid?
A1: The formation of β-chloropropionic acid is primarily due to a free radical chlorination mechanism.[1][2] To favor the formation of the desired α-isomer, which proceeds through an ionic mechanism, consider the following troubleshooting steps:
-
Exclude Light: Free radical reactions are often initiated by UV light. Ensure your reaction setup is protected from light by using an opaque reaction vessel or by covering the apparatus with aluminum foil.
-
Avoid Radical Initiators: Ensure that no radical initiators (e.g., peroxides) are present in your reactants or solvents.
-
Use an Appropriate Catalyst: Catalysts like propionic anhydride, thionyl chloride (SOCl₂), or phosphorus trichloride (B1173362) (PCl₃) promote the formation of an acid chloride or enol intermediate, which favors α-chlorination.[1] The Hell-Volhard-Zelinsky (HVZ) reaction, which uses PBr₃ or PCl₃, is a classic method for α-halogenation of carboxylic acids.
-
Control Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Operating at a moderate temperature, typically between 80°C and 130°C, is often optimal for selective α-chlorination.[1]
Q2: I am observing a significant amount of dichlorinated byproducts (α,α-dichloro and α,β-dichloropropionic acid). What can I do to minimize their formation?
A2: Dichlorination occurs when the initially formed monochlorinated product undergoes a second chlorination.[1] To minimize this, you can:
-
Control the Stoichiometry: Use a molar ratio of chlorine to propionic acid that is close to 1:1. An excess of chlorine will inevitably lead to a higher proportion of dichlorinated products.
-
Monitor Reaction Progress: Use an analytical technique like Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the monochlorinated product. Stop the reaction once the desired level of conversion is reached to prevent further chlorination.
-
Control Reaction Time: Shorter reaction times will generally result in less dichlorination. The optimal reaction time will depend on the specific catalyst and temperature used.
Q3: My reaction is proceeding very slowly or not at all. What are the potential causes and solutions?
A3: A slow or stalled reaction can be due to several factors:
-
Catalyst Inactivity: Ensure that your catalyst is fresh and active. For instance, thionyl chloride can degrade over time if not stored properly.
-
Insufficient Temperature: The chlorination of propionic acid typically requires elevated temperatures to proceed at a reasonable rate. Check that your reaction is being heated to the target temperature.
-
Poor Mixing: Ensure that the reaction mixture is being stirred efficiently to ensure good contact between the reactants and the catalyst.
-
Presence of Water: Water can react with and deactivate catalysts like thionyl chloride and phosphorus trichloride. Use anhydrous reactants and solvents.
Q4: I am having difficulty separating the isomeric chloropropionic acids. What separation techniques are recommended?
A4: The separation of α- and β-chloropropionic acids can be challenging due to their similar physical properties.
-
Fractional Distillation: While difficult, fractional distillation under reduced pressure can be used to separate the isomers. α-chloropropionic acid has a slightly lower boiling point than the β-isomer.
-
Crystallization: β-chloropropionic acid is a solid at room temperature, while the α-isomer is a liquid. This difference can be exploited for separation by fractional crystallization at low temperatures.
-
Chromatography: For small-scale separations, column chromatography can be an effective method.
Data Presentation
The following table summarizes the product distribution in the chlorination of propionic acid under different reaction conditions. Note that the yields are approximate and can vary based on the specific experimental setup.
| Catalyst | Temperature (°C) | Reaction Time (h) | α-Chloropropionic Acid (%) | β-Chloropropionic Acid (%) | Dichloropropionic Acids (%) | Reference |
| Propionic Anhydride | 130 | 4 | ~85 | ~5 | ~10 | [1] |
| Thionyl Chloride | 80-100 | 2-4 | High (major product) | Low | Variable | General Knowledge |
| Phosphorus Trichloride (PCl₃) | 100-120 | 3-6 | High (major product) | Low | Variable | General Knowledge |
| UV Light (no catalyst) | Room Temp. | Variable | Low | High (major product) | Variable | General Knowledge |
Experimental Protocols
Protocol 1: Selective α-Chlorination of Propionic Acid using Thionyl Chloride
This protocol is a general guideline for the selective synthesis of α-chloropropionic acid.
Materials:
-
Propionic acid (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., dichloromethane, optional)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the round-bottom flask, add propionic acid.
-
Slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) to the propionic acid while stirring. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Once the initial vigorous reaction has subsided, heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by GC if possible.
-
After the reaction is complete, carefully distill off the excess thionyl chloride.
-
The resulting propionyl chloride is then chlorinated by bubbling chlorine gas through the liquid at a controlled temperature (e.g., 80-100 °C) in the absence of light.
-
The reaction mixture is then worked up, typically by careful hydrolysis of the acid chloride, followed by extraction and purification.
Mandatory Visualizations
Diagram 1: Reaction Pathways in the Chlorination of Propionic Acid
Caption: Reaction pathways for the formation of mono- and di-chlorinated products.
Diagram 2: Experimental Workflow for Selective α-Chlorination
Caption: A generalized experimental workflow for selective α-chlorination.
References
Optimizing temperature for (S)-(-)-2-Chloropropionic acid reactions
Welcome to the technical support center for optimizing reactions involving (S)-(-)-2-Chloropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound, offering potential causes and solutions in a question-and-answer format.
I. Synthesis of this compound via Diazotization of (S)-Alanine
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the diazotization of (S)-alanine can stem from several factors related to temperature control and reagent addition.
-
Inadequate Temperature Control: The reaction is highly exothermic. If the temperature rises above 5°C, side reactions are more likely to occur, leading to a lower yield of the desired product.[1]
-
Solution: Employ an efficient cooling bath (e.g., ice/salt) and monitor the internal reaction temperature closely. Add the sodium nitrite (B80452) solution dropwise to maintain the temperature below 5°C.[1]
-
-
Slow Reagent Addition: While slow addition is necessary for temperature control, excessively slow addition can lead to the decomposition of nitrous acid, reducing its availability for the reaction.
-
Solution: Find a balance in the addition rate that maintains the low temperature while ensuring a steady supply of the reagent.
-
-
Impure (S)-Alanine: The purity of the starting material is crucial. Impurities can interfere with the reaction.
-
Solution: Use high-purity (S)-alanine for the reaction.
-
Q2: I'm observing a brownish forerun during the final distillation that sometimes decomposes. What is this and how should I handle it?
A2: The brownish forerun observed during distillation at temperatures up to 70°C/10 mm is likely due to unstable nitrogen oxides or other byproducts.[1] These can sometimes decompose vigorously.
-
Solution: It is highly recommended to interrupt the distillation and carefully remove the flask containing this forerun to prevent any potential decomposition.[1] A subsequent redistillation of the main fraction can improve purity.[1]
II. Esterification of this compound
Q1: My esterification reaction is very slow and the yield is poor. What can I do?
A1: Slow reaction rates and low yields in Fischer esterification are common as the reaction is an equilibrium process.
-
Suboptimal Temperature: The reaction temperature may be too low.
-
Solution: Increase the reaction temperature. Typical temperatures for Fischer esterification range from 60-110°C.[2]
-
-
Water Formation: The water produced during the reaction can shift the equilibrium back towards the reactants.
-
Solution: Use a Dean-Stark apparatus to remove water as it forms. Alternatively, using an excess of the alcohol reactant can also shift the equilibrium towards the product.[2]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction.
-
Solution: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is used.
-
Q2: I am concerned about racemization of the chiral center during esterification. How can I minimize this?
A2: Racemization is a significant risk, especially at higher temperatures.
-
Elevated Temperatures: Higher temperatures can promote racemization.
-
Solution: While higher temperatures increase the reaction rate, it's a trade-off with maintaining optical purity. It is crucial to find the optimal temperature that provides a reasonable reaction rate without significant racemization. For reactions sensitive to racemization, temperatures below 60°C are preferable, and for high optical purity, a range of 20-40°C is recommended.[3][4]
-
III. Amidation of this compound
Q1: My amidation reaction is not proceeding, and I am recovering the starting materials. What is the issue?
A1: The direct reaction between a carboxylic acid and an amine can be unfavorable as it often forms a non-reactive ammonium (B1175870) carboxylate salt.[5]
-
Failed Carboxylic Acid Activation: The carboxylic acid needs to be activated for the amine to react.
-
Solution: Use a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating the amide bond formation.[6] Alternatively, convert the carboxylic acid to an acid chloride first using a reagent like thionyl chloride.
-
Q2: The yield of my amide is low, and I have many side products. How can I troubleshoot this?
A2: Low yields and side products in amidation can be due to several factors.
-
Inefficient Activation: The chosen coupling reagent may not be suitable for your specific substrates.
-
Solution: Consider using a more potent coupling reagent or adding an activating agent like HOBt to suppress side reactions.
-
-
Sterically Hindered Amine: If the amine is sterically hindered, the reaction can be slow or incomplete.
-
Solution: You may need to use a more reactive form of the carboxylic acid, such as the acid chloride, and potentially higher temperatures.
-
-
Racemization: As with esterification, elevated temperatures can lead to racemization.
-
Solution: If maintaining chirality is important, conduct the reaction at lower temperatures and choose a coupling reagent known to minimize racemization.
-
IV. Williamson Ether Synthesis for Aryloxyphenoxypropionic Acid Herbicides
Q1: I am getting a significant amount of a di-substituted byproduct where both hydroxyl groups of the hydroquinone (B1673460) have reacted. How can I improve selectivity?
A1: The formation of di-substituted byproducts is a common issue when using starting materials with multiple reactive sites like hydroquinone.
-
Solution: Employ a protecting group strategy. By protecting one of the hydroxyl groups of the hydroquinone (e.g., as a benzyl (B1604629) ether), you can ensure that the reaction occurs at only one site. The protecting group can then be removed in a subsequent step to yield the desired mono-substituted product.[7]
Q2: My final product is discolored. What is the cause and how can I get a colorless product?
A2: Hydroquinone and its derivatives are prone to oxidation, which can lead to colored impurities.
-
Oxidation: Exposure to oxygen can cause the formation of colored byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a mild reducing agent like sodium bisulfite can also help prevent oxidation.[8]
-
-
Purification:
-
Solution: Recrystallization of the crude product, potentially with the use of activated carbon, can be effective in removing colored impurities.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound from (S)-alanine?
A1: The reaction temperature should be kept below 5°C, ideally between 0°C and 5°C, to minimize side reactions and maximize the yield of the desired product.[1]
Q2: Can this compound undergo racemization?
A2: Yes, the chiral center is susceptible to racemization, particularly when heated in the presence of hydrochloric acid. Refluxing with 1N hydrochloric acid can lead to almost complete racemization.[7] It is crucial to control the temperature in subsequent reactions if the stereochemistry needs to be preserved.
Q3: What are the common side reactions in the Williamson ether synthesis using this compound?
A3: The primary side reaction is the base-catalyzed elimination of the alkylating agent.[9] When using a nucleophile like an aryloxide, alkylation on the aromatic ring can also compete with the desired O-alkylation.[9]
Q4: What are the recommended purification methods for this compound and its derivatives?
A4: For this compound itself, fractional distillation at reduced pressure is the common method.[1] For its derivatives, such as esters and ethers, purification typically involves washing with dilute acid and/or base, followed by drying and distillation under reduced pressure or recrystallization.[3][8]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | (S)-Alanine | [1] |
| Reagents | Sodium Nitrite, Hydrochloric Acid | [1] |
| Temperature | < 5°C | [1] |
| Reaction Time | 5 hours for addition, then overnight | [1] |
| Yield | 58-65% | [1] |
| Purification | Fractional distillation (75-77°C at 10 mm) | [1] |
Table 2: Temperature Parameters for Reactions Involving this compound
| Reaction Type | Temperature Range | Key Considerations | Reference |
| Esterification (High Optical Purity) | 20-40°C | Minimizes racemization | [4] |
| Esterification (General) | 60-110°C | Faster reaction rates, risk of racemization | [2] |
| Enzymatic Hydrolysis of Esters | 15-50°C | Enzyme-dependent optimal temperature | [10] |
| Williamson Ether Synthesis (pH adjustment) | 55°C | Controlled conditions for specific steps | [9] |
| Purification (Distillation of Esters) | ≤ 40°C (under reduced pressure) | Prevents decomposition and racemization | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from (S)-Alanine
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-alanine in 5 N hydrochloric acid.[1]
-
Cool the mixture to 0°C in an ice/salt bath.[1]
-
Prepare a pre-cooled solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the alanine (B10760859) solution, ensuring the temperature of the reaction mixture is maintained below 5°C. The addition should take approximately 5 hours.[1]
-
After the addition is complete, remove the cooling bath and allow the reaction to stand overnight at room temperature.[1]
-
Carefully evacuate the flask with stirring to remove nitrogen oxides.
-
Neutralize the mixture by the careful, portion-wise addition of solid sodium carbonate.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the ether layers, wash with saturated brine, and dry over calcium chloride.[1]
-
Remove the ether by rotary evaporation (bath temperature 40–50°C).[1]
-
Fractionally distill the oily residue under reduced pressure. Collect the main fraction at 75–77°C at 10 mm.[1]
Protocol 2: Williamson Ether Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid
-
In a reaction flask, charge hydroquinone and a small amount of sodium bisulfite.
-
Add a solution of sodium hydroxide (B78521) while stirring under a nitrogen atmosphere.
-
Heat the mixture and then add (S)-2-chloropropanoic acid sodium salt.
-
Maintain the reaction at a controlled temperature (e.g., 55°C) and pH (6.5-7.5) with the addition of sulfuric acid.[9]
-
After the reaction is complete, unreacted hydroquinone can be removed by extraction with a suitable organic solvent like methyl isobutyl ketone (MIBK).[9]
-
Acidify the remaining aqueous phase to a pH of 1-2 with sulfuric or hydrochloric acid to precipitate the product.[9]
-
Cool the slurry and filter the solid product.[9]
-
The crude product can be further purified by recrystallization from hot water.
Visualizations
Caption: Troubleshooting flowchart for common issues in this compound reactions.
Caption: Experimental workflow for the synthesis of aryloxyphenoxypropionic acid.
References
- 1. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 2. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]
- 3. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Fractional Distillation of 2-Chloropropanoic Acid
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the fractional distillation of 2-chloropropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-chloropropanoic acid relevant to distillation?
A1: Understanding the physical properties of 2-chloropropanoic acid is crucial for designing a successful distillation protocol. Key data is summarized in the table below.
Data Presentation: Physical Properties of 2-Chloropropanoic Acid
| Property | Value |
| Molecular Weight | 108.52 g/mol [1][2] |
| Boiling Point | 186 - 187 °C at 760 mmHg (1013 hPa)[1][2][3] |
| Melting Point | -12.1 °C[1][2] |
| Density | 1.25 - 1.27 g/cm³ at 20 °C[2][3][4] |
| Vapor Pressure | 1.06 mmHg at 25 °C[1]; 5 hPa (3.75 mmHg) at 20 °C[2][5] |
| Appearance | Colorless to pale yellow liquid with a pungent odor[1][3][4] |
| Solubility | Soluble in water, alcohol, ether, and acetone[1][3] |
Q2: Why is fractional distillation of 2-chloropropanoic acid considered challenging?
A2: The primary challenges stem from two main issues:
-
Presence of Close-Boiling Impurities: Crude 2-chloropropanoic acid often contains impurities like 2,2-dichloropropionic acid.[6] The boiling points of these dichloro derivatives are extremely close to that of the target compound, making separation by conventional distillation difficult.[6]
-
Thermal Instability: The compound can undergo thermal decomposition at elevated temperatures, particularly above 150°C.[6] This decomposition can lead to the formation of propionic acid and product discoloration (dark brown), compromising purity and yield.[6]
Q3: What is an azeotrope, and does 2-chloropropanoic acid form one?
A3: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation because the vapor has the same composition as the liquid.[7] 2-chloropropanoic acid is known to form azeotropes with other compounds, including its dichlorinated impurity, 2,2-dichloropropionic acid.[8] This makes separating them by standard fractional distillation nearly impossible, as they will boil together at a constant temperature.[8]
Troubleshooting Guide
Q4: My distillate has low purity, and analysis shows the presence of dichloropropionic acid. What should I do?
A4: This is a common issue due to the close boiling points and potential azeotrope formation.[6][8]
-
Initial Checks:
-
Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation.[9] For close-boiling mixtures, a longer column or one with more efficient packing (like Vigreux indentations or structured packing) is necessary.[9][10]
-
Distillation Rate: A slow distillation rate is critical.[11] Heating the mixture too quickly prevents the establishment of a proper temperature gradient in the column, leading to poor separation.[11]
-
-
Advanced Solution: Azeotropic Distillation:
-
If high purity is required, azeotropic distillation is the recommended method.[8] This involves adding an "entrainer" or "azeotrope-forming agent" that forms a new, lower-boiling azeotrope with one of the components (in this case, the 2-chloropropanoic acid), allowing it to be distilled away from the impurity.[8]
-
Suitable azeotrope-forming agents include saturated aliphatic hydrocarbons like undecane (B72203) or dodecane.[8]
-
Q5: The distillation pot residue and the final product are dark yellow or brown. What is causing this discoloration?
A5: Discoloration is a strong indicator of thermal decomposition.[6] 2-chloropropanoic acid is sensitive to high temperatures, and prolonged heating above 130-150°C can cause it to break down.[6]
-
Solution: Vacuum Distillation:
-
To avoid decomposition, perform the distillation under reduced pressure (vacuum distillation).[10][12] Lowering the pressure reduces the boiling point of the compound, allowing it to distill at a temperature low enough to prevent degradation. For example, a brownish forerun has been observed at temperatures of 70°C under a pressure of 10 mmHg, which should be removed.[13]
-
It is critical to keep the pot temperature below 160°C during any purification step to prevent deterioration.[6]
-
Mandatory Visualization: Troubleshooting Flowchart
Caption: Troubleshooting logic for common distillation issues.
Experimental Protocols
Protocol 1: Standard Fractional Distillation (Atmospheric Pressure)
This protocol is suitable for initial purification but may not remove close-boiling impurities effectively.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude 2-chloropropanoic acid and add boiling chips to prevent bumping.[10]
-
Heating: Gently heat the flask using a heating mantle or oil bath.[9]
-
Equilibration: As the mixture boils, observe the vapor rising slowly up the column. Allow the temperature at the distillation head to stabilize. This indicates that the vapor and liquid are in equilibrium.
-
Collecting Fractions:
-
Collect any initial low-boiling forerun in a separate flask until the temperature stabilizes at the boiling point of 2-chloropropanoic acid (approx. 186°C).
-
Change the receiving flask to collect the main fraction. Maintain a slow, steady distillation rate (1-2 drops per second).
-
Stop the distillation when the temperature either rises significantly or drops, or when only a small amount of residue remains in the boiling flask.
-
Protocol 2: Azeotropic Distillation for High-Purity Separation
This method is designed to separate 2-chloropropanoic acid from close-boiling impurities like 2,2-dichloropropionic acid.[8]
-
Select Entrainer: Choose a suitable azeotrope-forming agent, such as a saturated aliphatic hydrocarbon with a boiling point between 170-220°C (e.g., dodecane).[8]
-
Apparatus Setup: Use the same fractional distillation setup as described above.
-
Charging the Flask: Add the crude mixture of 2-chloropropanoic acid and the selected entrainer to the distillation flask.
-
Distillation:
-
Heat the mixture. The first fraction to distill will be the lower-boiling azeotrope of 2-chloropropanoic acid and the entrainer.
-
Collect this azeotropic mixture until the temperature begins to rise, indicating that the monochloro acid has been mostly removed from the pot.
-
-
Post-Distillation Separation: The collected azeotrope will need to be separated to recover the purified 2-chloropropanoic acid. This can often be achieved by other methods, such as extraction, depending on the properties of the entrainer used. The residue in the distillation flask will be enriched with the higher-boiling impurity (2,2-dichloropropionic acid).
Mandatory Visualization: Azeotropic Distillation Workflow
Caption: Workflow for purification via azeotropic distillation.
References
- 1. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloropropionic acid CAS 598-78-7 | 802810 [merckmillipore.com]
- 3. 2-chloropropionic acid [chemister.ru]
- 4. 2-Chloropropanoic acid(29617-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. US5215671A - Purification method of 2-chloropropionic acid - Google Patents [patents.google.com]
- 7. Azeotrope Chemistry - INSIDE CHEMISTRY [insidechem.blogspot.com]
- 8. US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. varsitytutors.com [varsitytutors.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Preventing racemization during (S)-(-)-2-Chloropropionic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-(-)-2-Chloropropionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with high enantiomeric purity?
A1: The most widely used and reliable method for preparing enantiomerically pure (S)-2-chloropropionic acid is through the diazotization of L-alanine in hydrochloric acid.[1][2] This method is favored because it starts from a readily available and inexpensive chiral precursor.
Q2: What are the primary causes of racemization during the synthesis of this compound?
A2: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can be a significant issue. Key factors that can induce racemization in this synthesis include:
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Presence of Strong Acids and Nucleophiles: Heating an acidified solution of a 2-chloroaliphatic acid in the presence of chloride ions can lead to racemization.[3]
-
Reaction with Thionyl Chloride: While thionyl chloride is used to convert carboxylic acids to acid chlorides, improper use or prolonged reaction times can potentially lead to racemization at the alpha-carbon.[4][5][6]
Q3: Are there alternative methods to synthesize this compound?
A3: Yes, besides the diazotization of L-alanine, other methods include:
-
Kinetic Resolution of Racemic 2-Chloropropionic Acid: This can be achieved using enzymes, such as Pseudomonas Lipase, which selectively hydrolyze the (S)-ester from a racemic mixture.[7]
-
Chemical Resolution: This involves using a chiral resolving agent, such as an optically active 2-aryl-2-isopropylethylamine, to separate the enantiomers of racemic 2-chloropropionic acid.[7]
-
Asymmetric Chlorination: This involves the direct enantioselective chlorination of a prochiral starting material using a chiral catalyst.[8][9][10]
Q4: How can I monitor the enantiomeric purity of my this compound sample?
A4: The enantiomeric excess (ee) of your product can be determined using chiral chromatography techniques, such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This often requires derivatization of the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) to improve its volatility and separation on the chiral column.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis of this compound that may lead to a loss of stereochemical integrity.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | Reaction temperature was too high during diazotization. | Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of sodium nitrite (B80452).[2] Use an ice/salt bath to ensure efficient cooling. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress and work up the reaction mixture promptly after completion to avoid prolonged exposure to conditions that may favor racemization. | |
| Use of thionyl chloride for chlorination of a chiral precursor. | If using thionyl chloride, perform the reaction at low temperatures and for the shortest possible time. Consider alternative, milder chlorinating agents if racemization persists.[4][5][6] | |
| Acid-catalyzed racemization during workup or purification. | Avoid prolonged exposure to strong acids, especially at elevated temperatures.[3] During distillation, use vacuum distillation to keep the temperature as low as possible. | |
| Incomplete conversion of L-alanine. | Insufficient amount of nitrosylating agent. | Ensure the correct stoichiometry of sodium nitrite is used. A slight excess is often employed to drive the reaction to completion.[2] |
| Poor mixing of reactants. | Ensure vigorous stirring throughout the addition of sodium nitrite to maintain a homogeneous reaction mixture. | |
| Formation of byproducts. | Side reactions due to incorrect pH. | Maintain the acidic conditions required for the diazotization reaction. The use of hydrochloric acid is crucial for the reaction's success.[2] |
| Decomposition of the diazonium salt. | The diazonium intermediate is unstable at higher temperatures. Strict temperature control is essential to prevent its decomposition into unwanted byproducts. |
Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excess for different synthetic approaches to this compound.
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Diazotization | L-Alanine | NaNO₂, HCl | 94.0 | 98.7 | [7] |
| Chemical Resolution | Racemic 2-chloropropionic acid | Optically active 2-aryl-2-isopropylethylamine | 24.2 | 83.2 | [7] |
| Enzymatic Resolution | Racemic 2-chloropropionic acid ester | Pseudomonas Lipase | - | - | [7] |
Experimental Protocols
Synthesis of this compound via Diazotization of L-Alanine
This protocol is adapted from established procedures and aims to maximize yield and enantiomeric purity.[2][7]
Materials:
-
L-Alanine
-
5 N Hydrochloric Acid
-
Sodium Nitrite
-
Anhydrous Calcium Chloride
-
Ice
Procedure:
-
Dissolution of L-Alanine: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve L-alanine (1 mol) in 5 N hydrochloric acid.
-
Cooling: Cool the reaction mixture to 0°C using an ice/salt bath.
-
Diazotization: Prepare a pre-cooled solution of sodium nitrite (1.6 mol) in water. Add the sodium nitrite solution dropwise to the L-alanine solution while maintaining the reaction temperature below 5°C with vigorous stirring.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.
-
Workup:
-
Add ammonia (B1221849) to neutralize the reaction mixture.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts.
-
-
Drying and Isolation:
-
Dry the combined organic layers over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Remove the solvent by distillation to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing racemization and prevention strategies.
References
- 1. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0214572A2 - Racemization of optically active compounds having a chlorine substituted chiral carbon atom - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
Troubleshooting low enantiomeric excess in chiral resolutions
Welcome to our technical support center for chiral resolutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantiomeric separation experiments.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining a low enantiomeric excess (ee). What are the most common causes?
A low enantiomeric excess (ee) is a frequent challenge in chiral resolution and can stem from several factors. The primary reasons include the selection of a suboptimal resolving agent, issues with the crystallization process such as co-crystallization of the undesired diastereomer, or racemization of the desired enantiomer during the experiment.[1][2][3] The choice of solvent and the reaction temperature also play a crucial role in the efficiency of the resolution.[4][5]
To address this, a systematic approach to troubleshooting is recommended. This involves screening different resolving agents and solvents, optimizing the crystallization conditions, and ensuring that the workup conditions do not promote racemization.[4][6][7]
Q2: How do I select the best chiral resolving agent for my racemic mixture?
The selection of an appropriate chiral resolving agent is critical for a successful resolution. The ideal agent will form diastereomeric salts with a significant difference in their crystal lattice energies, leading to a substantial difference in solubility between the two diastereomers.[2][8]
A screening process is the most effective way to identify the best resolving agent.[6][9] This typically involves reacting the racemic mixture with a variety of commercially available chiral resolving agents on a small scale and analyzing the resulting solids for enantiomeric enrichment.[6]
Key Considerations for Selecting a Resolving Agent:
-
Chemical Compatibility: The resolving agent should react efficiently with the racemate to form stable diastereomeric salts.[10]
-
Solubility Difference: The resulting diastereomeric salts should have significantly different solubilities in a chosen solvent to allow for separation by fractional crystallization.[8][11]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for large-scale resolutions.[12]
-
Recoverability: It should be possible to easily recover the resolving agent after the resolution for potential reuse.[8]
Q3: The crystallization of my diastereomeric salt is not working well. What can I do?
Crystallization is a critical step in resolving enantiomers via diastereomeric salt formation.[11] Problems such as the formation of oils instead of crystals, no crystallization at all, or low yields are common.[2][4]
Troubleshooting Crystallization Issues:
| Problem | Potential Cause | Suggested Solution |
| No Crystals Forming | The solution is not sufficiently supersaturated. | - Carefully evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[4] - Lower the final crystallization temperature.[2] |
| Lack of nucleation sites. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the desired diastereomeric salt.[2] | |
| "Oiling Out" | The solution is too concentrated, leading to high supersaturation. | - Dilute the solution with more solvent and reheat to dissolve the oil before attempting a slower recrystallization.[4] |
| The melting point of the salt is below the crystallization temperature. | - Lower the crystallization temperature. - Change the solvent system to one that may favor crystallization.[4] | |
| Low Yield | The desired diastereomeric salt has significant solubility in the mother liquor. | - Screen for solvents that minimize the solubility of the target salt.[4] - Experiment with lower final crystallization temperatures.[2] - Recover the mother liquor and attempt to recycle the undesired enantiomer.[4] |
Q4: I suspect my chiral product is racemizing during the workup. How can I prevent this?
Racemization, the conversion of one enantiomer into an equal mixture of both, can significantly lower the enantiomeric excess.[1][7] This is often caused by harsh conditions during the workup, such as exposure to strong acids or bases, or elevated temperatures.[1][7]
Strategies to Prevent Racemization:
-
Temperature Control: Perform all workup steps, including extractions, washes, and solvent removal, at low temperatures (e.g., 0-5 °C).[1]
-
pH Control: Avoid using strong acids or bases. Instead, use buffered solutions (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate) for pH adjustments.[1]
-
Minimize Time: Complete the workup procedure as quickly as possible to reduce the exposure of the chiral product to potentially racemizing conditions.[1]
-
Solvent Choice: For extractions, consider using aprotic solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc), as polar aprotic solvents can sometimes accelerate racemization.[1]
The following table shows the effect of pH on the racemization of a specific compound, highlighting the importance of pH control.
Table 1: Influence of pH on Racemization Rate [1]
| pH | Time to Reach ~2:1 Enantiomeric Ratio | Time to Full Racemization |
| 2.5 | 192 hours (8 days) | 1440 hours (30 days) |
| 7.4 | 10 hours | 48 hours (2 days) |
| 9.3 | < 10 hours | 24 hours (1 day) |
Experimental Protocols
Protocol 1: Screening of Chiral Resolving Agents
This protocol outlines a general procedure for screening different chiral resolving agents to find the most effective one for a given racemic mixture.
-
Preparation: In separate vials, dissolve a small, accurately weighed amount of the racemic mixture in a suitable solvent.
-
Addition of Resolving Agent: To each vial, add a solution of a different chiral resolving agent (typically 0.5 to 1.0 molar equivalent) in the same solvent.[6]
-
Crystallization: Allow the solutions to stand at a controlled temperature to induce crystallization. If no crystals form, try techniques such as slow evaporation of the solvent or the addition of an anti-solvent.
-
Isolation: Isolate any solid that forms by filtration and wash it with a small amount of cold solvent.
-
Analysis: Dry the solid and determine its enantiomeric excess using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy.
-
Evaluation: Compare the enantiomeric excess and yield obtained with each resolving agent to identify the most promising candidate for optimization.[6]
Protocol 2: Fractional Crystallization of Diastereomeric Salts
This protocol describes the separation of diastereomeric salts by taking advantage of their different solubilities.
-
Dissolution: Dissolve the mixture of diastereomeric salts in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed. The less soluble diastereomer should crystallize out first.[2] A slow cooling profile is crucial to prevent the co-precipitation of the more soluble diastereomer.[2]
-
Isolation: Collect the crystals by filtration.
-
Recrystallization (Optional): To improve the purity of the isolated diastereomer, it can be recrystallized one or more times.
-
Liberation of Enantiomer: After achieving the desired purity of the diastereomeric salt, the chiral resolving agent is cleaved to yield the enantiomerically pure compound.[10] This typically involves an acid-base extraction.[10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in chiral resolutions.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 12. pharmtech.com [pharmtech.com]
Minimizing impurities in the production of (S)-(-)-2-Chloropropionic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of (S)-(-)-2-Chloropropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high purity?
A1: The main strategies to obtain high-purity this compound are:
-
Asymmetric Synthesis: Direct synthesis from a chiral precursor, most commonly L-alanine, through a diazotization reaction. This method retains the stereochemistry of the starting material, leading to the (S)-enantiomer.[1][2]
-
Chiral Resolution: Separation of a racemic mixture of 2-chloropropionic acid. This can be achieved through:
-
Chemical Resolution: Using a chiral resolving agent, such as an optically active amine like 1-(1-naphthyl)ethylamine (B3023371) or an amino acid like valine, to form diastereomeric salts that can be separated by fractional crystallization.[1][3][4]
-
Biocatalytic Resolution: Employing enzymes, typically lipases (e.g., from Candida rugosa or Pseudomonas), to selectively esterify or hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer.[1][5][6]
-
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities can be broadly categorized as:
-
Enantiomeric Impurity: The presence of the undesired (R)-(+)-2-Chloropropionic acid.
-
Diastereomeric Impurities: In chemical resolution methods, these are the salts formed between the resolving agent and the undesired enantiomer.
-
Starting Material Residues: Unreacted L-alanine or racemic 2-chloropropionic acid.
-
Side-Product Impurities: Depending on the synthesis route, these can include dichloro derivatives, acrylic acid, lactic acid, and acetic acid.[7][8] Brownish, unidentified impurities may also be observed, particularly during distillation.[9]
-
Solvent and Reagent Residues: Residual solvents used in extraction or reaction (e.g., dichloromethane (B109758), isopropanol) and leftover reagents.
Q3: How can I determine the enantiomeric purity of my this compound sample?
A3: The most common method for determining enantiomeric excess (e.e.) is through chiral chromatography. This typically involves derivatization of the carboxylic acid to an ester or amide, followed by analysis using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OD-H) or Gas Chromatography (GC) on a chiral column (e.g., Chirasil-Val).[9][10]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Resolution (Chemical Method): The diastereomeric salts were not fully separated during fractional crystallization. | Optimize the crystallization conditions (solvent, temperature, cooling rate). Perform multiple recrystallization steps. |
| Low Enzyme Selectivity (Biocatalytic Method): The lipase (B570770) used does not have high enantioselectivity under the reaction conditions. | Screen different lipases. Optimize reaction parameters such as pH, temperature, and solvent. |
| Racemization: The product may be racemizing under the reaction or work-up conditions (e.g., high temperature, strong base). | Avoid harsh conditions. Use milder bases for neutralization and lower temperatures for distillation. |
| Impure Chiral Starting Material: The L-alanine used in asymmetric synthesis contains a significant amount of D-alanine. | Check the enantiomeric purity of the starting L-alanine. If necessary, recrystallize the L-alanine from water to remove the (R)-enantiomer.[9] |
Issue 2: Presence of Dichloro-propionic Acid Impurities
| Potential Cause | Troubleshooting Step |
| Over-chlorination: The reaction conditions for chlorination of propionic acid are too harsh. | Reduce the reaction temperature. The monochlorination is typically favored at temperatures between 100-110°C, while higher temperatures (150-160°C) can lead to dichlorination.[11] |
| Inefficient Purification: The distillation process is not effectively separating the mono- and di-chlorinated species. | Use a fractional distillation column with a higher number of theoretical plates. A heat treatment step in the presence of a metal compound before final distillation can also be employed to remove dichloro derivatives.[7] |
Issue 3: Brownish Discoloration and Decomposition During Distillation
| Potential Cause | Troubleshooting Step |
| Thermal Decomposition: this compound can be thermally unstable, especially in the presence of impurities. | Perform distillation under reduced pressure to lower the boiling point. It is recommended to interrupt the distillation if a brownish forerun is observed, as this can sometimes undergo vigorous decomposition.[9] |
| Presence of Catalyst Residues: Residual phosphorus or sulfur-containing catalysts from racemic synthesis can cause discoloration and resin formation. | Ensure complete removal of catalyst residues during work-up. Using propionic anhydride (B1165640) as a catalyst can mitigate this issue.[11] |
Quantitative Data Summary
The following tables summarize the yield and enantiomeric excess (e.e.) for various production methods of this compound.
Table 1: Asymmetric Synthesis via Diazotization of L-Alanine
| Molar Ratio (Nitrosyl Chloride:L-alanine) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1.5:1 | 94.0 | 98.7 | CN107879925[5] |
Table 2: Chemical Resolution of Racemic 2-Chloropropionic Acid
| Resolving Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Optically active 2-aryl-2-isopropylethylamine | 24.2 | 83.2 | JP 061172846[5][6][12][13] |
| Optically active 1-(1-naphthyl)ethylamine | High | High | JP 06013736[6] |
| Optically active valine | 11.0 | 96.7 (for (R)-enantiomer) | JP 01168638[6] |
Table 3: Biocatalytic Resolution
| Enzyme | Method | Product Details | Reference |
| Candida Lipase | Asymmetric esterification | 95% e.e. for this compound | US 4601987[6] |
| Pseudomonas Lipase | Hydrolysis of (S)-2-chloropropionate ester | Generation of this compound | DE 4328231[5][6][12][13] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis from L-Alanine
This protocol is based on the diazotization of L-alanine.[5][9]
Materials:
-
L-Alanine (0.1 mol, 8.9 g)
-
20% Hydrochloric acid (90.3 g)
-
Nitrosyl chloride
-
Hydrogen chloride gas
-
20% Ammonia (B1221849) solution (140 g)
-
Dichloromethane (150 ml)
-
Anhydrous calcium chloride (5 g)
Procedure:
-
In a 500 ml three-necked flask equipped with a stirrer and thermometer, dissolve L-alanine in 20% hydrochloric acid and cool the solution to 0°C.
-
Introduce a mixed gas of nitrosyl chloride and hydrogen chloride. The molar ratio of nitrosyl chloride to L-alanine should be 1.5:1. Saturate the solution with hydrogen chloride gas.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Slowly add the ammonia solution to neutralize the reaction mixture.
-
Extract the product with dichloromethane (3 x 50 ml).
-
Combine the organic extracts and dry over anhydrous calcium chloride.
-
Filter the solution and remove the solvent by distillation to obtain this compound.
Protocol 2: Chemical Resolution using 1-(1-naphthyl)ethylamine
This protocol describes a general method for chemical resolution.[3]
Materials:
-
Racemic 2-chloropropionic acid
-
Optically active 1-(1-naphthyl)ethylamine (0.8-1.0 equivalent)
-
Solvent (e.g., 2-propanol)
-
Mineral acid (e.g., HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the racemic 2-chloropropionic acid in 2-propanol.
-
Add a solution of optically active 1-(1-naphthyl)ethylamine in 2-propanol dropwise to the acid solution at 20-50°C.
-
Allow the diastereomeric salt to precipitate.
-
Separate the precipitated salt by filtration.
-
Treat the salt with a basic solution to liberate the chiral amine resolving agent.
-
Acidify the mother liquor from step 4 with a mineral acid.
-
Extract the this compound with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the product.
Visualizations
Caption: Workflow for Asymmetric Synthesis of this compound.
References
- 1. (R)-(+)-2-Chloropropionic acid | 7474-05-7 | Benchchem [benchchem.com]
- 2. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 3. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]
- 4. CN102344355A - Method for preparing chiral (S)-2-propionic acid - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 7. US5215671A - Purification method of 2-chloropropionic acid - Google Patents [patents.google.com]
- 8. longchangchemical.com [longchangchemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]
- 12. This compound | 29617-66-1 [chemicalbook.com]
- 13. This compound CAS#: 29617-66-1 [m.chemicalbook.com]
Safe handling and storage procedures for (S)-(-)-2-Chloropropionic acid
This technical support center provides essential information for the safe handling, storage, and use of (S)-(-)-2-Chloropropionic acid in research and development.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a chiral carboxylic acid. It serves as a crucial intermediate in the synthesis of various agrochemicals, particularly optically pure aryloxypropionic acid herbicides, plant growth regulators, and some fungicides.[1][2] It is also utilized in the pharmaceutical industry for the synthesis of optically active compounds.[1]
2. What are the main hazards associated with this compound?
This chemical is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed or in contact with skin.[3] Inhalation of high concentrations may lead to respiratory tract irritation.[1]
3. What personal protective equipment (PPE) should be worn when handling this substance?
It is mandatory to wear chemical-resistant gloves, protective clothing, and chemical safety goggles with a face shield.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.
4. What should I do in case of accidental exposure?
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
5. How should this compound be stored?
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4] Keep the container tightly closed.
6. What are the appropriate disposal methods for this chemical?
Dispose of the chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₃H₅ClO₂ | [5] |
| Molecular Weight | 108.52 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 187 °C @ 760 mmHg | [3] |
| Melting Point | 4 °C | [3] |
| Density | 1.240 g/mL | [3] |
| Flash Point | 107 °C | [3] |
| pKa | 2.83 @ 25 °C | [6] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Low yield in nucleophilic substitution reactions.
-
Possible Cause 1: Poor nucleophile.
-
Solution: Ensure your nucleophile is strong enough for the reaction. For Sₙ2 reactions, a strong, negatively charged nucleophile is preferred.[7]
-
-
Possible Cause 2: Inappropriate solvent.
-
Solution: For Sₙ2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, acetone) is generally recommended to enhance the nucleophilicity of the anionic nucleophile.[7]
-
-
Possible Cause 3: Steric hindrance.
-
Solution: While this compound is a secondary halide, significant steric hindrance on the nucleophile can slow down the reaction. Consider using a less bulky nucleophile if possible.
-
Issue 2: Racemization of the product.
-
Possible Cause 1: Sₙ1 pathway is competing.
-
Solution: The reaction may be proceeding partially through an Sₙ1 mechanism, which involves a planar carbocation intermediate leading to racemization. To favor the Sₙ2 pathway and ensure inversion of stereochemistry, use a high concentration of a strong nucleophile and a polar aprotic solvent. Avoid polar protic solvents which can stabilize the carbocation.[7]
-
-
Possible Cause 2: Basic reaction conditions causing enolization.
-
Solution: Strong bases can deprotonate the α-proton of the carboxylic acid, leading to enolate formation and subsequent racemization. If the reaction requires a base, use a non-nucleophilic, sterically hindered base and maintain a low temperature.
-
Issue 3: Formation of side products in amide coupling reactions.
-
Possible Cause 1: Racemization of the chiral center.
-
Solution: Carbodiimide coupling agents (like DCC) can sometimes lead to racemization. The addition of a racemization suppressor such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is recommended.[8]
-
-
Possible Cause 2: Unwanted side reactions with the coupling agent.
-
Solution: The choice of coupling reagent is critical. For sensitive substrates, phosphonium (B103445) (e.g., BOP, PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents can be more efficient and lead to fewer side products than carbodiimides.[8]
-
Issue 4: Difficulty in purifying the product.
-
Possible Cause 1: Presence of unreacted starting material.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete consumption of the starting material. If the reaction is sluggish, consider increasing the reaction time or temperature, or using a more reactive derivative (e.g., the acid chloride).
-
-
Possible Cause 2: Formation of hard-to-separate byproducts.
-
Solution: A thorough understanding of the reaction mechanism can help predict potential byproducts. Purification via column chromatography with a suitable solvent system is often effective. In some cases, crystallization may be a viable purification method.
-
Experimental Protocols
Synthesis of this compound from L-Alanine
This protocol is adapted from a known synthetic route.[5][9]
Materials:
-
L-Alanine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Anhydrous calcium chloride
-
Ammonia (B1221849) solution (20%)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 8.9 g of L-alanine in 90.3 g of 20% hydrochloric acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite in water while maintaining the temperature below 5 °C. The molar ratio of nitrosyl chloride (formed in situ) to L-alanine should be approximately 1.5:1.
-
Introduce hydrogen chloride gas until the hydrochloric acid is saturated.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Carefully add 140 g of 20% ammonia solution in portions to neutralize the excess acid.
-
Extract the aqueous layer three times with 50 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous calcium chloride.
-
Filter the solution and remove the dichloromethane by distillation.
-
The crude product can be further purified by vacuum distillation to yield this compound.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Decontamination protocols for (S)-(-)-2-Chloropropionic acid spills
An (S)-(-)-2-Chloropropionic acid spill requires immediate and precise action to mitigate risks to personnel and the laboratory environment. This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers, scientists, and drug development professionals in safely managing such incidents.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps I should take after a spill of this compound?
A1: Your immediate priorities are to ensure personnel safety and contain the spill.
-
Alert Personnel: Immediately alert everyone in the vicinity.[1][2]
-
Evacuate: Evacuate all non-essential personnel from the spill area.[3]
-
Attend to Injured Persons: If anyone is contaminated, immediately begin decontamination procedures. This includes removing contaminated clothing and flushing affected skin or eyes with water for at least 15 minutes.[4]
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash. Avoid creating strong air currents that could aerosolize the acid.
-
Control Ignition Sources: Although this compound has a high flash point, it is combustible. Remove any potential ignition sources from the area.[3]
Q2: What are the primary hazards of this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also harmful if inhaled or absorbed through the skin.[4] Inhalation can irritate the nose, throat, and lungs.[3] It is also noted as a neurotoxin.[7]
Q3: What Personal Protective Equipment (PPE) is mandatory for cleaning up a spill?
A3: Appropriate PPE is critical to prevent exposure. All personnel involved in the cleanup must wear the equipment detailed in Table 2. This includes, at a minimum, chemical splash goggles, a face shield, a chemical-resistant apron or suit, and double-gloving with appropriate chemical-resistant gloves (e.g., Neoprene or Nitrile).[8][9] For spills with a risk of significant vapor generation, respiratory protection is required.[9][10]
Q4: How do I neutralize the spilled acid?
A4: Neutralize the acid using a weak base. Suitable agents include sodium bicarbonate (baking soda), sodium carbonate (soda ash), or dry lime.[3][11][12] Apply the neutralizer slowly from the outside of the spill inward to control the reaction, which will generate carbon dioxide gas (fizzing).[13] Continue applying the agent until the fizzing stops. Use pH paper to confirm the spill has been neutralized to a pH between 6 and 9.[14][15]
Q5: How should I dispose of the cleanup materials?
A5: All materials used for the cleanup, including absorbents, neutralized acid residue, and contaminated PPE, must be treated as hazardous waste.[3][12] Scoop the materials into a designated, leak-proof, and corrosion-resistant container.[14] Label the container clearly as "Hazardous Waste: this compound Spill Debris" and follow your institution's specific procedures for hazardous waste disposal.[16]
Troubleshooting Guide
Q: I've applied sodium bicarbonate, but the spill is still acidic according to the pH paper. What should I do?
A: This indicates incomplete neutralization. Continue to add more sodium bicarbonate, mixing it gently into the spill with a plastic scoop. The reaction can be slow if the acid has soaked into absorbent material. Add the neutralizer in small increments and re-test with pH paper after the fizzing subsides. If you run out of sodium bicarbonate, soda ash is also an effective alternative.
Q: The spill is on a vertical surface. How can I effectively apply the neutralizer?
A: For vertical surfaces, a slurry of the neutralizing agent with water can be effective. Make a thick paste of sodium bicarbonate or soda ash and water and apply it to the contaminated surface. The paste will adhere better than a dry powder. Allow for a longer contact time (at least 30 minutes) before wiping it off and cleaning the surface. Repeat if necessary until the surface is neutralized, checking with pH paper.
Q: I don't have a commercial spill kit. What can I use as an absorbent?
A: If a commercial spill kit is unavailable, you can use inert materials like cat litter (clay-based), vermiculite, or sand to absorb the spill after neutralization.[12] Do not use combustible materials like paper towels or sawdust to absorb the acid directly, as this can create a fire hazard.[1][2]
Q: The spill is larger than one liter. Should I still try to clean it up myself?
A: No. Spills larger than one liter are generally considered major spills and should be handled by a trained emergency response team.[15] Your priority should be to evacuate the area, close the doors, and notify your institution's emergency response personnel or local fire department immediately.[1]
Data Presentation
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅ClO₂ | [17] |
| Molecular Weight | 108.52 g/mol | [17] |
| Appearance | Colorless to pale liquid | |
| Specific Gravity | ~1.2585 g/mL at 25 °C | [4] |
| Solubility in Water | Miscible | |
| Flash Point | 106 °C (223 °F) | [6] |
| ACGIH TLV-TWA | 0.1 ppm | [3] |
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield must be worn over the goggles to protect against splashes. Do not wear contact lenses.[9] |
| Skin & Body Protection | Chemical-Resistant Gloves | Use double gloves. Neoprene or Nitrile rubber are recommended. Change gloves immediately upon any sign of contamination.[3][9] |
| Flame-Resistant (FR) Lab Coat or Chemical-Resistant Apron/Suit | Must be worn over cotton clothing. Polyester or acrylic fabrics should be avoided. The lab coat must be fully buttoned.[3] | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and entire foot to prevent any skin exposure. Chemical-resistant boots are recommended.[18] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a certified chemical fume hood or if exposure limits may be exceeded. A full-face respirator with an organic vapor/acid gas cartridge is recommended.[8][9] |
Table 3: Calculated Sodium Bicarbonate Quantities for Neutralization
This table provides the calculated mass of sodium bicarbonate (NaHCO₃) required to fully neutralize a spill of this compound based on a 1:1 molar reaction ratio.
| Spill Volume (mL) | Mass of Acid (g)¹ | Moles of Acid | Moles of NaHCO₃ Required | Mass of NaHCO₃ Required (g)² |
| 10 | 12.59 | 0.116 | 0.116 | 9.7 |
| 25 | 31.46 | 0.290 | 0.290 | 24.4 |
| 50 | 62.93 | 0.580 | 0.580 | 48.7 |
| 100 | 125.85 | 1.160 | 1.160 | 97.4 |
¹ Mass calculated using a specific gravity of 1.2585 g/mL.[4] ² Calculations are based on the reaction: CH₃CHClCOOH + NaHCO₃ → CH₃CHClCOONa + H₂O + CO₂.
Experimental Protocols
Protocol 1: Decontamination of a Small Scale (<100 mL) Spill
1. Preparation and Safety:
- Ensure all personnel have evacuated the immediate area except for the trained cleanup team.
- Don all required PPE as specified in Table 2.
- Isolate the spill area and prevent entry of unauthorized personnel.
- If the spill is in a fume hood, keep the sash at the lowest practical working height. If outside a hood, ensure the area is well-ventilated.
2. Containment:
- Create a dike around the spill's outer edges using an inert absorbent material such as vermiculite, sand, or cat litter to prevent it from spreading.[12]
3. Neutralization:
- Slowly add sodium bicarbonate or soda ash to the spill, starting from the perimeter and working inwards.[13] The reaction will produce CO₂ gas (fizzing).
- Continue adding the neutralizing agent until the fizzing stops completely.[14]
- Using pH paper, test the liquid portion of the spill to ensure the pH is between 6.0 and 9.0.[15] If it is still acidic, add more neutralizer.
4. Absorption and Collection:
- Once neutralized, apply absorbent material (vermiculite, sand, etc.) over the entire spill area to absorb the liquid.[12]
- Using a plastic scoop and scraper, carefully collect all the contaminated absorbent and neutralizing material.[16]
- Place all collected waste into a heavy-duty, labeled hazardous waste bag or container.
5. Final Decontamination:
- Wipe down the spill surface with a cloth or sponge soaked in a mild detergent and water solution.[12]
- Wipe the area again with a clean, wet cloth to remove any detergent residue.
- Decontaminate all tools used in the cleanup with soap and water.
- Place all contaminated cleaning materials (cloths, sponges, disposable PPE) into the hazardous waste container.
6. Disposal:
- Seal the hazardous waste container securely.
- Store the container in a designated satellite accumulation area.
- Arrange for pickup and disposal through your institution's Environmental Health & Safety department.
Protocol 2: Personnel Decontamination
1. Immediate Action:
- Immediately move the affected person away from the spill area to prevent further exposure.
- If contaminated, remove all affected clothing immediately while under a safety shower.[4]
2. Skin Decontamination:
- Flush the affected skin area with copious amounts of lukewarm water for at least 15 minutes.[4]
- Do not apply any neutralizing creams or ointments without medical guidance.
- After flushing, wash the area gently with mild soap and water.
3. Eye Decontamination:
- If the acid has splashed into the eyes, lead the person to an emergency eyewash station.
- Hold the eyelids open and flush the eyes with a continuous stream of water for at least 15 minutes.[4]
4. Seek Medical Attention:
- All personnel exposed to this compound must seek immediate medical attention after initial decontamination.
- Provide the Safety Data Sheet (SDS) for the chemical to the medical personnel.
Mandatory Visualizations
Caption: Logical workflow for the initial assessment of an this compound spill.
References
- 1. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]
- 2. jk-sci.com [jk-sci.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. 2-CHLOROPROPIONIC ACID | Occupational Safety and Health Administration [osha.gov]
- 5. This compound | C3H5ClO2 | CID 107915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chagrinsehazmat.com [chagrinsehazmat.com]
- 7. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 8. How to choose chemical protection equipment for high-risk jobs [schakethailand.com]
- 9. leelinework.com [leelinework.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 12. acs.org [acs.org]
- 13. trdsf.com [trdsf.com]
- 14. emedco.com [emedco.com]
- 15. offices.austincc.edu [offices.austincc.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (S)-(-)-2-Chloropropionic Acid in Context
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides a comparative analysis of (S)-(-)-2-Chloropropionic acid against other common acidic resolving agents. While direct experimental data on the use of this compound as a resolving agent is scarce in publicly available literature, this guide will provide a theoretical comparison based on its chemical properties and present a data-driven comparison of widely-used alternatives.
The classical method of chiral resolution via diastereomeric salt formation remains a cornerstone in both laboratory and industrial-scale synthesis of enantiomerically pure compounds.[1] This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.[1] The desired enantiomer is then recovered from the separated diastereomeric salt.
This compound: A Theoretical Perspective
This compound is a valuable chiral building block, particularly in the synthesis of herbicides. Its potential as a chiral resolving agent stems from its acidic nature and the presence of a stereogenic center. However, its efficacy as a resolving agent is not well-documented.
Structural and Chemical Properties:
-
Acidity: As a carboxylic acid, it can form salts with racemic amines and other basic compounds.
-
Chirality: The single chiral center at the C2 position provides the basis for diastereomeric interactions.
-
Steric Hindrance: The relatively small size of the molecule might limit its ability to create significant differences in the crystal packing of the resulting diastereomeric salts, which is crucial for efficient separation.
Due to the lack of available experimental data for this compound as a resolving agent, a direct performance comparison is not feasible. Therefore, this guide will focus on comparing the performance of well-established chiral resolving agents for which experimental data is readily available.
Performance Comparison of Common Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer obtained after resolution. The resolution of racemic 1-phenylethylamine (B125046) is a common benchmark for comparing the performance of different acidic resolving agents.
| Resolving Agent | Racemic Compound | Solvent | Yield of Resolved Enantiomer (%) | Enantiomeric Excess (e.e.) (%) |
| (S)-Mandelic Acid | 1-Phenylethylamine | Toluene (B28343) | 75-80 | >95 |
| L-(+)-Tartaric Acid | 1-Phenylethylamine | Methanol (B129727) | ~55 | ~69 |
| (1S)-(+)-10-Camphorsulfonic Acid | 1-Phenylethylamine | Acetone | High (qualitative) | High (qualitative) |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including solvent, temperature, stoichiometry, and the number of recrystallizations.
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible resolution of racemic mixtures. The following are representative protocols for the chiral resolution of a racemic amine using common acidic resolving agents.
General Experimental Workflow
The process of chiral resolution by diastereomeric salt formation typically follows a consistent workflow, as illustrated in the diagram below.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Protocol 1: Resolution of (±)-1-Phenylethylamine using L-(+)-Tartaric Acid
This protocol is a widely used example of diastereomeric salt resolution.[2]
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in methanol with gentle heating. Slowly add the racemic 1-phenylethylamine to the tartaric acid solution.
-
Crystallization: Allow the mixture to cool to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add 50% sodium hydroxide solution until the solution is basic.
-
Extraction: Extract the liberated amine with diethyl ether.
-
Drying and Evaporation: Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using a suitable method, such as chiral HPLC or polarimetry.
Protocol 2: Resolution of (±)-1-Phenylethylamine using (S)-Mandelic Acid
This method often provides high enantiomeric excess in a single crystallization step.
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic acid
-
Toluene
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve racemic 1-phenylethylamine and (S)-mandelic acid in toluene with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold toluene.
-
Liberation of the Enantiomer: Treat the diastereomeric salt with a sodium hydroxide solution to liberate the free amine.
-
Extraction and Purification: Extract the amine with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the resulting amine.
Protocol 3: Resolution of a Racemic Amine using (1S)-(+)-10-Camphorsulfonic Acid
Camphorsulfonic acid is a strong acid that readily forms crystalline salts with a wide range of amines.[3]
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Acetone (or other suitable solvent)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine in acetone. In a separate flask, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in acetone. Add the acid solution to the amine solution.
-
Crystallization: Stir the mixture at room temperature to induce crystallization. The mixture may be cooled to enhance crystal formation.
-
Isolation of Diastereomeric Salt: Isolate the crystalline salt by vacuum filtration and wash with cold acetone.
-
Liberation of the Enantiomer: Suspend the salt in water and add sodium hydroxide solution to basify the mixture.
-
Extraction: Extract the liberated amine with dichloromethane.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess.
Logical Relationships in Chiral Resolution
The success of a chiral resolution by diastereomeric salt formation depends on a series of interconnected factors and steps.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion
While this compound is an important chiral molecule, its application as a chiral resolving agent is not well-documented in scientific literature, precluding a direct data-driven comparison of its performance. In contrast, resolving agents such as mandelic acid, tartaric acid, and camphorsulfonic acid have been extensively studied and proven effective for the resolution of a wide range of racemic compounds, particularly amines.[3] The choice of an optimal resolving agent remains largely empirical and often requires screening of various candidates and crystallization conditions to achieve high yield and enantiomeric excess. The protocols and comparative data presented in this guide offer a valuable starting point for researchers and professionals in the field of chiral separations.
References
Analytical methods for determining the purity of (S)-(-)-2-Chloropropionic acid
A Comparative Guide to Analytical Methods for Determining the Purity of (S)-(-)-2-Chloropropionic Acid
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like this compound is of paramount importance. The presence of chemical impurities or the unwanted (R)-(+)-enantiomer can have significant impacts on the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three prominent analytical techniques for determining the purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements for sensitivity, resolution, sample throughput, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) / Headspace GC-MS (HS-GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase, or after conversion to diastereomers. | Separation of volatile or derivatized compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Separation based on the differential migration of charged species in an electric field, with a chiral selector added to the background electrolyte.[1][2] |
| Sample Preparation | Can be direct, but often requires pre-column derivatization to improve detection and resolution.[3] | Requires derivatization to increase volatility and thermal stability.[4] HS-GC-MS may require sample incubation at elevated temperatures.[5] | Generally requires minimal sample preparation, typically dilution in the background electrolyte. |
| Enantioselectivity | High, achieved through interaction with a chiral stationary phase (CSP) or by separation of diastereomeric derivatives. | High, typically achieved using a chiral stationary phase or by separating diastereomeric derivatives. | High, achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte to form transient diastereomeric complexes.[1] |
| Instrumentation | HPLC system with a UV or other suitable detector. | GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A headspace autosampler is required for HS-GC-MS. | Capillary Electrophoresis system with a UV or Diode Array Detector (DAD). |
| Speed | Moderate, with typical run times in the range of 10-30 minutes. The derivatization step can add to the overall analysis time.[3] | Fast, with typical run times of 5-20 minutes.[5] | Very fast, with typical separation times of less than 15 minutes. |
| Sensitivity | Good, can reach low ppm levels, depending on the detector and derivatization agent. | Very high, especially with MS (B15284909) detection, allowing for trace-level impurity analysis. LOQ can be in the low µg/L range.[4] | High, but can be limited by the small injection volumes. |
| Selectivity | High, can resolve the target enantiomer from its antipode and other impurities. | High, especially with MS detection, which provides structural information for impurity identification. | Excellent, due to the high separation efficiency of the technique. |
| Key Advantage | Widely available, robust, and well-established for chiral separations. | High sensitivity and the ability to couple with mass spectrometry for definitive peak identification. | High efficiency, speed, and low consumption of solvents and reagents, making it a "green" analytical technique.[2] |
Experimental Workflow
The general workflow for determining the purity of this compound involves several key steps, from sample preparation to data analysis. The specific details within each step will vary depending on the chosen analytical technique.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the derivatization of this compound with a chiral amine, followed by separation of the resulting diastereomers on a standard reversed-phase HPLC column.
a. Derivatization Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a vial.
-
Reagent Preparation: Prepare a solution of a chiral derivatizing agent, such as (R)-1-(1-Naphthyl)ethylamine, at a concentration of 20 mg/mL in a suitable solvent like acetonitrile (B52724).
-
Reaction: Add 1 mL of the derivatizing agent solution to the sample, followed by 50 µL of a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) solution in acetonitrile).
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Dilution: Dilute the reaction mixture to a suitable concentration with the mobile phase before injection.
b. HPLC Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 224 nm.[3]
-
Injection Volume: 10 µL.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is highly sensitive and suitable for detecting volatile impurities and the enantiomers of 2-Chloropropionic acid after esterification. The following protocol is adapted from a method for analyzing 2-chloropropionic acid in a pharmaceutical matrix.[5]
a. Sample Preparation (Esterification):
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial.
-
Esterification: Add an acidic ethanol (B145695) solution (e.g., 3:17 v/v sulfuric acid in ethanol) to the vial.
-
Sealing: Immediately seal the vial.
b. HS-GC-MS Conditions:
-
Headspace Autosampler:
-
Equilibration Temperature: 90°C.
-
Equilibration Time: 30 min.
-
-
GC System:
-
Column: VF-Wax ms (30 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.[5]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 min.
-
Ramp: 20°C/min to 220°C.
-
Hold at 220°C for 1 min.[5]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Split Ratio: 20:1.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the ethyl 2-chloropropionate derivative.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation of enantiomers by introducing a chiral selector into the background electrolyte.
a. Sample Preparation:
-
Dissolution: Dissolve the this compound sample in the background electrolyte to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample through a 0.45 µm syringe filter before injection.
b. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A phosphate (B84403) or borate (B1201080) buffer at a pH where the acid is ionized (e.g., pH 7-9).
-
Chiral Selector: A neutral or charged cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) added to the BGE at a concentration of 10-50 mM.
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at a low wavelength, typically around 200-210 nm.
Conclusion
The determination of the purity of this compound can be effectively achieved using Chiral HPLC, GC/HS-GC-MS, and Capillary Electrophoresis.
-
Chiral HPLC is a robust and widely accessible technique, particularly when direct separation on a chiral stationary phase is feasible or when derivatization protocols are well-established.
-
GC/HS-GC-MS provides exceptional sensitivity and the ability to identify unknown impurities through mass spectral data, making it a powerful tool for in-depth purity profiling.
-
Capillary Electrophoresis stands out for its high separation efficiency, speed, and minimal solvent consumption, positioning it as a valuable, high-throughput, and environmentally friendly alternative.
The choice of the most suitable method will be dictated by the specific analytical requirements of the research or development phase, including the need for high sensitivity, the desired sample throughput, and the availability of instrumentation. For routine quality control, the speed and efficiency of CE may be advantageous, while for impurity identification and trace analysis, the sensitivity and specificity of GC-MS are unparalleled. Chiral HPLC remains a versatile and reliable workhorse for a broad range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis - Analytice [analytice.com]
- 5. CN110687226B - Method for measuring content of 2-chloropropionic acid in iopamidol - Google Patents [patents.google.com]
A Comparative Guide to Chiral HPLC Analysis of (S)-(-)-2-Chloropropionic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate chiral separation of (S)-(-)-2-Chloropropionic acid and its derivatives is crucial for ensuring the efficacy and safety of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of different chiral HPLC methodologies, supported by experimental data, to aid in the selection of an appropriate analytical strategy. The comparison will focus on two main approaches: the analysis of a derivatized form of 2-chloropropionic acid on a polysaccharide-based chiral stationary phase (CSP) and the direct analysis of structurally similar 2-arylpropionic acids (profens) on a different polysaccharide-based CSP, as well as a method utilizing a chiral mobile phase additive.
Comparison of Chiral HPLC Methods
The selection of a suitable chiral HPLC method depends on various factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. Below is a summary of quantitative data from different approaches to provide a clear comparison.
| Analyte | Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Resolution (Rs) |
| 2-Chloropropionic acid | 1-Naphthylamine (B1663977) | Chiralcel OD-H | n-Hexane:Methanol (B129727):Ethanol (50:45:5) | 1.0 | 224 nm | Not specified | >1.5 |
| Ibuprofen (B1674241) | None (Direct) | Chiralpak AD | Not specified | Not specified | Not specified | tr1=38.82, tr2=41.41 | 1.73 |
| Ketoprofen | None (Direct) | Chiralpak AD | Not specified | Not specified | Not specified | tr1=39.24, tr2=41.85 | 1.77 |
| Various Profens | None (Direct) | Shimpack CLC-ODS (achiral) | Methanol:Phosphate (B84403) Buffer (pH 4.0-5.5) with 25 mM Hydroxypropyl-beta-cyclodextrin | Not specified | Not specified | Not specified | Baseline separation |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Method 1: Analysis of 1-Naphthylamine Derivative of 2-Chloropropionic Acid
This method involves the pre-column derivatization of 2-chloropropionic acid with 1-naphthylamine to enhance its chromophoric properties and facilitate chiral recognition on a polysaccharide-based CSP.
-
Derivatization: 2-Chloropropionic acid is derivatized with 1-naphthylamine.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).
-
Mobile Phase: A normal-phase eluent consisting of a mixture of n-Hexane, Methanol, and Ethanol in a ratio of 50:45:5 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 224 nm.
-
Observation: This method achieves a baseline resolution of the enantiomers.
Method 2: Direct Analysis of Profens on a Polysaccharide-Based CSP
This approach demonstrates the direct enantiomeric separation of 2-arylpropionic acids, which are structurally similar to 2-chloropropionic acid, on a different polysaccharide-based CSP. For acidic compounds like these, an acidic modifier is typically added to the mobile phase to improve peak shape and resolution[1].
-
HPLC System: A standard HPLC system with a suitable detector.
-
Chiral Stationary Phase: Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A suitable mobile phase, likely a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid).
-
Flow Rate: Typically around 1.0 mL/min for analytical columns.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Observation: This method provides good resolution for the enantiomers of ibuprofen and ketoprofen.
Method 3: Direct Analysis using a Chiral Mobile Phase Additive
This technique utilizes an achiral stationary phase and introduces a chiral selector into the mobile phase to form transient diastereomeric complexes with the analyte enantiomers, which can then be separated.
-
HPLC System: A standard HPLC system with a UV detector.
-
Stationary Phase: A conventional achiral column, such as a Shimpack CLC-ODS (C18).[2]
-
Mobile Phase: A mixture of methanol and a phosphate buffer (pH 4.0-5.5, 20 mM) containing 25 mM of a chiral mobile phase additive, hydroxypropyl-beta-cyclodextrin.[2]
-
Flow Rate: A standard flow rate for the column dimensions is used.
-
Detection: UV detection at a suitable wavelength for the profen analytes.
-
Observation: This method successfully achieves baseline enantioseparation for a range of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Visualizing the Methodologies
To better understand the workflows and principles behind these analytical approaches, the following diagrams have been generated.
Caption: Experimental workflows for different chiral HPLC analysis strategies.
References
A Comparative Guide to Gas Chromatography Methods for the Analysis of 2-Chloropropionyl Chloride
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of 2-Chloropropionyl chloride, a key intermediate in pharmaceutical synthesis, is critical. This guide provides a comparative overview of gas chromatography (GC) methods for its analysis, presenting both direct and derivatization approaches. The information is supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of GC Methodologies
Two primary strategies are employed for the GC analysis of 2-Chloropropionyl chloride: direct injection and derivatization. The choice between these methods depends on the analytical objective, sample matrix, and available instrumentation.
Direct Analysis: This approach involves the direct injection of the sample onto the GC column. It is a straightforward and rapid technique, suitable for assessing the purity of the raw material. However, due to the high reactivity of acyl chlorides, this method can pose challenges such as on-column reactions and degradation, potentially affecting accuracy and reproducibility.
Derivatization Analysis: To overcome the reactivity of 2-Chloropropionyl chloride, derivatization is a common strategy. This involves converting the analyte into a more stable and less reactive compound prior to GC analysis. Esterification, typically with methanol (B129727) to form methyl 2-chloropropionate, is a widely used derivatization technique. This approach enhances chromatographic performance, improves peak shape, and increases sensitivity, making it ideal for the analysis of related substances and trace impurities.
The following table summarizes the key parameters of different GC methods for the analysis of 2-Chloropropionyl chloride and related compounds.
| Parameter | Method 1: Direct GC-FID | Method 2: Derivatization GC | Method 3: Derivatization GC-MS |
| Analyte Form | 2-Chloropropionyl chloride | Methyl 2-chloropropionate (after derivatization) | 2-Chloropropionic acid (after derivatization) |
| Instrumentation | Agilent 7890A GC with FID[1] | GC with FID[2][3] | GC-MS[4] |
| Column | Thermo Fisher TG-1MS (30m x 0.25mm x 0.25µm)[1] | Agilent J & W DB series or similar ultra-high inert column[5] | Information not available |
| Carrier Gas | Nitrogen[1] | Nitrogen[5] | Information not available |
| Flow Rate | 1 mL/min[1] | 1.2-1.7 mL/min[5] | Information not available |
| Injector Temp. | 200°C[1] | 180-270°C[5] | Information not available |
| Split Ratio | 50:1[1] | 10:1[2] | Information not available |
| Oven Program | 80°C (5 min), then 10°C/min to 150°C (10 min)[1] | 80-95°C (3-5 min), then 7-9°C/min to 150-180°C (6-10 min)[5] | Information not available |
| Detector Temp. | 200°C (FID)[1] | 280°C (FID)[2] | Information not available |
| LOQ | Not specified | Not specified | 5 µg/L[4] |
| Retention Time | Not specified | 5.876 min for 2-chloropropionyl chloride derivative[5] | Not specified |
Experimental Protocols
Method 1: Direct GC-FID Analysis[1]
-
Sample Preparation: No derivatization required. Dilute the sample in a suitable inert solvent if necessary.
-
GC System: Agilent 7890A Gas Chromatograph with a Flame Ionization Detector.
-
Column: Thermo Fisher TG-1MS (30m x 0.25mm x 0.25µm).
-
Injection: 0.5 µL of the sample is injected.
-
Injector Conditions: Temperature set at 200°C with a split ratio of 50:1.
-
Carrier Gas: Nitrogen at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C and hold for 5 minutes. Ramp the temperature to 150°C at a rate of 10°C per minute and hold for 10 minutes.
-
Detector: FID temperature set at 200°C.
-
Analysis: The content of 2-Chloropropionyl chloride is determined using the calibration area normalization method.
Method 2: Derivatization GC Analysis for Related Substances[5]
-
Derivatization:
-
Accurately weigh approximately 0.5 g of the 2-Chloropropionyl chloride sample into a 10 mL volumetric flask.
-
Add methanol to the flask to initiate derivatization (esterification).
-
Dilute to the mark with methanol and shake well to ensure the reaction is complete.
-
-
GC System: A gas chromatograph equipped with an ultra-high inert column (e.g., Agilent J & W DB series).
-
Carrier Gas: Nitrogen at a flow rate of 1.2-1.7 mL/min.
-
Injector Conditions: Temperature set between 180-270°C.
-
Oven Temperature Program: Start at an initial temperature of 80-95°C and hold for 3-5 minutes. Increase the temperature to 150-180°C at a rate of 7-9°C per minute and maintain for 6-10 minutes.
-
Detection: The separated components are detected, and their respective peak areas are recorded. The retention time for the derivatized 2-chloropropionyl chloride is approximately 5.876 minutes.
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of 2-Chloropropionyl chloride, encompassing both direct and derivatization methods.
References
- 1. Page loading... [guidechem.com]
- 2. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis - Analytice [analytice.com]
- 5. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
Comparing the efficacy of different chiral resolving agents for 2-chloropropionic acid
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic 2-chloropropionic acid is a critical step in the synthesis of many pharmaceutical compounds and fine chemicals, where a single enantiomer is often responsible for the desired biological activity. The most common method for this separation is through the formation of diastereomeric salts using a chiral resolving agent. This guide provides a comparative overview of the efficacy of different chiral resolving agents for 2-chloropropionic acid, supported by available experimental data and detailed methodologies.
Principles of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation relies on the reaction of a racemic mixture of an acid, such as 2-chloropropionic acid, with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, and the targeted enantiomer of the acid can then be recovered by treating the salt with a strong acid.
Comparison of Chiral Resolving Agents
This guide focuses on commonly employed chiral amines for the resolution of carboxylic acids: (S)-(-)-1-phenylethylamine , 1-(1-naphthyl)ethylamine , quinine , and brucine .
Data Presentation
The following table summarizes the available quantitative data on the efficacy of different chiral resolving agents for the resolution of 2-chloropropionic acid. It is important to note that the experimental conditions can significantly influence the outcome, and these values should be considered in the context of the provided experimental protocols.
| Chiral Resolving Agent | Molar Ratio (Agent:Acid) | Solvent | Yield of Resolved Acid | Enantiomeric Excess (ee%) / Optical Purity | Reference |
| (-)-1-(1-Naphthyl)ethylamine | 0.8 - 1.0 : 1 | 2-Propanol | 69.6% | 72.4% (Optical Purity) | [1] |
| (S)-(-)-1-Phenylethylamine | Not specified | Not specified | Not specified | Not specified | General Application |
| Quinine | Not specified | Not specified | Not specified | Not specified | General Application |
| Brucine | Not specified | Not specified | Not specified | Not specified | General Application |
Data for (S)-(-)-1-Phenylethylamine, Quinine, and Brucine with 2-chloropropionic acid is not available in a directly comparable format. These are commonly used resolving agents for acids, and their effectiveness would need to be determined empirically for this specific substrate.
Experimental Protocols
The following are detailed methodologies for the chiral resolution of racemic 2-chloropropionic acid.
Resolution with (-)-1-(1-Naphthyl)ethylamine
This protocol is based on the procedure described in Japanese Patent S60-13736A.[1]
1. Diastereomeric Salt Formation:
-
Dissolve racemic 2-chloropropionic acid in 2-propanol.
-
Add a solution of 0.8 to 1.0 molar equivalent of (-)-1-(1-naphthyl)ethylamine in 2-propanol dropwise to the 2-chloropropionic acid solution at a temperature between 20-50°C.
-
Stir the mixture to allow the sparingly soluble diastereomeric salt of (+)-2-chloropropionic acid and (-)-1-(1-naphthyl)ethylamine to precipitate.
2. Isolation of the Diastereomeric Salt:
-
Separate the precipitated salt from the mother liquor by filtration.
-
Wash the collected crystals with a small amount of cold 2-propanol.
3. Liberation of the Enantiomerically Enriched Acid:
-
Treat the isolated diastereomeric salt with a basic solution (e.g., sodium hydroxide) to liberate the chiral amine.
-
Extract the chiral amine with an organic solvent (e.g., ether).
-
Acidify the remaining aqueous layer with a mineral acid (e.g., concentrated sulfuric acid).
-
Extract the liberated (+)-2-chloropropionic acid with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the enantiomerically enriched (+)-2-chloropropionic acid.
4. Isolation of the Other Enantiomer:
-
The (-)-2-chloropropionic acid can be recovered from the mother liquor from the initial filtration by acidification and extraction.
General Protocol for Resolution with Chiral Amines (e.g., (S)-(-)-1-Phenylethylamine, Quinine, Brucine)
This is a generalized procedure that can be adapted for other chiral amine resolving agents. The choice of solvent and the molar ratio of the resolving agent may need to be optimized for each specific agent.
1. Diastereomeric Salt Formation:
-
Dissolve the racemic 2-chloropropionic acid in a suitable solvent (e.g., ethanol, methanol, acetone, or water).
-
In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.
-
Mix the two solutions and allow them to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
2. Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The diastereomeric excess of the salt can be increased by recrystallization from a suitable solvent.
3. Liberation of the Enantiomerically Pure Acid:
-
Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylic acid and form the hydrochloride or sulfate (B86663) salt of the chiral amine.
-
Extract the liberated enantiomerically pure 2-chloropropionic acid with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract and evaporate the solvent to yield the resolved 2-chloropropionic acid.
Mandatory Visualization
The following diagram illustrates the general workflow for the chiral resolution of 2-chloropropionic acid via diastereomeric salt formation.
Caption: General workflow for the chiral resolution of 2-chloropropionic acid.
References
Validation of synthesis method for R-2-phenoxypropionic acid from S-2-chloropropionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methods for producing R-2-phenoxypropionic acid, a key chiral intermediate in the pharmaceutical and agrochemical industries. The primary focus is the validation of a widely used method starting from S-2-chloropropionic acid, which is compared against three viable alternatives. Experimental data is presented to offer an objective performance analysis, and detailed protocols are provided for reproducibility.
Validated Synthesis Method: Etherification of S-2-Chloropropionic Acid with Phenol (B47542)
This established method involves a nucleophilic substitution reaction between S-2-chloropropionic acid and phenol under alkaline conditions. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry to yield the desired R-enantiomer.
Experimental Protocol
The synthesis is a two-step process, beginning with the formation of S-2-chloropropionic acid from L-alanine, followed by the etherification reaction.
Step 1: Synthesis of S-2-Chloropropionic Acid from L-Alanine
-
A solution of L-alanine is prepared in hydrochloric acid.
-
Sodium nitrite (B80452) and potassium iodide are added, and the mixture is refluxed at 125°C for 1.5 hours. The potassium iodide acts as a catalyst.[1]
-
The resulting S-2-chloropropionic acid is then isolated.
Step 2: Synthesis of R-2-Phenoxypropionic Acid
-
Phenol is dissolved in an aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide.
-
S-2-chloropropionic acid is added to the reaction mixture.
-
The reaction is heated to 50-70°C and maintained for 4-6 hours.[2]
-
Reaction progress is monitored by HPLC until the conversion of S-2-chloropropionic acid is greater than 99.5%.[2]
-
After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of less than 1 to precipitate the crude R-2-phenoxypropionic acid.[2]
-
The crude product is filtered, washed, and can be purified by recrystallization from water.[2]
Alternative Synthesis Routes: A Comparative Analysis
Several alternative methods for the synthesis of R-2-phenoxypropionic acid and its derivatives have been developed. The following sections detail the protocols for three prominent alternatives.
Alternative 1: Williamson Ether Synthesis from Hydroquinone (B1673460)
This method utilizes hydroquinone as the starting phenol derivative and S-2-chloropropanoic acid sodium salt in a classic Williamson ether synthesis.
Experimental Protocol
-
Dissolve hydroquinone in an aqueous solution of sodium hydroxide.
-
Slowly add an aqueous solution of S-2-chloropropanoic acid sodium salt to the hydroquinone solution at a controlled temperature of 65°C.
-
Maintain the reaction at this temperature for several hours.
-
Upon completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
The crude product is then filtered and washed.
Alternative 2: Asymmetric Synthesis from L-Lactic Acid
This multi-step approach begins with the readily available and chiral L-lactic acid.
Experimental Protocol
-
Esterification: L-lactic acid is reacted with ethanol (B145695) in the presence of an acid catalyst to produce L-ethyl lactate (B86563), which is then purified by distillation.
-
Sulfonylation: The L-ethyl lactate is dissolved in a suitable solvent like dichloromethane (B109758) and cooled to 0°C. Triethylamine and p-toluenesulfonyl chloride are added, and the reaction is maintained at 0°C for 5 hours to yield ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate.
-
Etherification and Hydrolysis: Hydroquinone is dissolved in water under a nitrogen atmosphere. The ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate is added, and the mixture is stirred at 30°C for 6 hours. This step proceeds with an inversion of configuration. The ester is then hydrolyzed under basic conditions, followed by acidification to yield R-(+)-2-(4-hydroxyphenoxy)propionic acid.
Alternative 3: Synthesis from p-Nitrophenol
This route involves the initial synthesis of an aminophenoxypropionic acid intermediate, which is then converted to the final product.
Experimental Protocol
-
Substitution Reaction: p-Nitrophenol is reacted with S-2-chloropropionic acid under alkaline conditions (pH 12-14) at a temperature of 65-80°C to obtain R-(+)-2-(4-nitrophenoxy)propionic acid.
-
Reduction: The nitro group of R-(+)-2-(4-nitrophenoxy)propionic acid is reduced to an amino group using H2 gas and a palladium on carbon catalyst at 55-65°C. This yields R-(+)-2-(4-aminophenoxy)propionic acid.
-
Diazotization Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction with sodium nitrite in an acidic medium at 0-10°C, followed by hydrolysis to yield the final product.
Performance Comparison
The following table summarizes the key performance indicators for the validated synthesis method and its alternatives.
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Purity | Optical Purity |
| Validated Method | S-2-Chloropropionic acid, Phenol | NaOH, HCl | 50-70°C, 4-6 hours | 74.9% (molar conversion)[1] | 95.08%[1] | Not specified |
| Alternative 1 | Hydroquinone, S-2-Chloropropanoic acid sodium salt | NaOH, HCl | 65°C, several hours | 85% | High (not quantified) | Not specified |
| Alternative 2 | L-Lactic acid | Ethanol, p-TsCl, Et3N, Hydroquinone | 0-30°C, multi-step | 72.4% (overall) | 99.5% | 97.9% |
| Alternative 3 | p-Nitrophenol, S-2-Chloropropionic acid | NaOH, H2/Pd-C, NaNO2, H2SO4 | 0-80°C, multi-step | High (not quantified) | High (not quantified) | Not specified |
Visualizing the Synthesis
Experimental Workflow for the Validated Synthesis Method
Caption: A flowchart illustrating the key stages in the synthesis of R-2-phenoxypropionic acid.
Comparative Overview of Synthesis Strategies
Caption: A diagram showing the different precursor materials and reaction pathways for the synthesis of R-2-phenoxypropionic acid.
References
A Comparative Guide to (S)-(-)- and (R)-(+)-2-Chloropropionic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis, the choice of a chiral building block is paramount to achieving the desired stereochemical outcome. Among the versatile chiral synthons available, the enantiomers of 2-chloropropionic acid, (S)-(-)-2-chloropropionic acid and (R)-(+)-2-chloropropionic acid, serve as critical starting materials in the production of a wide array of pharmaceuticals and agrochemicals. Their utility stems from the presence of a stereogenic center and reactive carboxylic acid and chloride functionalities, allowing for predictable stereochemical transformations. This guide provides an objective comparison of these two enantiomers in synthesis, supported by experimental data and detailed protocols.
Overview of Stereochemical Applications
Both enantiomers of 2-chloropropionic acid are valued for their role in introducing chirality into a target molecule. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism, which results in an inversion of the stereochemical configuration. This predictable stereochemical outcome is a cornerstone of their application in asymmetric synthesis.
This compound is a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.[1] The biological activity of these herbicides is often specific to one enantiomer, making the use of optically pure starting materials like this compound essential for producing effective and environmentally safer agrochemicals.
(R)-(+)-2-Chloropropionic acid , conversely, is frequently employed as a precursor in the synthesis of various pharmaceutical agents.[2] It is a starting material for the nutritional drug L-prolyl-L-glutamine and is used in the creation of chiral drugs where a specific stereoisomer is responsible for the therapeutic effect, while the other may be inactive or even harmful.[2] Its applications also extend to the synthesis of key intermediates like thiolactic acid and inhibitors for enzymes such as phosphodiesterase and protein disulfide isomerase.
Data Presentation: A Comparative Summary
The physical and chemical properties of (S)-(-)- and (R)-(+)-2-chloropropionic acid are summarized below, highlighting their key differences.
| Property | This compound | (R)-(+)-2-Chloropropionic Acid |
| CAS Number | 29617-66-1 | 7474-05-7 |
| Molecular Formula | C₃H₅ClO₂ | C₃H₅ClO₂ |
| Molecular Weight | 108.52 g/mol | 108.52 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 77 °C at 10 mmHg | 185-188 °C at 760 mmHg |
| Density | 1.249 g/mL at 25 °C | 1.258 g/mL at 20 °C |
| Specific Rotation ([α]D) | -14° (neat, 25 °C) | +14° (neat, 20 °C) |
Experimental Protocols
Detailed methodologies for the synthesis of each enantiomer and their subsequent use in stereoselective reactions are provided below.
Synthesis of this compound from L-Alanine
This procedure details the synthesis of this compound via the diazotization of L-alanine, a reaction that proceeds with overall retention of configuration.[3]
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer/reflux condenser, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.[3]
-
Cool the mixture to 0 °C in an ice/sodium chloride bath.[3]
-
Slowly add a precooled solution of 110 g (1.6 mol) of sodium nitrite (B80452) in 400 mL of water dropwise, maintaining the reaction temperature below 5 °C with vigorous stirring.[3]
-
After 5 hours, remove the cooling bath and allow the reaction to stand overnight at room temperature.[3]
-
Evacuate the flask with stirring for 3 hours to remove nitrogen oxides.[3]
-
Carefully add 100 g of solid sodium carbonate in small portions to neutralize the mixture.[3]
-
Extract the reaction mixture with four 400 mL portions of diethyl ether.[3]
-
Combine the ether layers, concentrate to approximately 300 mL, wash with saturated brine, and dry over calcium chloride for 10 hours.[3]
-
Distill the ether off at atmospheric pressure and then fractionally distill the oily residue under reduced pressure.[3]
Expected Outcome:
Stereospecific Synthesis of (R)-2-Phenoxypropionic Acid using this compound
This protocol demonstrates the use of this compound in an SN2 reaction to produce (R)-2-phenoxypropionic acid, an intermediate for certain herbicides. The reaction proceeds with an inversion of stereochemistry.[4]
Reaction Pathway for (R)-2-Phenoxypropionic Acid Synthesis
Caption: SN2 reaction pathway showing inversion of stereochemistry.
Procedure:
-
A mixture of (S)-2-chloropropionic acid, phenol, and potassium iodide (as a catalyst) is refluxed.[4]
-
The optimal molar ratio of KI: (S)-2-chloropropionic acid: phenol is 0.075: 1.2: 1.0.[4]
-
The reaction is carried out at 125 °C for 1.5 hours.[4]
-
The product is extracted using an anionic exchange resin.[4]
Expected Outcome:
Synthesis of (R)-(+)-2-Chloropropionic Acid via Enzymatic Resolution
This method provides (R)-(+)-2-chloropropionic acid through the selective enzymatic hydrolysis of a racemic 2-chloropropionate ester.[5]
Workflow for Enzymatic Resolution of (R)-(+)-2-Chloropropionic Acid
Caption: Enzymatic resolution for the synthesis of (R)-(+)-2-Chloropropionic Acid.
Procedure:
-
In a 500mL flask, add 8.23g of racemic 2-chloropropionate to 250mL of 0.1mol/L phosphate (B84403) buffer (pH=7.2).[5]
-
Add 1.5g of porcine pancreatic lipase.[5]
-
Stir the reaction at 30°C for 4 hours.[5]
-
After the reaction, remove the enzyme by centrifugation.[5]
-
Extract the solution with dichloromethane (B109758) to separate the unreacted (S)-ester.[5]
-
Acidify the aqueous layer to pH ≤ 1.0 and extract with dichloromethane to obtain the (R)-acid.[5]
Expected Outcome:
Synthesis of (R)-(+)-2-Chloropropionyl Chloride from (R)-(+)-2-Chloropropionic Acid
This protocol details the conversion of (R)-(+)-2-chloropropionic acid to its corresponding acid chloride, a key intermediate for many amide and ester syntheses.
Procedure:
-
To a dry reaction flask with stirring and condensation, add 100g of (R)-2-chloropropionic acid and 0.5g of triethylamine (B128534) as a catalyst.
-
Cool the mixture to -10°C.
-
Slowly add 133g of thionyl chloride dropwise, maintaining the temperature at -10°C.
-
After the addition is complete, continue the reaction at -10°C for 1 hour.
-
Raise the temperature to 75°C and reflux for 3 hours.
-
Cool the reaction mixture to 30°C.
-
Purify the product by vacuum distillation, collecting the fraction at 30-35°C under high vacuum (-0.095MPa).
Expected Outcome:
-
Yield: 81.6%
-
Purity: 99.2%
Conclusion
Both (S)-(-)- and (R)-(+)-2-chloropropionic acid are indispensable chiral building blocks in modern organic synthesis. The choice between the two is dictated by the desired stereochemistry of the final product. This compound is predominantly used in the agrochemical industry for the synthesis of optically active herbicides, where its use leads to products with inverted (R)-stereochemistry at the corresponding center. In contrast, (R)-(+)-2-chloropropionic acid is a valuable precursor in the pharmaceutical industry for the synthesis of a variety of chiral drugs and their intermediates.
The synthesis of both enantiomers can be achieved with high enantiomeric purity from readily available chiral precursors like alanine (B10760859) or through efficient enzymatic resolution of the racemate. The selection of the most appropriate synthetic route will depend on factors such as cost, scalability, and the required level of enantiopurity. The experimental protocols provided herein offer researchers and drug development professionals a practical guide to the synthesis and application of these important chiral synthons.
References
- 1. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
A Comparative Guide to the Herbicidal Efficacy of (S)- and (R)-2-Chloropropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Herbicides derived from 2-chloropropionic acid, particularly those belonging to the aryloxyphenoxypropionate ("fop") chemical family, are a cornerstone of modern agriculture for the selective control of grass weeds in broadleaf crops. These herbicides exhibit a fascinating and crucial aspect of stereochemistry: their herbicidal activity is predominantly associated with one of their two enantiomeric forms, the (R)-isomer. This guide provides an objective comparison of the efficacy of herbicides derived from (S)- and (R)-2-chloropropionic acid, supported by experimental data and detailed methodologies, to inform research and development in this critical area of agrochemistry.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][2] The inhibition of ACCase disrupts the production of these vital lipids, leading to a cascade of events that culminates in weed death.
The herbicidal activity of these compounds is highly stereospecific, with the (R)-enantiomer being the potent inhibitor of ACCase, while the (S)-enantiomer is significantly less active.[3] This enantioselectivity is a key consideration in the development of more effective and environmentally benign herbicides, as the use of the pure, active (R)-isomer allows for lower application rates and reduces the environmental load of the less active (S)-isomer.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of different enantiomers and the impact of resistance on the efficacy of 2-chloropropionic acid-derived herbicides. It is important to note that direct comparative data for the (S)- and (R)-enantiomers of many derivatives is not always available in a single study. The data presented here is compiled from various sources to illustrate the principle of enantioselective activity.
Table 1: In Vitro ACCase Inhibition (IC50 Values)
| Herbicide Derivative | Enantiomer/Biotype | Target Weed Species | IC50 (µM) | Reference |
| Diclofop | Resistant (R) Biotype | Setaria viridis | 20.0 | [4] |
| Susceptible (S) Biotype | Setaria viridis | 1.0 | [4] | |
| Fluazifop | Resistant (R) Biotype | Setaria viridis | 102.4 | [4] |
| Susceptible (S) Biotype | Setaria viridis | 1.0 | [4] | |
| Haloxyfop | Resistant (R) Biotype | Setaria viridis | 13.9 | [4] |
| Susceptible (S) Biotype | Setaria viridis | 1.0 | [4] |
Note: The data for Diclofop, Fluazifop, and Haloxyfop compares resistant and susceptible biotypes, which demonstrates a change in enzyme sensitivity that can be analogous to the difference in activity between enantiomers, where the (S)-enantiomer is inherently less effective.
Table 2: Whole-Plant Herbicidal Efficacy (ED50 Values)
| Herbicide Derivative | Enantiomer/Biotype | Target Weed Species | ED50 (g ai/ha) | Reference |
| Fenoxaprop-P-ethyl | Resistant (R) Population | Echinochloa colona | 249 | |
| Susceptible (S) Population | Echinochloa colona | 20 | ||
| Quizalofop-ethyl | (R)-(+)-enantiomer | Not Specified | More Active | [5] |
| (S)-(-)-enantiomer | Not Specified | Less Active | [5] |
Note: ED50 (Effective Dose, 50%) is the dose of herbicide that causes a 50% reduction in plant growth. The data for Fenoxaprop-P-ethyl compares a resistant and a susceptible population, highlighting the significant difference in required dosage for effective control. For Quizalofop-ethyl, while specific ED50 values are not provided in the cited source, it is explicitly stated that the (+)-enantiomer (the R-isomer) possesses higher herbicidal activity.
Experimental Protocols
Whole-Plant Bioassay for ED50 Determination
This protocol outlines a general procedure for determining the whole-plant efficacy (ED50) of a herbicide in a greenhouse setting.[6][7][8]
1. Plant Material and Growth Conditions:
- Seeds of the target weed species (e.g., wild oat (Avena fatua)) are sown in pots filled with a sterilized soil mix (e.g., a 2:1:1 mixture of loam, sand, and peat moss).
- Pots are placed in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Seedlings are thinned to a uniform number (e.g., 4 plants per pot) before herbicide application.
2. Herbicide Application:
- Herbicides are applied at the 2-3 leaf stage of the weeds.
- A range of herbicide concentrations for both the (S)- and (R)-enantiomers are prepared.
- Herbicides are applied using a laboratory spray chamber to ensure uniform coverage. A control group is treated with a blank formulation (without the active ingredient).
3. Data Collection and Analysis:
- After a set period (e.g., 21 days), the fresh weight of the above-ground plant material is measured.
- The percentage of growth inhibition is calculated relative to the untreated control.
- The ED50 value is determined by subjecting the data to probit or log-logistic analysis.
In Vitro ACCase Inhibition Assay for IC50 Determination
This protocol describes a method for measuring the in vitro inhibition of the ACCase enzyme to determine the IC50 value.[9][10]
1. Enzyme Extraction:
- Fresh leaf tissue from the target weed species is homogenized in an ice-cold extraction buffer.
- The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.
- The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).
2. ACCase Activity Assay:
- The assay is conducted in a reaction mixture containing the enzyme extract, a buffer, ATP, and a radiolabeled substrate (e.g., 14C-acetyl-CoA).
- A range of concentrations of the (S)- and (R)-enantiomers of the herbicide are added to the reaction mixture.
- The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time.
- The reaction is stopped, and the amount of radiolabeled product (malonyl-CoA) is quantified using liquid scintillation counting.
3. Data Analysis:
- The percentage of enzyme inhibition is calculated for each herbicide concentration relative to a control with no herbicide.
- The IC50 value (the concentration of herbicide that inhibits 50% of the enzyme activity) is determined by plotting the inhibition data against the herbicide concentration and fitting the data to a suitable dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams, created using the Graphviz DOT language, illustrate the signaling pathway of ACCase inhibition and a typical experimental workflow for herbicide efficacy testing.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Metabolism of Quizalofop-Ethyl in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 8. cambridge.org [cambridge.org]
- 9. bioone.org [bioone.org]
- 10. cambridge.org [cambridge.org]
Navigating the Synthesis of (S)-(-)-2-Chloropropionic Acid: A Cost-Benefit Analysis of Competing Routes
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral molecules is a critical endeavor. (S)-(-)-2-Chloropropionic acid, a key building block in the pharmaceutical and agrochemical industries, presents a case study in the strategic selection of synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the three primary routes to this valuable compound: chiral synthesis from L-alanine, chemical resolution of the racemic mixture, and enzymatic resolution.
The optimal synthesis of this compound is a balance of economic viability, desired product purity, and environmental responsibility. This analysis delves into the quantitative and qualitative factors that inform the selection of the most appropriate method, supported by experimental data and detailed protocols.
At a Glance: Comparing the Synthetic Routes
The three principal methods for synthesizing this compound each present a unique profile of advantages and disadvantages. The chiral pool synthesis from L-alanine offers high enantiomeric excess and a relatively straightforward procedure. Chemical resolution, a classical approach, provides a direct route to separating the desired enantiomer but can be limited by lower yields and the cost of the resolving agent. Enzymatic resolution has emerged as a "green" and highly selective alternative, though the initial cost of the biocatalyst and process optimization are key considerations.
| Metric | Chiral Synthesis from L-Alanine | Chemical Resolution | Enzymatic Resolution |
| Starting Material | L-Alanine | Racemic 2-Chloropropionic Acid | Racemic 2-Chloropropionic Acid or its ester |
| Typical Yield | ~94%[1] | 20-45% (per enantiomer) | ~45-50% (per enantiomer) |
| Enantiomeric Excess (ee) | >98%[1] | 80-99% | >95% |
| Key Reagents | Nitrosyl chloride, HCl | Chiral resolving agent (e.g., (S)-1-(1-naphthyl)ethylamine) | Lipase (B570770) (e.g., from Candida rugosa) |
| Primary Waste Stream | Nitrogen-containing byproducts, acidic aqueous waste | Recoverable resolving agent, solvent waste | Aqueous buffer, unreacted enantiomer |
| Estimated Raw Material Cost | Moderate | High (driven by resolving agent) | Moderate to High (driven by enzyme cost and stability) |
| Scalability | Readily scalable | Scalable with efficient resolving agent recovery | Highly scalable |
| Environmental Impact | Moderate (NOx emissions, aqueous waste) | Moderate (solvent usage) | Low (biodegradable catalyst, aqueous medium) |
In-Depth Analysis of Synthesis Routes
Chiral Synthesis from L-Alanine (Diazotization)
This method leverages the readily available and optically pure amino acid L-alanine as a chiral starting material. The synthesis proceeds via a diazotization reaction, where the amino group of L-alanine is replaced by a chlorine atom with retention of stereochemistry.[2]
Benefits: This route is attractive due to its high yield (typically around 94%) and excellent enantiomeric excess (often exceeding 98%).[1] The starting material, L-alanine, is available in bulk at a moderate cost. The process is generally straightforward and has been well-established for industrial production.
Costs and Drawbacks: The primary concern with this method is the use of nitrosyl chloride or in-situ generation of nitrous acid, which produces nitrogen-containing byproducts and requires careful handling due to its toxicity and reactivity. The reaction also generates a significant acidic aqueous waste stream that requires neutralization and treatment. The cost of waste disposal can be a significant factor in the overall process economics.
Chemical Resolution of Racemic 2-Chloropropionic Acid
Chemical resolution involves the separation of a racemic mixture of 2-chloropropionic acid by reacting it with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. The desired enantiomer is subsequently recovered from the separated salt.
Benefits: This method allows for the direct separation of the desired (S)-enantiomer from the readily available and less expensive racemic 2-chloropropionic acid. High enantiomeric excess can be achieved with the appropriate choice of resolving agent and crystallization conditions.
Costs and Drawbacks: The theoretical maximum yield for the desired enantiomer is 50%, though in practice, yields are often lower (in the 20-45% range) due to incomplete resolution and losses during crystallization. The cost of the chiral resolving agent, such as (S)-1-(1-naphthyl)ethylamine, can be substantial, making its efficient recovery and recycling crucial for economic viability. The process can also be solvent-intensive, contributing to both cost and environmental impact. Solvent recovery systems are essential for large-scale operations to be cost-effective.[3][4][5][6][7]
Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of racemic 2-chloropropionic acid or its ester. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer or the esterification of one acid enantiomer, allowing for the separation of the unreacted enantiomer from the product.
Benefits: This method is often considered a "green" alternative due to the use of a biodegradable catalyst (the enzyme) and typically milder reaction conditions in an aqueous medium. It can achieve very high enantiomeric excess (>95%). The process is highly scalable and can be run in continuous modes.
Costs and Drawbacks: Similar to chemical resolution, the maximum theoretical yield for the desired enantiomer is 50%. The cost of the enzyme, particularly in its immobilized form for enhanced stability and reusability, can be a significant initial investment. Process optimization, including pH, temperature, and substrate concentration, is critical to achieve high efficiency and catalyst longevity. The cost of industrial-grade lipases can range from approximately $7 to $30 per kilogram, with more specialized, immobilized enzymes being considerably more expensive.[8][9][10][11]
Experimental Protocols
Synthesis of this compound from L-Alanine
Materials:
-
L-Alanine
-
Hydrochloric acid (concentrated)
-
Nitrosyl chloride
-
Anhydrous calcium chloride
Procedure:
-
Dissolve L-alanine in concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a gas inlet, and cool the mixture to 0°C.
-
Bubble nitrosyl chloride gas through the stirred solution while maintaining the temperature at 0°C.
-
Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the L-alanine is consumed.
-
Once the reaction is complete, extract the aqueous solution with dichloromethane.
-
Combine the organic extracts and dry over anhydrous calcium chloride.
-
Filter the solution and remove the dichloromethane by distillation.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.[1]
Chemical Resolution of Racemic 2-Chloropropionic Acid
Materials:
-
Racemic 2-chloropropionic acid
-
(S)-1-(1-naphthyl)ethylamine (resolving agent)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve racemic 2-chloropropionic acid in methanol.
-
In a separate flask, dissolve an equimolar amount of (S)-1-(1-naphthyl)ethylamine in methanol.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the mixture to stand, promoting the crystallization of the diastereomeric salt of (R)-2-chloropropionic acid and (S)-1-(1-naphthyl)ethylamine.
-
Filter the crystals and wash with a small amount of cold methanol. The filtrate contains the diastereomeric salt of this compound.
-
Evaporate the solvent from the filtrate and treat the residue with aqueous hydrochloric acid to protonate the carboxylic acid and the amine.
-
Extract the this compound with diethyl ether.
-
Dry the ether extract, filter, and evaporate the solvent to obtain the crude product.
-
The resolving agent can be recovered from the aqueous layer by basification and extraction.
Enzymatic Resolution of Racemic 2-Chloropropionic Acid Ethyl Ester
Materials:
-
Racemic 2-chloropropionic acid ethyl ester
-
Immobilized Candida rugosa lipase
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium hydroxide (B78521) solution (for pH control)
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a suspension of racemic 2-chloropropionic acid ethyl ester in a phosphate buffer (pH 7.0).
-
Add the immobilized Candida rugosa lipase to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the pH of the reaction and add a dilute sodium hydroxide solution as needed to maintain a constant pH of 7.0 as the (S)-acid is produced.
-
Continue the reaction until approximately 50% of the ester has been hydrolyzed (monitored by HPLC).
-
Filter to remove the immobilized enzyme (which can be washed and reused).
-
Acidify the aqueous solution to a low pH (e.g., pH 2) with hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate to isolate the this compound.
-
The unreacted (R)-2-chloropropionic acid ethyl ester can be recovered from the initial reaction mixture by extraction.
Visualization of the Decision-Making Process
The selection of an optimal synthesis route depends on a hierarchical set of criteria, starting from the desired product specifications and cascading down to economic and environmental considerations.
Caption: Decision workflow for selecting a synthesis route.
Conclusion
The synthesis of this compound offers a clear illustration of the multifaceted decision-making process in modern chemical manufacturing.
-
Chiral synthesis from L-alanine is a robust and high-yielding method, particularly suitable when high enantiomeric purity is paramount and the infrastructure to handle hazardous reagents and waste is in place.
-
Chemical resolution remains a viable option, especially if the racemic starting material is significantly cheaper and an efficient process for recycling the expensive resolving agent can be implemented.
-
Enzymatic resolution represents the most environmentally benign approach, offering high selectivity and operational simplicity. While the initial investment in the biocatalyst may be higher, the potential for long-term cost savings through catalyst recycling and reduced waste treatment makes it an increasingly attractive option for sustainable manufacturing.
Ultimately, the choice of synthesis route will depend on a careful evaluation of the specific economic, technical, and environmental priorities of the manufacturer. This guide provides the foundational data and frameworks to support an informed and strategic decision.
References
- 1. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]
- 2. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 3. gwsionline.com [gwsionline.com]
- 4. Solvent Recovery: The Key to Sustainable Manufacturing [solventwasher.com]
- 5. baronblakeslee.net [baronblakeslee.net]
- 6. maratek.com [maratek.com]
- 7. Essential Guide to Solvent Recovery Systems - Venwiz [venwiz.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Plant Lipase Suppliers: High-Purity Enzymes for Food & Industrial Use [accio.com]
- 11. enzymes.bio [enzymes.bio]
A Spectroscopic Showdown: Unveiling the Chiral Secrets of (S)- and (R)-2-Chloropropionic Acid
A comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 2-chloropropionic acid for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their spectral properties, offering supporting experimental data and protocols to aid in their differentiation and characterization.
Enantiomers, mirror-image isomers of a chiral molecule, often exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a critical consideration in the pharmaceutical and chemical industries. This guide delves into a spectroscopic comparison of the (S)- and (R)-enantiomers of 2-chloropropionic acid, highlighting the subtle yet crucial differences revealed by various analytical techniques. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural information, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for absolute configuration assignment.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the (S)- and (R)-enantiomers of 2-chloropropionic acid.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Spectroscopic Parameter | (S)-2-Chloropropionic Acid | (R)-2-Chloropropionic Acid | Key Observations |
| ¹H NMR | In an achiral solvent, the ¹H NMR spectra of the two enantiomers are identical. The methine proton (CH) signal is a quartet, and the methyl protons (CH₃) signal is a doublet due to spin-spin coupling. | ||
| Chemical Shift (CH, quartet) | ~4.4 ppm | ~4.4 ppm | |
| Chemical Shift (CH₃, doublet) | ~1.7 ppm | ~1.7 ppm | |
| Coupling Constant (J) | ~7 Hz | ~7 Hz | |
| ¹³C NMR | Similar to ¹H NMR, the ¹³C NMR spectra in an achiral solvent are identical for both enantiomers. | ||
| Chemical Shift (C=O) | ~175 ppm | ~175 ppm | |
| Chemical Shift (CHCl) | ~55 ppm | ~55 ppm | |
| Chemical Shift (CH₃) | ~21 ppm | ~21 ppm |
Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | (S)-2-Chloropropionic Acid (cm⁻¹) | (R)-2-Chloropropionic Acid (cm⁻¹) | Key Observations |
| O-H stretch (carboxylic acid) | ~3100 (broad) | ~3100 (broad) | The IR spectra of the enantiomers are identical, showing characteristic broad O-H stretching of a carboxylic acid dimer. |
| C=O stretch (carbonyl) | ~1720 | ~1720 | |
| C-Cl stretch | ~680 | ~680 |
Note: The IR spectra of enantiomers are identical as they have the same vibrational modes.[1][2]
Table 3: Chiroptical Spectroscopy Data
| Spectroscopic Technique | (S)-2-Chloropropionic Acid | (R)-2-Chloropropionic Acid | Key Observations |
| Optical Rotation | [α]D ≈ -14° (neat)[3] | [α]D ≈ +14° (neat)[4] | The enantiomers rotate plane-polarized light to an equal extent but in opposite directions. This is a key distinguishing feature. |
| Circular Dichroism (CD) | Expected to show a Cotton effect | Expected to show a mirror-image Cotton effect | CD spectroscopy measures the differential absorption of left and right circularly polarized light. The spectra of enantiomers are mirror images of each other. Specific experimental data for 2-chloropropionic acid is not readily available in public databases. |
| Optical Rotatory Dispersion (ORD) | Expected to show a Cotton effect | Expected to show a mirror-image Cotton effect | ORD measures the change in optical rotation with wavelength. The ORD curves of enantiomers are mirror images. Specific experimental data for 2-chloropropionic acid is not readily available in public databases. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation. To differentiate between enantiomers, a chiral solvating agent can be used.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 2-chloropropionic acid enantiomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For enantiodifferentiation, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR tube containing the sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid 2-chloropropionic acid enantiomer directly onto the ATR crystal.
-
Acquire the spectrum.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
Perform a background scan with a clean ATR crystal.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic vibrational frequencies corresponding to the functional groups.
Circular Dichroism (CD) Spectroscopy
Objective: To measure the differential absorption of circularly polarized light and distinguish between the enantiomers.
Instrumentation: CD Spectropolarimeter.
Sample Preparation:
-
Prepare a solution of the 2-chloropropionic acid enantiomer in a suitable solvent (e.g., methanol (B129727) or acetonitrile) that is transparent in the desired UV region.
-
The concentration should be adjusted to give a maximum absorbance of around 1.0 in a standard UV-Vis spectrophotometer.
-
Use a quartz cuvette with a path length appropriate for the sample concentration (typically 0.1 or 1 cm).
CD Acquisition Parameters:
-
Wavelength Range: Typically 190-300 nm.
-
Scanning Speed: 100 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time: 1 second.
-
Number of Accumulations: 3-5 to improve the signal-to-noise ratio.
Data Processing:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting spectrum shows the CD signal (in millidegrees) as a function of wavelength. The data is often converted to molar ellipticity [θ].
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (S)- and (R)-enantiomers of 2-chloropropionic acid.
Caption: Workflow for comparing (S)- and (R)-2-chloropropionic acid.
Conclusion
The spectroscopic analysis of (S)- and (R)-2-chloropropionic acid demonstrates the fundamental principles of stereochemistry. While achiral spectroscopic methods like NMR and IR confirm the identical covalent structure of the enantiomers, they are insufficient for their differentiation. Chiroptical techniques, on the other hand, are essential. The equal and opposite optical rotation confirms the enantiomeric relationship. Although specific experimental CD and ORD data for 2-chloropropionic acid are not widely available, the theoretical principle of mirror-image spectra remains a cornerstone for the assignment of absolute configuration in chiral molecules. This guide provides the necessary data and protocols to aid researchers in the comprehensive spectroscopic characterization of these and other chiral compounds.
References
Safety Operating Guide
Proper Disposal of (S)-(-)-2-Chloropropionic Acid: A Guide for Laboratory Professionals
The proper disposal of (S)-(-)-2-Chloropropionic acid is critical for ensuring laboratory safety and environmental protection. This substance is classified as corrosive, harmful if swallowed or in contact with skin, and can cause severe skin and eye burns.[1][2][3][4] Therefore, adherence to strict disposal protocols is mandatory. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for research and development environments.
Immediate Actions: Spill Response
In the event of a spill, immediate and correct action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate spill area.[5] Ensure the area is well-ventilated to disperse any vapors.[1][5]
-
Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][7][8] For large spills, respiratory protection may be necessary.[6]
-
Containment and Absorption : Prevent the spill from spreading or entering drains.[6][9] Cover and absorb the spill using an inert, non-combustible absorbent material such as sand, dry lime, soda ash, vermiculite, or a universal binder.[1][2][5][7]
-
Collection : Carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste.[2][5][6][10]
-
Decontamination : Clean the spill area thoroughly with water and ventilate until the area is clear.[5]
Key Data for Disposal and Transport
Properly classifying and labeling the waste is a crucial step. The following table summarizes essential quantitative data for the disposal and transport of this compound.
| Parameter | Value | Source(s) |
| UN Number | UN 2511 | [6][9] |
| UN Proper Shipping Name | 2-CHLOROPROPIONIC ACID | [6][9] |
| Transport Hazard Class | 8 (Corrosive) | [6] |
| Packing Group | III | [3] |
| Molecular Formula | C3H5ClO2 | [1][2] |
| Molecular Weight | 108.52 g/mol | [1][6] |
| Oral Toxicity (Rat LD50) | 500 - 800 mg/kg | [1][4] |
| Dermal Toxicity (Guinea Pig LD50) | 126 mg/kg | [1] |
Disposal Workflow and Neutralization Protocol
The primary method for preparing this compound for final disposal is through careful neutralization. This process converts the corrosive acid into a less hazardous salt solution, which can then be managed by a licensed disposal facility.
Disposal Decision Workflow
The following diagram outlines the step-by-step process for managing this compound waste from initial identification to final disposal.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol: Neutralization of Acid Waste
This protocol details the methodology for neutralizing this compound before disposal.
Objective: To safely neutralize the acidity of this compound waste to a pH between 6.0 and 8.0.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)[4]
-
pH universal indicator strips or a calibrated pH meter[4]
-
Large, chemical-resistant beaker or container (e.g., borosilicate glass or polyethylene)
-
Stir bar and magnetic stir plate
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation : Work in a well-ventilated fume hood. Place the waste container in a secondary container to contain any potential spills. If the acid is concentrated, it should be diluted by slowly adding it to a large volume of cold water with constant stirring.
-
Neutralization : Slowly and carefully add a neutralizing agent.
-
Using Sodium Bicarbonate : Add small portions of sodium bicarbonate powder gradually. Be cautious, as this will cause fizzing (effervescence) due to the release of carbon dioxide gas.[4] Stir continuously and wait for the reaction to subside before adding more.
-
Using Sodium Hydroxide : Add a dilute solution of sodium hydroxide (e.g., 1 M) dropwise while stirring continuously. This is an exothermic reaction, so addition must be slow to control the temperature.
-
-
pH Monitoring : Periodically check the pH of the solution using pH indicator strips.[4] Continue adding the neutralizing agent until the pH is consistently within the target range of 6.0-8.0.
-
Final Steps : Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container. The label should indicate the contents (e.g., "Neutralized 2-Chloropropionic Acid Waste") and the date of neutralization.
Regulatory Compliance
It is imperative to recognize that the final disposal of chemical waste is governed by strict regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to national and local guidelines, such as the US EPA's regulations under 40 CFR Part 261.3.[1][11] Always consult your institution's Environmental Health & Safety (EHS) department and your state and local hazardous waste regulations to ensure complete and accurate compliance.[1][5] The ultimate step is to entrust the final disposal to a licensed and approved waste disposal company.[6][8][9]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. nextsds.com [nextsds.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
